molecular formula C3H6O4 B3427537 Glyceric acid CAS No. 600-19-1

Glyceric acid

Cat. No.: B3427537
CAS No.: 600-19-1
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceric acid (2,3-Dihydroxypropanoic acid) is a three-carbon sugar acid that occurs naturally and serves as a fundamental building block and metabolite in biochemical research . It is a chiral molecule, and this product is available as the racemic (DL-) mixture . In its standard state, this compound is a colorless, viscous liquid, and it is often supplied as a stable, ready-to-use aqueous solution for laboratory convenience . This compound is an essential intermediate in key biochemical pathways. Most notably, its phosphorylated forms, such as 2-phosphoglycerate and 3-phosphoglycerate, are critical intermediates in the glycolysis pathway, central to energy metabolism . Furthermore, 3-phosphoglycerate is a biosynthetic precursor to the amino acid serine, which in turn is involved in the synthesis of glycine and cysteine . Beyond its metabolic roles, elevated levels of D-glyceric acid in the human body are a biomarker for the inborn error of metabolism known as D-glyceric aciduria, making it a compound of interest in metabolic disorder research . This condition can lead to progressive neurological impairment, hypotonia, seizures, and metabolic acidosis . In the laboratory, this compound is typically produced by the oxidation of glycerol . Modern biotechnological production methods have been developed using microbial fermentation with organisms such as Acetobacter and Gluconacetobacter species, allowing for the efficient and selective production of specific enantiomers like D-glyceric acid from waste glycerol . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Glyceric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glyceric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 600-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a naturally occurring three-carbon sugar acid, holds significant interest in various scientific and biomedical fields. As a key metabolite in several biological pathways, its chemical properties and structure are fundamental to understanding its role in both normal physiological processes and pathological conditions such as D-glyceric aciduria. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its key metabolic pathways.

Chemical Properties and Structure

This compound, systematically named 2,3-dihydroxypropanoic acid, is a chiral molecule existing as two enantiomers: D-glyceric acid and L-glyceric acid.[1] It is a trionic acid, featuring a propionic acid backbone substituted with hydroxyl groups at the C2 and C3 positions.[2][3] This structure imparts its characteristic high polarity and water solubility.

Structure

The chemical structure of this compound is foundational to its properties and biological activity.

  • Chemical Formula : C₃H₆O₄[2]

  • Molecular Weight : 106.08 g/mol [2]

  • Stereoisomerism : Due to the chiral center at the C2 position, this compound exists as D- and L-enantiomers.[1]

    • D-Glyceric Acid (R-enantiomer) SMILES : C(--INVALID-LINK--O)O

    • L-Glyceric Acid (S-enantiomer) SMILES : C(--INVALID-LINK--O)O[4]

  • Canonical SMILES : C(C(C(=O)O)O)O[2]

  • InChI : InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)[2]

  • InChIKey : RBNPOMFGQQGHHO-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and interpretation.

PropertyValueReferences
IUPAC Name 2,3-dihydroxypropanoic acid[2]
Molecular Formula C₃H₆O₄[2]
Molecular Weight 106.08 g/mol [2]
Melting Point <25 °C (viscous syrup)[1][5]
Boiling Point 412.0 ± 30.0 °C (Predicted)[5]
pKa (25 °C) 3.55[6]
Water Solubility Miscible[6]
Solubility in other solvents Soluble in alcohol and acetone; nearly insoluble in ether.[6][7]
Appearance Colorless syrup[1]

Key Metabolic Pathways

This compound is a central intermediate in several metabolic pathways, most notably in the catabolism of serine and fructose, and it serves as a link to glycolysis.[1][8] Dysregulation of these pathways can lead to metabolic disorders such as D-glyceric aciduria.

D-Glyceric Aciduria Pathway

D-glyceric aciduria is an inborn error of metabolism characterized by the accumulation of D-glyceric acid.[8] This is typically caused by a deficiency in the enzyme D-glycerate kinase, which is responsible for phosphorylating D-glycerate to 2-phosphoglycerate, an intermediate in glycolysis.[1][2] The pathway below illustrates the metabolic block.

D_Glyceric_Aciduria_Pathway Fructose Fructose Fructose_1_P Fructose-1-phosphate Fructose->Fructose_1_P Fructokinase Glyceraldehyde D-Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B Glyceric_Acid D-Glyceric Acid Glyceraldehyde->Glyceric_Acid Aldehyde dehydrogenase Two_PG 2-Phosphoglycerate Glyceric_Acid->Two_PG D-Glycerate Kinase (Deficient in D-Glyceric Aciduria) Glycolysis Glycolysis Two_PG->Glycolysis

Metabolic pathway of D-glyceric aciduria.
Serine Biosynthesis and its Connection to this compound

This compound is also an intermediate in the pathway for serine biosynthesis, which branches off from glycolysis at the level of 3-phosphoglycerate.[9] This pathway highlights the interconnectivity of amino acid and carbohydrate metabolism.

Serine_Biosynthesis_Pathway Three_PGA 3-Phosphoglycerate (from Glycolysis) Hydroxypyruvate Hydroxypyruvate Three_PGA->Hydroxypyruvate 3-PG Dehydrogenase D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate D-Glycerate Dehydrogenase Serine Serine Hydroxypyruvate->Serine Serine-Pyruvate Aminotransferase D_Glycerate->Hydroxypyruvate

References

Synthesis of Glyceric Acid from Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceric acid, a versatile three-carbon carboxylic acid, is a valuable platform chemical with applications in pharmaceuticals, polymers, and fine chemicals. Its synthesis from glycerol, a readily available and inexpensive byproduct of biodiesel production, represents a sustainable and economically attractive approach. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis from glycerol, focusing on both biotechnological and chemocatalytic routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development and optimization of this compound production.

Biotechnological Synthesis of this compound

The microbial conversion of glycerol to this compound offers a highly selective and environmentally benign route. Acetic acid bacteria, particularly species of Gluconobacter and Acetobacter, are known for their exceptional ability to oxidize glycerol.[1][2][3] This process is typically carried out under aerobic conditions and relies on the activity of membrane-bound alcohol dehydrogenases (mADHs).[2][3]

Microbial Strains and Fermentation Parameters

Several strains have been identified and optimized for this compound production. Gluconobacter frateurii and Acetobacter tropicalis have demonstrated high productivity.[2][3] Key fermentation parameters that significantly influence the yield and selectivity include the initial glycerol concentration, pH, aeration rate, and nutrient composition.[4][5]

Table 1: Performance of Selected Microbial Strains in this compound Production from Glycerol

Microbial StrainInitial Glycerol (g/L)pHAeration (vvm)Agitation (rpm)Time (days)This compound Titer (g/L)D-GA Enantiomeric Excess (%)Reference
Gluconobacter frateurii NBRC1034651706.00.55007136.572[2][3]
Acetobacter tropicalis NBRC164702206.02.5500-101.899[2][3]
Experimental Protocol: Microbial Production of this compound

This protocol is a generalized procedure based on methodologies reported for Gluconobacter species.[4][6]

1.2.1. Media Preparation

  • Seed Culture Medium (Glucose Medium): 5 g/L glucose, 5 g/L yeast extract, 5 g/L polypeptone, and 1 g/L MgSO₄·7H₂O.

  • Production Medium (Glycerol Medium): 170 g/L glycerol, 10 g/L polypeptone, 1 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄. Sterilize by autoclaving.

1.2.2. Inoculum Preparation

  • Inoculate a single colony of the selected bacterial strain into 5 mL of seed culture medium in a test tube.

  • Incubate at 30°C for 24-48 hours with shaking (200 rpm).

  • For larger scale fermentations, scale up the seed culture in Erlenmeyer flasks containing the same medium.

1.2.3. Fermentation

  • Transfer the seed culture to a 5-L jar fermenter containing 2.5 L of the production medium.

  • Maintain the temperature at 30°C.

  • Control the pH at 6.0 by the automated addition of a base solution (e.g., 5 M NaOH, which can be prepared in a 50% v/v glycerol solution to replenish the carbon source).[4][5]

  • Set the agitation speed to 500 rpm and the aeration rate to 0.5 vvm.

  • Monitor the fermentation progress by periodically sampling the broth and analyzing for glycerol consumption and this compound production using HPLC.

1.2.4. Product Recovery and Purification

  • After the fermentation is complete, remove the microbial cells from the broth by centrifugation or microfiltration.

  • The resulting supernatant can be concentrated. One method is desalting electrodialysis.[2][3]

  • This compound can be crystallized from the concentrated solution, for example, as its calcium salt by the addition of a calcium source.[2][3] The general principle of product recovery from fermentation broth involves several stages including solid removal, primary isolation, purification, and final product isolation.[7][8]

Biotechnological Pathway

The bioconversion of glycerol to this compound in acetic acid bacteria primarily involves the oxidation of the primary alcohol group of glycerol to an aldehyde (glyceraldehyde), which is then further oxidized to this compound. This reaction is catalyzed by membrane-bound alcohol dehydrogenase.

biotechnological_pathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Membrane-bound Alcohol Dehydrogenase (mADH) GlycericAcid This compound Glyceraldehyde->GlycericAcid Aldehyde Dehydrogenase

Biotechnological pathway of glycerol to this compound.

Chemocatalytic Synthesis of this compound

Catalytic oxidation of glycerol using heterogeneous catalysts offers an alternative route to this compound. This approach often involves the use of noble metal catalysts, such as platinum (Pt), gold (Au), and palladium (Pd), supported on various materials.[9][10][11] The reactions are typically performed in an aqueous medium under controlled temperature and pressure, often in the presence of a base.

Catalysts and Reaction Conditions

The choice of catalyst and support, along with the reaction conditions, plays a crucial role in the conversion of glycerol and the selectivity towards this compound.

Table 2: Performance of Various Catalysts in the Oxidation of Glycerol to this compound

CatalystSupportTemperature (°C)PressureBaseGlycerol Conversion (%)This compound Selectivity (%)Reference
1% AuCharcoal603 bar O₂NaOHHigh100[10]
1% AuGraphite603 bar O₂NaOHHigh100[10]
7 wt% Pt40 wt% Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂₋ᵟ/SBA-1630Atmospheric AirNone99.2 (after 10h)68.2 (after 10h)[12]
4.8% PtAl₂O₃--Alkaline9257[13]
PdCarbon60-NaOH~41 (after 3h)-[14]
Ni-Pd-CuActivated Carbon70-NaOH85 (after 1h)90 (after 1h)[15]
Experimental Protocol: Catalytic Oxidation of Glycerol with Au/C

This protocol is a representative procedure for the selective oxidation of glycerol to this compound using a gold-on-carbon catalyst.[10][11]

2.2.1. Catalyst Preparation (1% Au/C)

  • Suspend activated carbon support in deionized water.

  • Slowly add an aqueous solution of chloroauric acid (HAuCl₄) to the carbon slurry with stirring.

  • Reflux the mixture.

  • Cool the slurry and reduce the gold precursor with a reducing agent like formaldehyde.

  • Filter, wash, and dry the resulting catalyst.

2.2.2. Catalytic Reaction

  • Charge a batch reactor or an autoclave with an aqueous solution of glycerol (e.g., 0.1 M) and sodium hydroxide (e.g., 0.4 M).[14]

  • Add the prepared Au/C catalyst to the solution.

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with oxygen (e.g., 3 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring (e.g., 1000 rpm).

  • Maintain the reaction for a specified duration (e.g., 3 hours).

  • After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration.

  • Analyze the liquid product mixture for glycerol conversion and product distribution using HPLC.

Chemocatalytic Pathway

The catalytic oxidation of glycerol to this compound proceeds through the selective oxidation of one of the primary hydroxyl groups.

catalytic_pathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde [O] Metal Catalyst GlycericAcid This compound Glyceraldehyde->GlycericAcid [O] Metal Catalyst

Chemocatalytic pathway of glycerol to this compound.

Electrochemical Synthesis of this compound

Electrochemical oxidation presents a promising alternative for the synthesis of this compound from glycerol, offering mild reaction conditions and the potential for high selectivity.[16][17] This method involves the use of an electrochemical cell with specific anode materials.

Electrochemical Setup and Conditions

A typical setup consists of a three-electrode electrochemical cell with a working electrode (anode), a counter electrode (cathode), and a reference electrode.[16] Platinum and gold-based electrodes are commonly employed as anode materials.[9][17] The reaction is typically carried out in an alkaline electrolyte solution containing glycerol.

Table 3: Electrochemical Oxidation of Glycerol to this compound

Anode MaterialElectrolytePotential (V vs. RHE)Temperature (°C)Glycerol Conversion (%)Glycerate Selectivity (%)Reference
Pt disk0.1 M NaOH + 0.1 M Glycerol0.35 - 0.820-Primary product[1]
Pd nanocrystals/CFP1.0 M KOH + 0.1 M Glycerol0.8620-up to 49[3]
Experimental Protocol: Electrochemical Oxidation of Glycerol

The following is a generalized protocol for the electrochemical synthesis of this compound.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell. A platinum or gold electrode can be used as the working electrode, a platinum wire as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).[16][17]

  • Electrolyte Preparation: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1.0 M) containing glycerol (e.g., 0.1 M).[1][3]

  • Electrolysis: Purge the electrolyte with an inert gas (e.g., N₂) to remove dissolved oxygen.[1] Carry out the electrolysis at a controlled potential (e.g., using chronoamperometry) at room temperature with stirring.

  • Product Analysis: After electrolysis, analyze the electrolyte for the concentration of this compound and other products using HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of glycerol and its oxidation products, including this compound.[18][19][20][21]

  • Column: An ion-exchange column, such as an Aminex HPX-87C or HPX-87H, is frequently used.[16][19]

  • Mobile Phase: A dilute acid solution, typically sulfuric acid (e.g., 3-5 mM), is used as the mobile phase.[4][19]

  • Detector: A Refractive Index (RI) detector is commonly used for the detection of glycerol and this compound, while a UV detector can also be employed for carboxylic acids.[21][22]

General Experimental Workflow

The overall process for producing this compound from glycerol, whether through biotechnological or chemocatalytic routes, follows a general workflow.

experimental_workflow cluster_synthesis Synthesis Biotechnological Biotechnological Route (Fermentation) Reaction Reaction/Fermentation Biotechnological->Reaction Chemocatalytic Chemocatalytic Route (Catalytic Oxidation) Chemocatalytic->Reaction Glycerol Glycerol Feedstock Glycerol->Biotechnological Glycerol->Chemocatalytic Separation Product Separation (e.g., Filtration, Centrifugation) Reaction->Separation Analysis Analysis (HPLC) Reaction->Analysis Purification Product Purification (e.g., Crystallization, Chromatography) Separation->Purification Purification->Analysis GlycericAcid This compound Purification->GlycericAcid

References

The Enigmatic Role of Glyceric Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a three-carbon sugar acid, is a naturally occurring metabolite in plants, intrinsically linked to fundamental processes such as photosynthesis and photorespiration. While its phosphorylated derivatives are well-established intermediates in glycolysis and the Calvin cycle, the free acid itself is gaining recognition for its potential roles in plant metabolism, stress response, and signaling. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, methodologies for its analysis, and its emerging significance in plant signaling pathways.

Natural Occurrence and Quantitative Data

This compound is found in various plant species and tissues. Its D-isomer has been identified as a phytochemical in tobacco leaves and the fruits of certain plants[1][2]. It has also been reported in blueberries, cherries, and strawberries, contributing to their overall organic acid profile. While extensive quantitative data across a wide range of plant species remains an area of active research, available information is summarized below.

Table 1: Quantitative Data of this compound in Plant Tissues

Plant SpeciesTissueConcentrationMethod of AnalysisReference
Nicotiana tabacum (Tobacco)Leaf Extract23.94 µg/mLLC-MS--INVALID-LINK--
Vaccinium corymbosum (Blueberry)FruitPresentHPLC[3]
Prunus cerasus (Sour Cherry)FruitPresentNot Specified[4]
Fragaria × ananassa (Strawberry)FruitNot explicitly detectedHPLC[5]
Brassica napus (Rapeseed)Not SpecifiedPresentNot SpecifiedCSIR-NEIST

Note: "Present" indicates that the compound was identified, but specific quantitative data was not provided in the cited source.

Biosynthesis of this compound in Plants

The primary pathway for this compound biosynthesis in C3 plants is intricately linked to the photorespiratory cycle. This metabolic pathway salvages carbon lost during the oxygenation reaction of RuBisCO.

cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate Glycolate_P 2-Phosphoglycolate RuBP->Glycolate_P RuBisCO (Oxygenase) PGA 3-Phosphoglycerate Glycolate Glycolate Glycolate_P->Glycolate Phosphoglycolate phosphatase Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate oxidase Glycine Glycine Glyoxylate->Glycine Glutamate:glyoxylate aminotransferase Serine Serine Glycine->Serine Glycine decarboxylase & Serine hydroxymethyltransferase Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine:glyoxylate aminotransferase Glycerate Glycerate (this compound) Hydroxypyruvate->Glycerate Hydroxypyruvate reductase Glycerate->PGA Glycerate kinase

Figure 1. Biosynthesis of this compound via the Photorespiratory Pathway.

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general procedure for the extraction, derivatization, and quantification of this compound in plant tissues using GC-MS. Derivatization is essential to increase the volatility of the polar organic acid.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol). c. Vortex the mixture vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Two-Step Methoxyamination and Silylation): a. Methoxyamination: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes with agitation. This step protects aldehyde and keto groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Vortex and incubate at 60°C for 60 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes. c. MS Conditions (Example):
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600. d. Quantification: Use a calibration curve prepared with authentic this compound standards subjected to the same derivatization procedure. An internal standard (e.g., ribitol) should be added at the beginning of the extraction for accurate quantification.

Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization in\nExtraction Solvent"]; Extraction [label="Extraction & Protein Precipitation"]; Centrifugation1 [label="Centrifugation"]; Supernatant [label="Collect Supernatant"]; Drying [label="Evaporation to Dryness"]; Methoxyamination [label="Methoxyamination"]; Silylation [label="Silylation (MSTFA)"]; GCMS [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenization; Homogenization -> Extraction; Extraction -> Centrifugation1; Centrifugation1 -> Supernatant; Supernatant -> Drying; Drying -> Methoxyamination; Methoxyamination -> Silylation; Silylation -> GCMS; }

Figure 2. Workflow for GC-MS Analysis of this compound in Plant Tissue.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a method for the quantification of this compound using HPLC with UV detection, which is suitable for laboratories without access to a mass spectrometer.

1. Sample Preparation and Extraction: a. Follow steps 1a-1e from the GC-MS protocol to obtain the dried plant extract. b. Reconstitute the dried extract in a known volume (e.g., 500 µL) of the HPLC mobile phase. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis: a. Inject 10-20 µL of the filtered sample into the HPLC system. b. HPLC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an ion-exchange column suitable for organic acids.
  • Mobile Phase: Isocratic elution with an aqueous solution of a weak acid, such as 5 mM H₂SO₄ or 20 mM phosphate buffer at pH 2.5. The exact conditions may need optimization depending on the column and co-eluting compounds.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detector: UV detector set at a low wavelength, typically around 210 nm, where the carboxyl group of this compound absorbs. c. Quantification: Generate a calibration curve using authentic this compound standards prepared in the mobile phase.

This compound in Plant Signaling

While the direct role of this compound as a signaling molecule is an emerging area of research, there is substantial evidence for the involvement of its precursor, glycerol, and its phosphorylated form, glycerol-3-phosphate (G3P), in plant defense signaling. Exogenous application of glycerol has been shown to induce defense responses, and this is correlated with an increase in endogenous G3P levels and a decrease in oleic acid (18:1)[6][7]. This suggests a signaling crosstalk between glycerolipid metabolism and defense pathways.

The G3P-mediated signaling pathway is thought to involve the regulation of fatty acid metabolism, leading to the modulation of downstream defense responses, including the expression of pathogenesis-related (PR) genes.

Glycerol Exogenous Glycerol G3P Glycerol-3-Phosphate (G3P) (Increased Levels) Glycerol->G3P Glycerol Kinase OleicAcid Oleic Acid (18:1) (Decreased Levels) G3P->OleicAcid Inhibits or is utilized in a pathway that reduces 18:1 DefenseSignal Downstream Defense Signaling OleicAcid->DefenseSignal Modulates PR_Genes Pathogenesis-Related (PR) Gene Expression DefenseSignal->PR_Genes DiseaseResistance Enhanced Disease Resistance PR_Genes->DiseaseResistance

Figure 3. Glycerol-3-Phosphate (G3P) Mediated Defense Signaling Pathway.

Furthermore, glycerolipid metabolism intersects with major plant hormone signaling pathways, including those of abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA), which are central to plant stress responses. The interplay between these pathways is complex and involves numerous points of crosstalk. While the precise position of this compound in this network is not fully elucidated, its metabolic proximity to key signaling intermediates suggests a potential modulatory role.

ABA Abscisic Acid (ABA) (Abiotic Stress) Glycerolipid Glycerolipid Metabolism ABA->Glycerolipid JA Jasmonic Acid (JA) (Biotic Stress, Wounding) JA->Glycerolipid SA Salicylic Acid (SA) (Biotic Stress, SAR) SA->Glycerolipid GlycericAcid This compound Glycerolipid->GlycericAcid Metabolic Link

Figure 4. Crosstalk between Major Plant Hormone Signaling and Glycerolipid Metabolism.

Conclusion and Future Perspectives

This compound is a ubiquitous metabolite in plants with established roles in primary metabolism. While its direct function as a signaling molecule is yet to be fully uncovered, its metabolic connection to the well-defined G3P-mediated defense pathway suggests a potential, albeit indirect, role in plant stress responses. The development of more sensitive and high-throughput analytical methods will be crucial for elucidating the precise dynamics of this compound concentrations in various plant tissues under different physiological and stress conditions. Future research focusing on the identification of this compound-binding proteins and the characterization of its downstream targets will be instrumental in unraveling its complete functional significance in plant biology. This knowledge could pave the way for novel strategies in crop improvement and the development of new plant health-promoting compounds.

References

D-Glyceric Acid vs. L-Glyceric Acid: A Technical Guide to Enantiomeric Distinction in Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceric acid, a three-carbon sugar acid, exists as two distinct enantiomers: D-glyceric acid and L-glyceric acid. While structurally mirror images, these molecules play vastly different roles in human physiology and pathology. This technical guide provides an in-depth exploration of the core biochemical and metabolic differences between D- and L-glyceric acid. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways that govern their synthesis and degradation. Understanding the unique characteristics of each enantiomer is critical for researchers and clinicians involved in the diagnosis and treatment of related metabolic disorders, as well as for professionals in drug development exploring metabolic pathways.

Introduction

This compound, or 2,3-dihydroxypropanoic acid, is a natural product of metabolism.[1] Its chirality, arising from the central carbon atom, gives rise to D- and L-enantiomers.[1] In human metabolism, these enantiomers are not interchangeable. D-glyceric acid is a normal intermediate in the catabolism of serine and fructose.[2] In contrast, L-glyceric acid is primarily associated with a rare inborn error of metabolism.[3] The accumulation of either enantiomer leads to distinct and clinically significant metabolic disorders: D-glyceric acidemia and L-glyceric aciduria (Primary Hyperoxaluria Type II).[4][5] This guide will dissect the biochemical basis for these differences, providing a comprehensive resource for the scientific community.

Physicochemical and Biochemical Properties

The D- and L-enantiomers of this compound share the same molecular formula (C₃H₆O₄) and molar mass (106.08 g/mol ).[1] They are typically described as a colorless, viscous syrup soluble in water.[6][7] The key distinction lies in their stereochemistry, which dictates their interaction with stereospecific enzymes and thus their metabolic fates.

Table 1: Physicochemical Properties of this compound Enantiomers

PropertyD-Glyceric AcidL-Glyceric AcidRacemic (DL)-Glyceric Acid
CAS Number 6000-40-4[1]28305-26-2[1]473-81-4[1]
Molecular Formula C₃H₆O₄[1]C₃H₆O₄[1]C₃H₆O₄[1]
Molar Mass 106.08 g/mol [1]106.08 g/mol [8]106.08 g/mol [1]
Appearance Colorless syrup[1]Solid[8]Colorless syrup[9]
Melting Point <25 °C[1]Not specified<25°C[7]
Solubility Soluble in water[6]Soluble in water[7]Soluble in water[7]

Table 2: Normal and Pathological Urinary Concentrations of this compound Enantiomers

AnalyteConditionConcentration Range (μmol/mmol creatinine)Reference
D-Glyceric Acid Normal0.4–12[10]
D-Glyceric Aciduria6343 - 8812[10]
L-Glyceric Acid Normal< 5 µmol/L (in urine and plasma)[11][12]
Primary Hyperoxaluria Type IISignificantly elevated[5]
Glycerate (unspecified) Normal (0-5 years)12-177 µg/mg creatinine[13]
Normal (>5 years)19-115 µg/mg creatinine[13]

Metabolic Pathways and Associated Disorders

The metabolic pathways of D- and L-glyceric acid are distinct, and their disruption leads to specific inborn errors of metabolism.

D-Glyceric Acid Metabolism and D-Glyceric Acidemia

D-glyceric acid is an intermediate in the catabolic pathways of fructose and the amino acid serine.[2] In fructose metabolism, D-glyceraldehyde is converted to D-glyceric acid by aldehyde dehydrogenase.[14] D-glyceric acid is then phosphorylated by D-glycerate kinase (GLYCTK) to 2-phosphoglycerate, which can then enter the glycolytic pathway.[2][4]

A deficiency in D-glycerate kinase, caused by mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in bodily fluids, resulting in D-glyceric acidemia (also known as D-glyceric aciduria).[4] This rare autosomal recessive disorder has a highly variable clinical presentation, ranging from asymptomatic or mild speech delay to severe progressive encephalopathy, seizures, hypotonia, and metabolic acidosis.[2][3][15]

D_Glyceric_Acid_Metabolism Fructose Fructose D_Glyceraldehyde D-Glyceraldehyde Fructose->D_Glyceraldehyde Serine Serine Serine->D_Glyceraldehyde D_Glyceric_Acid D-Glyceric Acid D_Glyceraldehyde->D_Glyceric_Acid Aldehyde Dehydrogenase Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (GLYCTK) Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis Aldehyde_Dehydrogenase Aldehyde Dehydrogenase D_Glycerate_Kinase D-Glycerate Kinase (GLYCTK) Deficiency Deficiency in D-Glyceric Acidemia D_Glycerate_Kinase->Deficiency

Metabolic pathway of D-glyceric acid and the defect in D-glyceric acidemia.
L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type II

L-glyceric acid is not a major intermediate in healthy individuals. Its clinical significance arises in Primary Hyperoxaluria Type II (PH2) , also known as L-glyceric aciduria.[16] This autosomal recessive disorder is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) , due to mutations in the GRHPR gene.[17][18]

The GRHPR enzyme has a dual function. It catalyzes the reduction of glyoxylate to glycolate and the reduction of hydroxypyruvate to D-glycerate.[18] In PH2, the deficiency of GRHPR leads to the accumulation of glyoxylate and hydroxypyruvate. The excess glyoxylate is converted to oxalate, leading to hyperoxaluria, kidney stones, and potentially renal failure.[18] The accumulated hydroxypyruvate is alternatively reduced to L-glyceric acid, which is then excreted in the urine, serving as a key diagnostic marker for PH2.[5]

L_Glyceric_Acid_Metabolism Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR Oxalate Oxalate Glyoxylate->Oxalate LDH Hydroxypyruvate Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate->L_Glyceric_Acid Alternative Reduction GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Deficiency Deficiency in Primary Hyperoxaluria Type II GRHPR->Deficiency LDH Lactate Dehydrogenase Alternative_Pathway Alternative Reduction

Metabolic pathway showing the role of GRHPR and the consequences of its deficiency in PH2.

Experimental Protocols

Synthesis of this compound

Chemical Synthesis of Racemic (DL)-Glyceric Acid from Glycerol:

This protocol is adapted from a classical chemical synthesis method.[6]

  • Materials:

    • Glycerol

    • 90% Nitric acid

    • Lead carbonate or Calcium carbonate

    • Lead oxide (optional)

    • Hydrogen sulfide or Oxalic acid

    • Distilled water

    • Tall narrow glass cylinders

    • Funnel with a fine-tipped neck

    • Water bath

    • Filtration apparatus

  • Procedure:

    • Dilute 50 g of glycerol with an equal volume of water in a tall narrow glass cylinder.

    • Carefully introduce 50 g of 90% nitric acid below the surface of the glycerol solution using a fine-tipped funnel to create two distinct layers.

    • Allow the mixture to stand at room temperature until it becomes homogeneous.

    • Slowly evaporate the solution on a water bath to a syrupy consistency.

    • Add 2 liters of water to the syrup.

    • Neutralization (Lead Salt Method):

      • Neutralize the solution with lead carbonate, adding a small amount of lead oxide towards the end.

      • Boil the mixture and filter while hot.

      • Concentrate the filtrate and cool to crystallize crude lead glycerate.

      • Collect the crystals and create a paste with water.

      • Bubble hydrogen sulfide gas through the paste to precipitate lead sulfide.

      • Filter the solution to remove lead sulfide and evaporate the filtrate on a water bath to obtain this compound as a thick syrup.

    • Neutralization (Calcium Salt Method):

      • Boil the acidic solution with an excess of calcium carbonate and filter while hot.

      • Cool and concentrate the filtrate to crystallize calcium glycerate.

      • Recrystallize the calcium glycerate from hot water.

      • Suspend the purified crystals in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate.

      • Filter to remove calcium oxalate and evaporate the filtrate to obtain this compound.

Enzymatic Synthesis of D-Glyceric Acid:

D-glyceric acid can be synthesized from glycerol using microbial or enzymatic methods.[19][20][21] Acetic acid bacteria, such as Gluconobacter species, can be used for the whole-cell biocatalysis.[21] Alternatively, isolated enzymes like alditol oxidase can be employed.[19]

  • Generalized Enzymatic Protocol:

    • Prepare a reaction buffer at the optimal pH for the chosen enzyme (e.g., glycerol dehydrogenase or oxidase).[20]

    • Dissolve glycerol in the buffer to the desired concentration.[20]

    • Add the necessary cofactor (e.g., NAD⁺ or FAD).[20]

    • If required, include a cofactor regeneration system.[20]

    • Initiate the reaction by adding the enzyme.

    • Incubate at the optimal temperature with agitation.

    • Monitor the reaction progress by measuring the consumption of glycerol and the production of D-glyceric acid using HPLC.[20]

Analysis of D- and L-Glyceric Acid

High-Performance Liquid Chromatography (HPLC) for this compound Analysis:

HPLC is a common method for the quantification of this compound.[22][23]

  • Generalized HPLC Protocol:

    • Sample Preparation: Urine samples may require a pre-extraction step. Tetrahydrofuran extraction has been shown to be effective for both glyceric and glycolic acids.[13]

    • Chromatographic System:

      • Column: Ion-exchange column (e.g., 8% cross-linked calcium sulfonated divinylbenzene-styrene resin).[24]

      • Mobile Phase: Dilute sulfuric acid (e.g., 3 mM H₂SO₄) in an isocratic elution.[23][24]

      • Flow Rate: 0.5 mL/min.[23][24]

      • Column Temperature: 70 °C.[24]

      • Injection Volume: 20 µL.[23]

    • Detection:

      • UV detector (for this compound).[23]

      • Refractive Index (RI) detector (for glycerol and other non-UV absorbing compounds).[23]

    • Quantification: Use external standards of D- and L-glyceric acid to create a calibration curve for accurate quantification.

Chiral Separation:

To distinguish between D- and L-enantiomers, chiral chromatography is necessary. This can be achieved by using a chiral stationary phase or by derivatizing the this compound with a chiral reagent before analysis on a standard HPLC column.

Logical Workflow for Diagnosis

The diagnosis of D-glyceric acidemia and Primary Hyperoxaluria Type II involves a multi-step process.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., neurological symptoms, kidney stones) Urine_Organic_Acid_Analysis Urine Organic Acid Analysis Clinical_Suspicion->Urine_Organic_Acid_Analysis Elevated_Glyceric_Acid Elevated this compound? Urine_Organic_Acid_Analysis->Elevated_Glyceric_Acid Elevated_Oxalate Elevated Oxalate? Elevated_Glyceric_Acid->Elevated_Oxalate Yes Other_Disorders Consider Other Disorders Elevated_Glyceric_Acid->Other_Disorders No Chiral_Analysis Chiral Analysis of this compound Elevated_Oxalate->Chiral_Analysis Yes D_Glyceric_Acidemia Diagnosis: D-Glyceric Acidemia Elevated_Oxalate->D_Glyceric_Acidemia No PH2 Diagnosis: Primary Hyperoxaluria Type II Chiral_Analysis->PH2 L-Glyceric Acid Elevated Genetic_Testing_GLYCTK Genetic Testing (GLYCTK gene) D_Glyceric_Acidemia->Genetic_Testing_GLYCTK Genetic_Testing_GRHPR Genetic Testing (GRHPR gene) PH2->Genetic_Testing_GRHPR

Diagnostic workflow for disorders of this compound metabolism.

Conclusion

The enantiomers of this compound, D- and L-glyceric acid, exemplify the principle of stereospecificity in biochemistry. While D-glyceric acid is a normal, albeit minor, metabolite, the presence of significant levels of L-glyceric acid is a clear indicator of a serious metabolic disorder. A thorough understanding of their distinct metabolic pathways, the enzymes that regulate them, and the analytical methods to differentiate them is paramount for accurate diagnosis, effective management of patients with D-glyceric acidemia and Primary Hyperoxaluria Type II, and for the broader scientific community engaged in metabolic research and drug development. This technical guide provides a foundational resource to aid in these endeavors.

References

An In-depth Technical Guide to the Glyceric Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyceric acid is a central metabolite in a variety of crucial biological pathways, including serine biosynthesis, photorespiration, and gluconeogenesis. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its core reactions, enzymatic regulation, and intersection with other significant metabolic networks. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pathway's biochemistry, associated pathologies, and the experimental methodologies used for its investigation. Particular focus is given to the quantitative aspects of the pathway, with key data presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the analysis of pathway components and dynamics are provided, alongside visual representations of the core pathways and experimental workflows to facilitate a deeper understanding.

Introduction

The this compound metabolic pathway encompasses a series of biochemical reactions that produce and consume this compound, a three-carbon carboxylic acid. This pathway is not a single, linear route but rather a nexus of interconnected metabolic processes that vary across different organisms and cellular compartments. In plants, it is a key component of photorespiration and serine biosynthesis. In animals, it is involved in serine metabolism and has clinical significance in the context of the genetic disorder D-glyceric aciduria. Understanding the intricacies of this pathway is crucial for fields ranging from plant biology and agricultural science to human genetics and drug development.

Core Metabolic Pathways Involving this compound

The metabolism of this compound is primarily associated with two major pathways: the phosphorylated pathway and the glycerate pathway for serine biosynthesis, which is also linked to photorespiration in plants.

The Phosphorylated Pathway (Serine Biosynthesis)

This pathway is the primary route for de novo serine biosynthesis in many organisms. It originates from the glycolytic intermediate 3-phosphoglycerate.

  • Step 1: Oxidation of 3-Phosphoglycerate: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

  • Step 2: Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding phosphoserine and α-ketoglutarate.[1][2]

  • Step 3: Dephosphorylation: Phosphoserine phosphatase (PSPH) hydrolyzes phosphoserine to produce serine and inorganic phosphate.[3][4]

Although this compound is not a direct intermediate in this pathway, the pathway that produces it is intrinsically linked as it starts from a this compound derivative.

The Glycerate Pathway (Photorespiration and Serine Biosynthesis)

In plants and some other organisms, an alternative "glycerate pathway" exists for serine synthesis, which is also a crucial part of the photorespiratory cycle.[5][6][7] This pathway can be considered a branch of glycolysis that initiates in the cytosol.[5][6][7]

  • Step 1: Dephosphorylation of 3-Phosphoglycerate: 3-phosphoglycerate phosphatase (PGP) hydrolyzes 3-phosphoglycerate to glycerate.[5]

  • Step 2: Oxidation of Glycerate: Glycerate dehydrogenase (GDH) or hydroxypyruvate reductase (HPR) oxidizes glycerate to hydroxypyruvate.[5]

  • Step 3: Transamination: Serine-glyoxylate aminotransferase (SGAT) or alanine-glyoxylate aminotransferase (AGAT) catalyzes the transfer of an amino group to hydroxypyruvate to form serine.

In the context of photorespiration, the direction of these reactions is reversed to salvage carbon from 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO.[8][9][10][11] Serine is converted to hydroxypyruvate, then to glycerate. Finally, glycerate kinase (GLYK) phosphorylates glycerate to 3-phosphoglycerate, which can re-enter the Calvin cycle.[8][9]

glyceric_acid_metabolic_pathway 3-PGA 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate P-Ser Phosphoserine 3-PHP->P-Ser PSAT1 (Glutamate -> α-KG) Serine_P Serine P-Ser->Serine_P PSPH (H2O -> Pi) Glycerate Glycerate Hydroxypyruvate Hydroxypyruvate Glycerate->Hydroxypyruvate GDH/HPR (NAD(P)+ <-> NAD(P)H) Serine_G Serine Hydroxypyruvate->Serine_G SGAT/AGAT (Amino Acid <-> Keto Acid)

Core this compound metabolic pathways.

Enzymology and Regulation

The flux through the this compound metabolic pathways is tightly controlled by the kinetic properties of its enzymes and various regulatory mechanisms.

Key Enzymes and Kinetic Properties

The following table summarizes the key enzymes of the this compound metabolic pathway and their reported kinetic parameters. These values can vary significantly depending on the organism, tissue, and experimental conditions.

EnzymeAbbreviationReaction CatalyzedSubstrate(s)KmVmaxOrganism/TissueReference(s)
Phosphorylated Pathway
3-Phosphoglycerate DehydrogenasePHGDH3-PGA → 3-PHP3-PGA----
Phosphoserine AminotransferasePSAT13-PHP → P-Ser3-PHP, L-Glu5 µM, 1.2 mM-Bovine[12]
L-PSer, α-KG35 µM, 0.8 mM-Bovine[12]
Phosphoserine PhosphatasePSPHP-Ser → SerineP-Ser---[3]
Glycerate Pathway / Photorespiration
3-Phosphoglycerate PhosphatasePGP3-PGA → Glycerate3-PGA--Sugarcane leaves[13]
Glycerate Dehydrogenase / Hydroxypyruvate ReductaseGDH/HPRGlycerate ↔ HydroxypyruvateGlycerate----
Glycerate KinaseGLYKGlycerate → 3-PGAD-Glycerate0.12 mM-Maize leaves[14]
L-Glycerate1.5 mM-Maize leaves[14]
Regulation of Pathway Flux

Metabolic flux through the this compound pathway is regulated by several mechanisms, including substrate availability, product inhibition, and allosteric regulation. For instance, in cancer cells, there is often an increased flux through the serine synthesis pathway, which is linked to the high metabolic demands of proliferating cells.[15][16] The expression of genes encoding pathway enzymes is also a critical point of regulation.[16]

Connection to Other Metabolic Pathways

The this compound metabolic pathway is intricately linked with several other central metabolic routes.

  • Glycolysis and Gluconeogenesis: The pathway directly utilizes the glycolytic intermediate 3-phosphoglycerate and can feed into gluconeogenesis through the production of serine and its subsequent conversion to pyruvate.

  • One-Carbon Metabolism: Serine produced from these pathways is a major donor of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[15]

  • Photorespiration: In photosynthetic organisms, the glycerate pathway is an integral part of the photorespiratory cycle, which salvages carbon lost due to the oxygenase activity of RuBisCO.[17]

logical_relationships GlycericAcidPathway This compound Metabolic Pathway Glycolysis Glycolysis / Gluconeogenesis GlycericAcidPathway->Glycolysis Feeds into Glycolysis Photorespiration Photorespiration GlycericAcidPathway->Photorespiration Integral part of cycle SerineBiosynthesis Serine Biosynthesis GlycericAcidPathway->SerineBiosynthesis Core reaction steps Glycolysis->GlycericAcidPathway Provides 3-PGA Photorespiration->GlycericAcidPathway Produces Glycerate OneCarbonMetabolism One-Carbon Metabolism SerineBiosynthesis->OneCarbonMetabolism Provides Serine AminoAcidMetabolism Amino Acid Metabolism SerineBiosynthesis->AminoAcidMetabolism NucleotideSynthesis Nucleotide Synthesis OneCarbonMetabolism->NucleotideSynthesis experimental_workflow cluster_metabolite Metabolite Quantification Workflow cluster_enzyme Enzyme Assay Workflow Sample 1. Sample Collection & Quenching Extraction 2. Extraction Derivatization 3. Derivatization Extraction->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS DataAnalysis 5. Data Analysis GCMS->DataAnalysis ReactionMix 1. Prepare Reaction Mix Incubate 2. Incubate & Equilibrate ReactionMix->Incubate AddEnzyme 3. Add Enzyme Incubate->AddEnzyme Measure 4. Spectrophotometric Measurement AddEnzyme->Measure Calculate 5. Calculate Activity Measure->Calculate

References

The Pivotal Role of Glyceric Acid Intermediates in Glycolysis and Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of glyceric acid and its phosphorylated derivatives—1,3-bisphosphoglycerate, 3-phosphoglycerate, and 2-phosphoglycerate—at the heart of cellular energy metabolism. Situated at the intersection of glycolysis and gluconeogenesis, these molecules are central to the dynamic regulation of glucose homeostasis. Understanding their roles is paramount for research into metabolic diseases and the development of novel therapeutic interventions.

Core Intermediates and Their Enzymatic Conversions

This compound intermediates are key players in the payoff phase of glycolysis and the corresponding steps of gluconeogenesis. Their interconversion is a tightly regulated process facilitated by a series of specific enzymes. In glycolysis, the high-energy acyl-phosphate bond in 1,3-bisphosphoglycerate is utilized to generate ATP, representing a crucial energy-yielding step.[1][2] Conversely, in gluconeogenesis, ATP is consumed to synthesize 1,3-bisphosphoglycerate from 3-phosphoglycerate, driving the pathway toward glucose production.[1][3]

The reversible isomerization of 3-phosphoglycerate to 2-phosphoglycerate, catalyzed by phosphoglycerate mutase, sets the stage for the subsequent dehydration reaction.[4][5] This dehydration, carried out by enolase, creates the high-energy enol-phosphate linkage in phosphoenolpyruvate, a critical precursor for the final ATP-generating step of glycolysis and a key entry point for gluconeogenic precursors.[6]

Key Enzymatic Reactions:
  • Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and ATP.[1][7] This is the first ATP-generating step in glycolysis.[8] In gluconeogenesis, the reaction proceeds in the reverse direction.[1][7]

  • Phosphoglycerate Mutase (PGM): PGM facilitates the interconversion of 3-phosphoglycerate and 2-phosphoglycerate.[4][5] This reaction involves a phosphohistidine intermediate within the enzyme's active site.[5]

  • Enolase (Phosphopyruvate Hydratase): Enolase catalyzes the reversible dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP).[6]

Quantitative Data: Enzyme Kinetics

The efficiency and directionality of the reactions involving this compound intermediates are dictated by the kinetic properties of their respective enzymes. The following tables summarize key kinetic parameters for these enzymes from various sources.

EnzymeSubstrateKm (µM)Organism/TissueReference
Phosphoglycerate MutaseGlycerate-2,3-P₂0.069Chicken Breast Muscle[9]
Phosphoglycerate MutaseGlycerate-2-P14Chicken Breast Muscle[9]
Phosphoglycerate MutaseGlycerate-3-P~200Chicken Breast Muscle[9]
Phosphoglycerate Mutase2-Phosphoglycerate100-200General[4]
Enolase2-Phosphoglycerate4350Streptococcus rattus[10]
Enolase2-Phospho-D-glycerate425Klebsiella pneumoniae[11]
EnolasePhosphoenolpyruvate199Klebsiella pneumoniae[11]
EnzymeInhibitorKi (µM)Inhibition TypeOrganism/TissueReference
Phosphoglycerate MutaseGlycerate-2-P4CompetitiveChicken Breast Muscle[9]
Fructose-1,6-bisphosphataseDHAP4000-7000-Chinese Hamster Liver[12]
Fructose-1,6-bisphosphataseFructose-2,6-BP>0.6-Chinese Hamster Liver[12]

Signaling Pathways and Regulation

The flux through glycolysis and gluconeogenesis is tightly controlled by a complex interplay of allosteric regulation and hormonal signaling to prevent futile cycling and maintain energy homeostasis. While this compound intermediates themselves are not major allosteric regulators, the enzymes that act upon them are subject to control.

Hormones like insulin and glucagon are central to the systemic regulation of these pathways.[13][14][15] Insulin, released in a high-energy state, promotes glycolysis, while glucagon, released in a low-energy state, stimulates gluconeogenesis.[13][14] This regulation is often mediated by second messengers like fructose-2,6-bisphosphate (F-2,6-BP), which allosterically activates phosphofructokinase-1 (a key glycolytic enzyme) and inhibits fructose-1,6-bisphosphatase (a key gluconeogenic enzyme).[15][16]

Glycolysis_Gluconeogenesis_Regulation cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_regulation Regulation G6P Glucose-6-P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP PYR Pyruvate PEP->PYR PYR_g Pyruvate OAA Oxaloacetate PYR_g->OAA PEP_g Phosphoenolpyruvate OAA->PEP_g P2G_g 2-Phosphoglycerate PEP_g->P2G_g P3G_g 3-Phosphoglycerate P2G_g->P3G_g BPG_g 1,3-Bisphosphoglycerate P3G_g->BPG_g GAP_g Glyceraldehyde-3-P BPG_g->GAP_g F16BP_g Fructose-1,6-BP GAP_g->F16BP_g F6P_g Fructose-6-P F16BP_g->F6P_g G6P_g Glucose-6-P F6P_g->G6P_g Insulin Insulin F26BP F-2,6-BP Insulin->F26BP + Glucagon Glucagon Glucagon->F26BP - F26BP->F16BP + (PFK-1) F26BP->F16BP_g - (FBPase-1) ATP ATP ATP->F16BP - (PFK-1) AMP AMP AMP->F16BP + (PFK-1) AMP->F16BP_g - (FBPase-1) Citrate Citrate Citrate->F16BP - (PFK-1)

Fig 1. High-level overview of glycolysis, gluconeogenesis, and key regulatory molecules.

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying the roles of this compound intermediates. Below are generalized protocols for assaying the key enzymes.

Protocol 1: Enolase Activity Assay

This protocol measures enolase activity by coupling the production of phosphoenolpyruvate to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH, which can be monitored spectrophotometrically.[6][17]

Materials:

  • Reaction Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8, 200 mM KCl, 10 mM MgSO₄)

  • 2-Phosphoglycerate (2-PG) substrate solution

  • ADP solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Cell or tissue lysate

Procedure:

  • Prepare a master mix containing reaction buffer, ADP, NADH, PK, and LDH.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 25°C).

  • Add the cell or tissue lysate to the cuvette and mix.

  • Initiate the reaction by adding the 2-PG substrate solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enolase activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Enolase_Assay_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products P2G 2-Phosphoglycerate Enolase Enolase (from sample) P2G->Enolase ADP ADP PK Pyruvate Kinase ADP->PK NADH NADH LDH Lactate Dehydrogenase NADH->LDH PEP Phosphoenolpyruvate Enolase->PEP H₂O Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD PEP->PK Pyruvate->LDH Metabolic_Flux_Analysis_Workflow Culture Cell Culture Labeling Isotope Labeling (e.g., ¹³C-Glucose) Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Modeling Computational Flux Modeling Analysis->Modeling Results Metabolic Flux Maps Modeling->Results

References

Microbial Production of Glyceric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid (GA), a three-carbon carboxylic acid, is emerging as a valuable platform chemical with applications in cosmetics, pharmaceuticals, and as a building block for biodegradable polymers.[1][2] As the biodiesel industry expands, leading to a surplus of its primary byproduct, glycerol, microbial fermentation presents a sustainable and efficient route for converting this low-cost feedstock into higher-value products like this compound.[3][4] This technical guide provides an in-depth overview of the microbial production of this compound, focusing on key microorganisms, fermentation strategies, metabolic pathways, and downstream processing.

Microbial Strains for this compound Production

Acetic acid bacteria are the most prominent microorganisms utilized for the production of this compound from glycerol.[1] Among these, species from the genera Gluconobacter and Acetobacter have been extensively studied and shown to be effective producers.[5][6]

Gluconobacter species are known for their ability to incompletely oxidize various sugars and alcohols, a process termed oxidative fermentation.[1] Several strains of Gluconobacter have been identified as potent this compound producers, often yielding a mixture of D- and L-isomers.[5]

Acetobacter species also contribute significantly to this compound production. Notably, some strains of Acetobacter tropicalis have demonstrated the ability to produce optically pure D-glyceric acid, which is of particular interest for pharmaceutical applications.[5][6]

Fermentation Processes and Quantitative Data

The production of this compound is typically carried out in submerged fermentation under aerobic conditions. Key parameters influencing the yield and productivity include the choice of microbial strain, initial glycerol concentration, pH, aeration rate, and nutrient composition.[7][8]

Below is a summary of quantitative data from various studies on microbial this compound production:

Microbial StrainFermentation TypeInitial Glycerol (g/L)GA Titer (g/L)D-GA Enantiomeric Excess (ee)Key Byproduct(s)Reference(s)
Gluconobacter frateurii NBRC103465Fed-batch170136.572%Dihydroxyacetone (DHA)[5][6]
Acetobacter tropicalis NBRC16470Jar Fermentor220101.8>99%-[5][6][9]
Gluconobacter sp. NBRC3259Jar Fermentor16754.777%Dihydroxyacetone (DHA)[4][7][10]
Gluconobacter frateurii ΔsldA mutantBatchNot specified89.1Not specified-[11]
Acetobacter tropicalis NBRC16470Jar Fermentor20022.7>99%-[5][12]

Metabolic Pathway of this compound Production

The primary metabolic pathway for the conversion of glycerol to this compound in acetic acid bacteria involves the membrane-bound alcohol dehydrogenase (mADH).[5][6] This enzyme catalyzes the oxidation of glycerol. The process can lead to the formation of dihydroxyacetone (DHA) as a major byproduct, particularly under suboptimal aeration conditions.[8]

MetabolicPathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde mADH DHA Dihydroxyacetone (Byproduct) Glycerol->DHA Glycerol Dehydrogenase GlycericAcid GlycericAcid Glyceraldehyde->GlycericAcid Aldehyde Dehydrogenase

Caption: Proposed metabolic pathway for the conversion of glycerol to this compound in acetic acid bacteria.

Experimental Protocols

Screening of this compound-Producing Strains

Objective: To identify potent this compound-producing microbial strains from a culture collection.

Methodology:

  • Pre-culture Preparation: Inoculate a single colony of each test strain into a test tube containing a seed medium (e.g., 5 g/L yeast extract, 5 g/L polypeptone, 1 g/L MgSO₄·7H₂O, and 25 g/L glycerol). Incubate at 30°C for 48 hours with shaking.

  • Main Culture: Inoculate 1% (v/v) of the seed culture into a flask containing the production medium. The production medium can have varying initial glycerol concentrations (e.g., 50, 100, 150, or 200 g/L) to assess the strain's tolerance and productivity.[5]

  • Incubation: Incubate the flasks at 30°C for 4 days with shaking.

  • Sampling and Analysis: Withdraw samples periodically and centrifuge to remove cells. Analyze the supernatant for this compound and byproduct concentrations using High-Performance Liquid Chromatography (HPLC).[13]

Jar Fermentor Production of this compound

Objective: To produce this compound on a larger scale with controlled fermentation parameters.

Methodology:

  • Inoculum Preparation: Prepare a seed culture as described in the screening protocol.

  • Fermentor Setup: Sterilize a 5-liter jar fermentor containing the production medium.

  • Inoculation: Inoculate the fermentor with the seed culture.

  • Fermentation Conditions:

    • Temperature: Maintain at 30°C.

    • Agitation: Set to 500 rpm.[5]

    • Aeration: Varies depending on the strain. For G. frateurii, 0.5 vvm (volume of air per volume of medium per minute) is used, while for A. tropicalis, 2.5 vvm is optimal.[5][8]

    • pH Control: Maintain the pH at 6.0 by the automated addition of a neutralizing agent like 5 M NaOH. In some fed-batch strategies, the NaOH solution may also contain glycerol to replenish the carbon source.[5][9]

  • Fed-Batch Strategy (for G. frateurii): To achieve high titers, a fed-batch strategy can be employed where a concentrated glycerol solution is fed into the fermentor, often linked to the pH control system.[5]

  • Monitoring: Monitor cell growth (optical density), glycerol consumption, and this compound and byproduct formation throughout the fermentation process using HPLC.[9]

ExperimentalWorkflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing StrainSelection Strain Selection (e.g., Gluconobacter, Acetobacter) MediaPrep Media Preparation (Glycerol, Nutrients) StrainSelection->MediaPrep InoculumDev Inoculum Development MediaPrep->InoculumDev Fermentation Jar Fermentation (pH, Temp, Aeration Control) InoculumDev->Fermentation CellRemoval Cell Removal (Centrifugation/Filtration) Fermentation->CellRemoval Concentration Concentration (Electrodialysis) CellRemoval->Concentration Purification Purification (Crystallization) Concentration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for microbial production and purification of this compound.

Downstream Processing

The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.

Electrodialysis

Electrodialysis (ED) is an effective method for concentrating glycerate from the culture broth while simultaneously removing salts.[5][6] This process uses ion-exchange membranes and an electric potential to separate ionic species. It has been demonstrated that glycerate can be concentrated to over 230 g/L from an initial concentration of around 136 g/L.[5][6]

Crystallization

Following concentration, the this compound can be purified by crystallization. This is often achieved by forming a salt of this compound, such as calcium glycerate, which has lower solubility and can be readily crystallized from the concentrated solution.[5][6] The purified salt can then be converted back to the free acid form if required.

Challenges and Future Perspectives

While significant progress has been made in the microbial production of this compound, several challenges remain. The use of crude glycerol from biodiesel production can be problematic due to impurities like methanol, which can inhibit microbial growth and enzyme activity.[1][14] Developing robust microbial strains tolerant to these impurities is a key area of ongoing research.

Furthermore, minimizing the production of byproducts such as dihydroxyacetone is crucial for improving the overall process efficiency and simplifying downstream processing.[8] Genetic engineering approaches, such as the disruption of genes involved in byproduct formation, have shown promise in addressing this issue.[11] The development of more efficient and cost-effective downstream processing technologies will also be vital for the commercial viability of microbial this compound production.

References

Formation of Glyceric Acid in Interstellar Space: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceric acid [HOCH₂CH(OH)COOH], the simplest sugar acid, is a molecule of profound significance to contemporary biochemistry, playing a pivotal role in metabolic pathways such as glycolysis.[1][2][3] Its detection in carbonaceous meteorites, with abundances comparable to amino acids, strongly suggests an extraterrestrial origin and a potential role in the prebiotic chemistry that led to life on Earth.[1][2] This technical guide provides an in-depth analysis of the recently elucidated formation mechanism of this compound in interstellar ice analogs. It details the experimental protocols, presents key quantitative data, and visualizes the core chemical pathways, offering a comprehensive resource for researchers in astrochemistry, prebiotic chemistry, and related fields. The abiotic synthesis of this key biomolecule from simple, ubiquitous precursors in deep space highlights a plausible pathway for the formation and delivery of life's building blocks to early Earth.[3][4]

Core Synthesis Pathway in Interstellar Ices

Recent laboratory studies have demonstrated the first successful abiotic synthesis of racemic this compound under conditions mimicking those found in cold, dense molecular clouds.[1][2][3][5] The formation occurs in low-temperature (5 K) interstellar ice analogs composed of carbon dioxide (CO₂) and ethylene glycol (HOCH₂CH₂OH) when subjected to ionizing radiation.[1][5] This energetic processing simulates the effect of galactic cosmic rays (GCRs) penetrating the icy mantles of interstellar dust grains.[3][4]

The key mechanism is a barrierless radical-radical recombination reaction. The process is initiated by the energetic electrons dissociating the precursor molecules to form highly reactive radical species.[1] Specifically, the synthesis of this compound proceeds through the carbon-carbon bond coupling of the hydroxycarbonyl radical (HOĊO) and the 1,2-dihydroxyethyl radical (HOĊHCH₂OH).[1][3]

The overall reaction can be summarized as follows:

  • Radical Formation:

    • CO₂ + e⁻ → HOĊO + other products

    • HOCH₂CH₂OH + e⁻ → HOĊHCH₂OH + H

  • Radical-Radical Recombination:

    • HOĊO + HOĊHCH₂OH → HOCH₂CH(OH)COOH (this compound)

This non-equilibrium reaction pathway, driven by cosmic ray proxies, provides a viable route to forming complex sugar acids from simple, abundant interstellar molecules.[1][2]

glyceric_acid_formation cluster_precursors Precursor Molecules in Interstellar Ice (5 K) cluster_processing Energetic Processing cluster_product Final Product CO2 Carbon Dioxide (CO₂) GCR Galactic Cosmic Rays (e⁻ proxies) EG Ethylene Glycol (HOCH₂CH₂OH) HOCO Hydroxycarbonyl Radical (HOĊO) GCR->HOCO Dissociation HDE 1,2-Dihydroxyethyl Radical (HOĊHCH₂OH) GCR->HDE Dissociation GA This compound (HOCH₂CH(OH)COOH) HOCO->GA Barrierless Recombination HDE->GA

Formation pathway of this compound in interstellar ice analogs.

Quantitative Data

The identification and characterization of this compound formed in laboratory simulations rely on precise mass spectrometry data. The following table summarizes the key quantitative parameters for the detection of this compound and its isomer, 2-hydroxyethyl hydrogen carbonate, which was also formed in the experiments.[1] Additionally, the table includes the measured abundance of this compound in the Murchison meteorite for comparison.

ParameterThis compound (1)2-Hydroxyethyl hydrogen carbonate (18)Source
Molecular Formula C₃H₆O₄C₃H₆O₄-
Mass-to-Charge Ratio (m/z) 106106[1]
Computed Adiabatic Ionization Energy (eV) 9.69 - 10.179.79 - 11.09[1]
Meteoritic Abundance (Murchison) 80 nmol g⁻¹Not Reported[1]

Experimental Protocol: Simulation of Interstellar this compound Synthesis

The following protocol outlines the methodology for the laboratory synthesis of this compound under simulated interstellar conditions.[1][4] This procedure is based on the experiments conducted at the W. M. Keck Research Laboratory in Astrochemistry at the University of Hawaii at Mānoa.[3][5]

3.1. Apparatus:

  • Ultra-high vacuum (UHV) chamber maintained at pressures of ~10⁻¹⁰ torr.

  • Polished silver substrate mounted on a closed-cycle helium cryostat, capable of reaching temperatures of 5 K.

  • Gas deposition system for introducing precursor molecules.

  • Electron gun (5 keV) to simulate secondary electrons generated by galactic cosmic rays.

  • Tunable vacuum ultraviolet (VUV) photoionization source.

  • Reflectron time-of-flight mass spectrometer (ReTOF-MS) for product detection.

3.2. Procedure:

  • Substrate Preparation: The silver substrate is cooled to a stable temperature of 5 K within the UHV chamber.

  • Ice Deposition: A gas mixture of carbon dioxide (CO₂) and ethylene glycol (HOCH₂CH₂OH) is prepared and deposited onto the cold substrate, forming an amorphous ice layer of a few hundred nanometers in thickness.

  • Irradiation: The ice analog is irradiated with 5 keV electrons for a specified duration (e.g., 60 minutes) with a defined beam current (e.g., 50 nA). This simulates the energetic processing that occurs over millions of years in a cold molecular cloud.[1]

  • Temperature-Programmed Desorption (TPD): Following irradiation, the sample is heated at a controlled rate (e.g., 0.5 K min⁻¹). As the temperature increases, molecules sublime from the ice into the gas phase.

  • Photoionization and Detection: The desorbed neutral molecules pass into the ionization region of the ReTOF-MS. They are ionized by a tunable VUV photon beam.

  • Isomer-Selective Analysis: The photon energy is systematically varied. By comparing the signal intensity at different ionization energies with the computed adiabatic ionization energies of potential isomers, specific molecules like this compound can be unambiguously identified.[1][2] The mass spectrometer records the mass-to-charge ratio of the resulting ions, confirming the presence of molecules with the mass of this compound (m/z = 106).

experimental_workflow cluster_setup 1. UHV Chamber Setup cluster_process 2. Energetic Processing cluster_analysis 3. Analysis arrow A1 Cool Substrate to 5 K A2 Deposit CO₂ + Ethylene Glycol Ice A1->A2 B1 Irradiate Ice with 5 keV Electrons A2->B1 C1 Heat Sample (TPD) B1->C1 C2 Molecules Sublimate C1->C2 C3 Tunable VUV Photoionization C2->C3 C4 ReTOF-MS Detection C3->C4 C5 Isomer Identification via Ionization Energy C4->C5

Workflow for the experimental synthesis and detection of this compound.

Astrobiological Significance and Future Directions

The formation of this compound in interstellar ices is a significant finding for astrobiology.[3] It demonstrates that a key metabolite can be synthesized abiotically in space and potentially delivered to nascent planets like early Earth via meteorites and comets.[3][4] Once delivered, this compound could have participated in prebiotic chemical networks. It serves as a plausible precursor for other critical biomolecules, including the proteinogenic amino acid serine and other sugar acids like lactic acid.[1][3]

The racemic nature of the synthesized this compound is consistent with findings for other organic molecules in meteorites.[5] While life on Earth exhibits homochirality, the delivery of racemic mixtures could have provided the raw materials for subsequent selection processes to act upon.

Future research will likely focus on detecting this compound directly in interstellar clouds using telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA).[3][5] Further laboratory experiments are needed to explore the full range of products that can be formed from this compound under various prebiotic conditions and to investigate its stability and evolution in planetary environments. Understanding these pathways is crucial for piecing together the complex puzzle of the origins of life.[3]

astrobiological_significance cluster_prebiotic Prebiotic Chemical Evolution on Early Earth cluster_biochemistry Contemporary Biochemistry GA This compound (from Interstellar Space) Serine Serine (Amino Acid) GA->Serine Precursor to LacticAcid Lactic Acid GA->LacticAcid Precursor to OtherAcids Other Sugar Acids (e.g., 2-methyl this compound) GA->OtherAcids Precursor to PhosphoglycericAcid 2/3-Phosphothis compound GA->PhosphoglycericAcid Phosphorylation Glycerol Glycerol GA->Glycerol Reduction Glycolysis Glycolysis & TCA Cycle PhosphoglycericAcid->Glycolysis Phospholipids Phospholipids (via Glycerol) Glycerol->Phospholipids

The role of this compound as a precursor in prebiotic and biochemical pathways.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glyceric Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceric acid, a natural three-carbon sugar acid, and its corresponding salts, known as glycerates, are emerging as molecules of significant interest across various scientific disciplines, including pharmacology and drug development. Their inherent biocompatibility and diverse chemical functionalities make them attractive candidates for use as counterions in drug formulations, excipients, and potentially as active pharmaceutical ingredients themselves. This technical guide provides a comprehensive overview of the known physical and chemical properties of key this compound salts, including those of sodium, potassium, calcium, and magnesium. It details experimental protocols for their synthesis and analysis and explores their metabolic roles, with a focus on potential implications for cellular signaling pathways relevant to drug development.

Introduction

This compound is a chiral molecule existing as D- and L-enantiomers, both of which are found in biological systems.[1] As a polyhydroxy carboxylic acid, it possesses both acidic and hydrophilic properties, which are conferred by its carboxyl and hydroxyl groups, respectively. The salts of this compound, formed by the replacement of the acidic proton of the carboxyl group with a cation, exhibit a range of physicochemical properties influenced by the nature of the counterion. Understanding these properties is crucial for their application in pharmaceutical sciences, where factors such as solubility, stability, and bioavailability are paramount.

This guide aims to consolidate the available scientific data on the physical and chemical characteristics of sodium, potassium, calcium, and magnesium glycerates. It also provides detailed methodologies for their preparation and characterization, and visualizes key experimental workflows and metabolic pathways to facilitate a deeper understanding of these compounds.

Physicochemical Properties of this compound and its Salts

The physical and chemical properties of this compound and its salts are fundamental to their behavior in both in vitro and in vivo systems. These properties dictate their solubility, stability, and potential interactions with biological molecules.

Physical Properties

Key physical properties of this compound and its salts are summarized in the tables below. It is important to note that much of the available data pertains to this compound itself or its calcium salt, with limited specific quantitative data for other salts. In many databases, there is a potential for confusion between "glycerate" and "glycinate" salts; the data presented here is specific to glycerates wherever possible.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₆O₄[2]
Molecular Weight 106.08 g/mol [2]
Appearance Colorless, syrupy liquid[2][3]
Melting Point < 25 °C[1][2]
Boiling Point Decomposes on distillation[3]
pKa (at 25 °C) 3.52 - 3.55[2][3]
Solubility Miscible with water and alcohol; nearly insoluble in ether.[3][3]

Table 2: Physical Properties of this compound Salts

SaltMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitySource(s)
Sodium Glycerate C₃H₅NaO₄128.06Data not availableData not available[4]
Potassium Glycerate C₃H₅KO₄144.1769Data not available[5]
Calcium Glycerate (DL-form, hydrate) C₆H₁₀CaO₈·xH₂O250.22 (anhydrous)134 (decomposes)50 mg/mL in 1 N HCl[6][7]
Magnesium Glycerate C₆H₁₀MgO₈234.44Data not availableData not available

Note: The molecular formula and weight for Calcium and Magnesium Glycerate are based on a 2:1 glycerate to metal ion ratio.

Chemical Properties

The chemical reactivity of this compound salts is primarily dictated by the carboxylate and hydroxyl functional groups. The carboxylate group can participate in ionic interactions and coordination with metal ions, while the hydroxyl groups can be involved in hydrogen bonding and esterification reactions.

Experimental Protocols

This section details generalized experimental protocols for the synthesis and analysis of this compound salts. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of this compound Salts

The synthesis of this compound salts can be achieved through several methods, including the direct neutralization of this compound with a corresponding base or the oxidation of glycerol followed by salt formation.

This protocol is based on the oxidation of glycerol followed by precipitation of the calcium salt.

  • Materials: Glycerol, Nitric Acid (concentrated), Calcium Carbonate, distilled water.

  • Procedure:

    • React glycerol with nitric acid to oxidize it to this compound. This reaction is exothermic and should be performed with caution in a well-ventilated fume hood.

    • Neutralize the resulting solution with a slurry of calcium carbonate in water until the effervescence ceases.

    • Heat the mixture to boiling and filter to remove any unreacted calcium carbonate and other insoluble impurities.

    • Concentrate the filtrate by evaporation and allow it to cool to induce crystallization of Calcium DL-Glycerate.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

This method involves the direct reaction of glycerol with potassium hydroxide.[5]

  • Materials: Glycerol (99.5% purity), Potassium Hydroxide (85.5% purity), distilled water.

  • Procedure:

    • Prepare a reaction mixture with a molar concentration of 60% glycerin in an aqueous solution of potassium hydroxide.

    • Heat the mixture to 145 °C with constant agitation for 4 hours.[8]

    • After the reaction, the product can be purified by techniques such as crystallization.

    • The final product's moisture content can be determined by drying at 105 °C until a constant mass is achieved.[5]

Synthesis_Workflow cluster_calcium Synthesis of Calcium Glycerate cluster_potassium Synthesis of Potassium Glycerate Glycerol Glycerol Oxidation Oxidation Glycerol->Oxidation NitricAcid Nitric Acid NitricAcid->Oxidation GlycericAcid_sol This compound Solution Oxidation->GlycericAcid_sol Neutralization Neutralization GlycericAcid_sol->Neutralization CalciumCarbonate Calcium Carbonate CalciumCarbonate->Neutralization Filtration1 Filtration Neutralization->Filtration1 Concentration Concentration & Crystallization Filtration1->Concentration Filtration2 Filtration & Washing Concentration->Filtration2 Drying1 Drying Filtration2->Drying1 CalciumGlycerate Calcium Glycerate Crystals Drying1->CalciumGlycerate Glycerol2 Glycerol Reaction Reaction (145°C, 4h) Glycerol2->Reaction KOH Potassium Hydroxide KOH->Reaction Purification Purification Reaction->Purification Drying2 Drying Purification->Drying2 PotassiumGlycerate Potassium Glycerate Drying2->PotassiumGlycerate

Synthesis workflows for calcium and potassium glycerate.
Analytical Methods

A variety of analytical techniques can be employed for the characterization and quality control of this compound salts.

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its salts.

  • Column: A common choice is an ion-exchange column, such as a sulfonated divinylbenzene-styrene resin column.[9]

  • Mobile Phase: A dilute aqueous solution of a strong acid, such as sulfuric acid (e.g., 3 mM), is often used for isocratic elution.[9]

  • Detector: A combination of a UV detector (at 210 nm for the carboxyl group) and a refractive index (RI) detector can be used.[9]

  • Temperature: The column temperature is often elevated (e.g., 70 °C) to improve peak shape and resolution.[9]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.

HPLC_Analysis_Workflow Sample Glycerate Salt Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Ion-Exchange Column Injection->Separation Detection UV and/or RI Detection Separation->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

General workflow for HPLC analysis of glycerate salts.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the glycerate anion. For salts with appropriate nuclei, such as ²³Na NMR, the ionic nature of the salt can be investigated.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in glycerate salts. The strong absorption band of the carboxylate group (COO⁻) typically appears in the region of 1610-1550 cm⁻¹ (asymmetric stretching) and 1420-1300 cm⁻¹ (symmetric stretching). The broad O-H stretching band of the hydroxyl groups will also be prominent.

Role in Metabolic Pathways and Potential for Signaling Modulation

This compound and its phosphorylated derivatives are key intermediates in central metabolic pathways, most notably glycolysis and serine biosynthesis.[1][11]

  • Glycolysis: 2-Phosphoglycerate and 3-phosphoglycerate are intermediates in the glycolytic pathway, which is central to energy production in most organisms.[11][12]

  • Serine Biosynthesis: 3-Phosphoglycerate is a precursor for the synthesis of the amino acid serine.[1]

The involvement of this compound in these fundamental pathways suggests that its salts, upon absorption and dissociation, could potentially influence cellular metabolism. While direct evidence for this compound salts acting as allosteric modulators of specific signaling proteins in a drug development context is currently limited, their role as metabolic intermediates opens up possibilities for indirect modulation of signaling pathways that are sensitive to the metabolic state of the cell. For instance, pathways regulated by energy sensors like AMPK could be influenced by changes in glycolytic flux.

Metabolic_Pathway_Context cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Glycerol Glycerol GlycericAcid GlycericAcid Glycerol->GlycericAcid Oxidation PhosphoGlycerates 2- & 3-Phosphoglycerate GlycericAcid->PhosphoGlycerates Phosphorylation Pyruvate Pyruvate PhosphoGlycerates->Pyruvate Serine Serine PhosphoGlycerates->Serine Glucose Glucose G3P G3P Glucose->G3P G3P->PhosphoGlycerates Multiple Steps Energy Energy Pyruvate->Energy ATP Production

Metabolic context of this compound and its derivatives.

Conclusion

This compound salts represent a class of compounds with significant potential in the pharmaceutical industry. Their physicochemical properties, largely governed by the nature of the cation, can be tailored to meet specific formulation requirements. While quantitative data for some salts remain to be fully elucidated, this guide provides a solid foundation of the current knowledge. The established roles of this compound in fundamental metabolic pathways suggest that its salts may have broader biological implications than simply acting as inert counterions. Further research into the specific interactions of glycerate salts with cellular signaling pathways is warranted and could unveil novel therapeutic applications for these versatile molecules. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and professionals engaged in the study and application of this compound and its salts.

References

glyceric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a significant three-carbon sugar acid involved in various metabolic processes. This document outlines its chemical properties, metabolic significance, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a naturally occurring organic compound with the chemical formula C₃H₆O₄.[1][2][3][4] It exists as two stereoisomers, D-glyceric acid and L-glyceric acid, as well as a racemic mixture, DL-glyceric acid.[5] The molecular weight of this compound is 106.08 g/mol .[1][2][3][6][7]

Data Presentation: CAS Numbers and Molecular Weights

For ease of reference and accurate substance identification, the following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular weights for the different forms of this compound.

FormCAS NumberMolecular Weight ( g/mol )
DL-Glyceric acid (racemate) 473-81-4106.08[1][3][6][8]
D-Glyceric acid 6000-40-4106.08[5][9][10]
L-Glyceric acid 28305-26-2106.08[5][11][12]

Metabolic Significance and Signaling Pathways

This compound and its phosphorylated derivatives are key intermediates in central metabolic pathways, including glycolysis and glycerolipid metabolism.[5][13] 3-phosphothis compound, for instance, is a crucial intermediate in the glycolytic pathway and serves as a precursor in the biosynthesis of amino acids like serine.[13]

Recent research suggests that D-glyceric acid may also function as a novel energy metabolic signaling metabolite. Studies have indicated that exogenous D-glyceric acid can activate mitochondrial metabolism.[10][14] An increase in intracellular D-glyceric acid is hypothesized to generate a signal indicating a need for increased ATP production, thereby activating metabolic processes that resemble the effects of physical exercise.[10]

glyceric_acid_pathway glycerol Glycerol glyceric_acid This compound glycerol->glyceric_acid Oxidation phosphoglycerate_2 2-Phosphoglycerate glyceric_acid->phosphoglycerate_2 Glycerate Kinase glycerolipid Glycerolipid Metabolism glyceric_acid->glycerolipid Precursor glycolysis Glycolysis phosphoglycerate_2->glycolysis serine_synthesis Serine Biosynthesis phosphoglycerate_2->serine_synthesis

Caption: Simplified metabolic pathways involving this compound.

Experimental Protocols: Quantification of this compound

The quantification of this compound in biological matrices is commonly performed using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).[2][6][9][15] The following is a generalized protocol based on these methods.

Objective

To accurately determine the concentration of this compound in a given biological sample (e.g., plasma, urine).

Materials
  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Sample filtration units (0.22 µm or 0.45 µm)

  • HPLC or UHPLC system

  • Mass spectrometer (e.g., triple quadrupole)

Methodology
  • Standard Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

    • Prepare a stock solution of the internal standard.

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step. Add a threefold volume of cold acetonitrile or methanol containing the internal standard to the sample.

    • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

    • Mobile Phase A: Deionized water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Employ a suitable gradient elution to achieve separation of this compound from other matrix components. An example gradient could start at a high percentage of aqueous phase, ramping to a high percentage of organic phase to elute the analyte, followed by re-equilibration.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

    • Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative mode.

    • Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.

    • Optimize the cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Application Note: Quantification of Glyceric Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceric acid is a key intermediate in various metabolic pathways and a significant product in the oxidation of glycerol.[1][2][3] Accurate quantification of this compound is crucial for research in biofuels, biorefining, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound in complex matrices.[3] This application note provides a detailed protocol for the quantification of this compound using an ion-exchange HPLC method with UV and Refractive Index (RI) detection.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC method for this compound quantification.

Table 1: Chromatographic Conditions

ParameterValue
Column Aminex HPX-87C (300 mm × 7.8 mm)
Mobile Phase 3 mM Sulfuric Acid (H₂SO₄)
Flow Rate 0.5 mL/min
Column Temperature 70 °C
Injection Volume 20 µL
Detector 1 UV at 210 nm
Detector 2 Refractive Index (RI) at 30 °C
Run Time Approximately 30 minutes

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range 0.5 - 10 mg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Method dependent, can be in the low µg/mL range
Limit of Quantification (LOQ) Method dependent, can be in the low µg/mL range
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound by HPLC.

1. Preparation of Mobile Phase (3 mM H₂SO₄)

  • Prepare a 0.01 M H₂SO₄ stock solution by carefully adding 0.54 mL of 95% H₂SO₄ to a 1 L volumetric flask containing deionized water and diluting to the mark.

  • From the stock solution, prepare the 3 mM H₂SO₄ mobile phase by appropriate dilution with deionized water.

  • Degas the mobile phase before use to prevent bubble formation in the HPLC system.

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) by accurately weighing the standard and dissolving it in deionized water in a volumetric flask.

  • Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 7, and 10 mg/mL) by serial dilution of the stock solution with deionized water.[4]

3. Sample Preparation

  • For liquid samples, such as those from glycerol oxidation reactions, dilute the sample with deionized water to bring the expected this compound concentration within the calibration range (e.g., a 1:10 dilution).[4]

  • For biological fluids, a derivatization step may be necessary. One method involves the oxidation of L-glycerate to β-hydroxypyruvate, which is then converted to a UV-absorbing phenylhydrazone derivative for enhanced sensitivity and specificity.[5]

  • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column.[4][6]

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard and sample.

  • Monitor the separation using both UV (210 nm) and RI detectors. This compound can be identified by its retention time, which should be consistent with that of the standard.[4]

  • The use of a UV detector allows for the specific detection of compounds with carbonyl groups, while the RI detector provides a more universal detection for compounds like glycerol that do not absorb UV light at 210 nm.[4]

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). An r² value greater than 0.99 indicates good linearity.[7]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Factor in any dilution steps performed during sample preparation to calculate the final concentration in the original sample.

Visualizations

experimental_workflow prep Preparation mobile_phase Mobile Phase (3 mM H₂SO₄) prep->mobile_phase standards Standard Solutions (0.5-10 mg/mL) prep->standards sample_prep Sample Preparation prep->sample_prep hplc_analysis HPLC Analysis mobile_phase->hplc_analysis standards->hplc_analysis sample_prep->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis quantification Quantification data_analysis->quantification report Report Results quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

This application note provides a comprehensive guide for the quantification of this compound using a validated HPLC method. The detailed protocol and data presentation will be valuable for researchers and professionals in various scientific fields. For more complex matrices, method optimization and further validation may be required.

References

Application Note: Quantitative Analysis of Glyceric Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glyceric acid is a naturally occurring sugar acid that serves as a key intermediate in various metabolic pathways, including glycolysis, gluconeogenesis, and serine biosynthesis. Accurate quantification of this compound in biological matrices is crucial for metabolic research, disease biomarker discovery, and understanding cellular biochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of small molecules. However, due to its low volatility and high polarity, this compound requires chemical derivatization to become amenable to GC-MS analysis.[1][2][3] This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound using a two-step methoximation and silylation procedure followed by GC-MS.

Metabolic Context of this compound

This compound isomers (2-glyceric acid and 3-glyceric acid) are central to carbohydrate metabolism. For instance, 3-phosphoglycerate, a derivative of this compound, is a pivotal intermediate in both glycolysis and the Calvin cycle. The diagram below illustrates the position of this compound within these fundamental biochemical pathways.

Metabolic Context of this compound Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis DPG13 1,3-Bisphosphoglycerate G3P->DPG13 PGA3 3-Phosphoglycerate DPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 Serine Serine PGA3->Serine Biosynthesis GlycericAcid This compound PGA3->GlycericAcid PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate

Metabolic Context of this compound

Principle of GC-MS Analysis and Derivatization

Direct GC-MS analysis of polar, non-volatile compounds like this compound is not feasible.[3] Derivatization is a mandatory sample preparation step that converts polar functional groups (e.g., carboxyl and hydroxyl groups) into less polar, more volatile derivatives.[2] This enhances thermal stability and improves chromatographic peak shape.[1][3]

The most common approach for organic acids involves a two-step reaction:

  • Methoximation: This step targets keto and aldehyde groups, converting them into methoximes. This is crucial for reducing the number of tautomeric isomers and preventing multiple derivative peaks, which simplifies the resulting chromatogram.[4]

  • Silylation: This reaction replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[4][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.[6] The resulting TMS-esters and TMS-ethers are significantly more volatile and suitable for GC-MS analysis.[1][4]

Experimental and Analytical Workflow

The overall workflow from sample collection to data analysis is depicted below. It involves sample preparation, derivatization, GC-MS analysis, and data processing.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Urine, Plasma) Extract 2. Extraction of Organic Acids (e.g., Ethyl Acetate) Sample->Extract Dry 3. Evaporation to Dryness (Under Nitrogen Stream) Extract->Dry Methox 4. Methoximation (Methoxyamine HCl in Pyridine) Dry->Methox Silyl 5. Silylation (BSTFA / MSTFA) Methox->Silyl GCMS 6. GC-MS Injection & Analysis Silyl->GCMS Data 7. Data Acquisition (Scan or SIM mode) GCMS->Data Process 8. Data Processing (Peak Integration & Quantification) Data->Process

GC-MS Analysis Workflow for this compound

Detailed Experimental Protocols

This protocol is a representative example and may require optimization for different sample matrices and instrumentation.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS), e.g., Tropic acid or a stable isotope-labeled this compound

  • Ethyl acetate, HPLC grade

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

Sample Preparation and Extraction

This protocol is adapted for a urine sample.[7][8]

  • Thaw frozen samples to room temperature.

  • To a 200 µL aliquot of the sample in a glass tube, add a known amount of internal standard.

  • Acidify the sample to a pH of approximately 1 by adding 20 µL of 5M HCl.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction (steps 4-6) two more times, pooling the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol
  • Methoximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[8][9] Cap the vial tightly and vortex. Incubate at 60°C for 60 minutes.

  • Silylation: After cooling the vial to room temperature, add 100 µL of BSTFA + 1% TMCS.[6][8] Cap the vial tightly, vortex, and incubate at 70°C for 60 minutes.

  • After cooling, the sample is ready for injection into the GC-MS system.

Data Presentation and Typical Parameters

Quantitative Data

The derivatized this compound will be detected as its trimethylsilyl (TMS) derivative. The table below summarizes the expected analytical data for the fully silylated (3 TMS) this compound derivative.

Table 1: GC-MS Data for this compound-TMS Derivative

Parameter Value Reference
Derivative Type 3 TMS [10]
Chemical Formula C₁₂H₃₀O₄Si₃ [10]
Retention Index 1319.94 [10]
Key Mass Fragments (m/z) 73, 147, 205, 218, 307 Inferred from spectra
Quantifier Ion 205 or 307 Typical choice

| Qualifier Ion(s) | 218, 147 | Typical choice |

Note: Retention index and mass fragments can vary slightly depending on the specific column and instrument conditions.

GC-MS Instrumentation and Parameters

The following table provides typical starting parameters for the GC-MS analysis of organic acids. These should be optimized for the specific instrument and application.

Table 2: Example GC-MS Operating Parameters

Parameter Setting
Gas Chromatograph (GC)
Injection Port Temp 250°C
Injection Mode Split (e.g., 10:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Oven Program Initial 70°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 min
Mass Spectrometer (MS)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-600) for profiling, or Selected Ion Monitoring (SIM) for targeted quantification

| Solvent Delay | 3 - 5 min |

Reference for general parameters:[7][11]

Data Analysis and Interpretation

  • Compound Identification: The identification of the this compound derivative is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with established mass spectral libraries like the NIST or Golm Metabolome Database.[7][12]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification as it corrects for variations during sample preparation and analysis.[13]

References

Analytical Methods for the Detection of Glyceric Acid in Body Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a key intermediate in the metabolism of serine and fructose, is a critical biomarker for certain inborn errors of metabolism. Elevated levels of its enantiomers, D-glyceric acid and L-glyceric acid, in body fluids such as urine and plasma are indicative of distinct metabolic disorders. D-Glyceric aciduria is characterized by high levels of D-glyceric acid, while L-glyceric aciduria is a hallmark of primary hyperoxaluria type II.[1][2] Accurate and reliable quantification of this compound is therefore essential for the diagnosis, monitoring, and development of therapeutic interventions for these conditions.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological fluids using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Data Presentation: Quantitative Method Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of the described methods for this compound detection.

MethodAnalyteBody FluidLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD%)
HPLC-UV L-Glyceric AcidPlasma5 µmol/L[2]--96.5 ± 6.8[2]4.5[2]
GC-MS This compoundSerum0.04 - 0.42 µmol/L[3]-r = 0.9958 - 0.9996[3]82.97 - 114.96[3]0.32 - 13.76[3]
LC-MS/MS D/L-Glyceric AcidUrine-----
Enzymatic Assay D-Glyceric Acid------

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of L-glyceric acid and involves enzymatic conversion followed by derivatization to a UV-absorbing compound.[2]

Principle: L-glyceric acid is oxidized to β-hydroxypyruvate by lactate dehydrogenase. The resulting keto-acid is then derivatized with phenylhydrazine to form a stable phenylhydrazone, which can be detected by UV spectrophotometry.[2]

Experimental Protocol: L-Glyceric Acid in Plasma

a) Sample Preparation:

  • Collect blood in heparinized tubes and centrifuge to obtain plasma.

  • Deproteinize the plasma sample by adding an equal volume of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

b) Derivatization Procedure:

  • In a reaction vial, mix 50 µL of the deproteinized plasma supernatant with 50 µL of a solution containing lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD+).

  • Add 50 µL of a phenylhydrazine solution.

  • Incubate the mixture to allow for the enzymatic reaction and derivatization to complete.[2]

c) HPLC-UV Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the phenylhydrazone derivative.

  • Quantification: Use a calibration curve prepared with L-glyceric acid standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Deproteinization Protein Precipitation (Acetonitrile) Plasma->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Enzymatic_Reaction Enzymatic Oxidation (Lactate Dehydrogenase, NAD+) Supernatant1->Enzymatic_Reaction Phenylhydrazine_Reaction Derivatization (Phenylhydrazine) Enzymatic_Reaction->Phenylhydrazine_Reaction HPLC HPLC-UV Analysis Phenylhydrazine_Reaction->HPLC Data_Analysis Quantification HPLC->Data_Analysis

HPLC-UV workflow for L-glyceric acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[3]

Principle: this compound in the sample is extracted and then derivatized to form a volatile trimethylsilyl (TMS) ester. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.

Experimental Protocol: this compound in Serum

a) Sample Preparation and Extraction:

  • To 100 µL of serum, add an internal standard.

  • Extract the organic acids using a suitable solvent like acetone.[3]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.

b) Derivatization Procedure:

  • To the dried extract, add a derivatizing agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).[3][4]

  • Incubate the mixture at a specific temperature and time to ensure complete derivatization. An ultrasound-assisted derivatization at 50°C for 10 minutes can be employed.[3]

c) GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 70°C, ramped to a final temperature of around 300°C.

  • Injection Mode: Splitless.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification: Use a calibration curve prepared with this compound standards and an internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Serum Serum Sample Extraction Solvent Extraction (Acetone) Serum->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Silylation TMS Derivatization (BSTFA + 1% TMCS) Evaporation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Analysis Quantification GCMS->Data_Analysis

GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for the chiral separation of D- and L-glyceric acid, which is crucial for differential diagnosis.[1]

Principle: The enantiomers of this compound are separated on a chiral chromatography column and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocol: D/L-Glyceric Acid in Urine

a) Sample Preparation:

  • Urine samples can often be analyzed with minimal preparation.[1]

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with the initial mobile phase.

b) LC-MS/MS Analysis:

  • LC Column: A chiral column, such as a ristocetin A glycopeptide antibiotic silica gel bonded column, is required for the separation of the enantiomers.[1]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., triethylamine acetate at pH 4.1) and an organic modifier (e.g., methanol).[1]

  • Flow Rate: Suitable for the narrow-bore column used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Specific parent-to-daughter ion transitions for this compound are monitored for quantification.

  • Quantification: Use a calibration curve prepared with standards for both D- and L-glyceric acid.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifugation Centrifugation Urine->Centrifugation Dilution Dilution Centrifugation->Dilution LCMSMS Chiral LC-MS/MS Analysis Dilution->LCMSMS Data_Analysis Quantification of D/L Isomers LCMSMS->Data_Analysis

LC-MS/MS workflow for D/L-glyceric acid analysis.
Enzymatic Assay

Enzymatic assays provide a functional measurement of the analyte and can be highly specific. For D-glyceric acid, an assay using D-glycerate dehydrogenase can be employed.

Principle: D-glycerate dehydrogenase catalyzes the oxidation of D-glyceric acid to hydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm and is directly proportional to the amount of D-glyceric acid in the sample.[5]

Experimental Protocol: D-Glyceric Acid in Body Fluids

a) Sample Preparation:

  • Deproteinize the sample (plasma, serum, or urine) as described in the HPLC-UV protocol.

  • The clear supernatant is used for the assay.

b) Enzymatic Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and D-glycerate dehydrogenase.

  • Add a specific volume of the deproteinized sample to the reaction mixture in a cuvette.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the D-glyceric acid concentration.

  • Quantification: Calculate the concentration of D-glyceric acid using a standard curve prepared with known concentrations of D-glyceric acid.

Enzymatic_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Body_Fluid Body Fluid Sample Deproteinization Protein Precipitation Body_Fluid->Deproteinization Supernatant Supernatant Deproteinization->Supernatant Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, D-Glycerate Dehydrogenase) Supernatant->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Spectrophotometry Spectrophotometric Reading (340 nm) Incubation->Spectrophotometry Data_Analysis Quantification Spectrophotometry->Data_Analysis

Enzymatic assay workflow for D-glyceric acid.

Signaling Pathways and Logical Relationships

The accurate measurement of D- and L-glyceric acid is critical for the differential diagnosis of D-glyceric aciduria and primary hyperoxaluria type II. The following diagram illustrates the logical relationship between the analytical findings and the clinical diagnosis.

Diagnostic_Pathway cluster_symptoms Clinical Presentation cluster_analysis Biochemical Analysis cluster_diagnosis Differential Diagnosis Symptoms Suspected Inborn Error of Metabolism Organic_Acid_Analysis Urine/Plasma Organic Acid Analysis Symptoms->Organic_Acid_Analysis Elevated_Glyceric_Acid Elevated Total This compound Organic_Acid_Analysis->Elevated_Glyceric_Acid Chiral_Separation Chiral Separation of This compound Enantiomers Elevated_Glyceric_Acid->Chiral_Separation High_D_Glyceric_Acid High D-Glyceric Acid Chiral_Separation->High_D_Glyceric_Acid High_L_Glyceric_Acid High L-Glyceric Acid Chiral_Separation->High_L_Glyceric_Acid D_Glyceric_Aciduria Diagnosis: D-Glyceric Aciduria High_D_Glyceric_Acid->D_Glyceric_Aciduria PH_Type_II Diagnosis: Primary Hyperoxaluria Type II High_L_Glyceric_Acid->PH_Type_II

Diagnostic workflow for glyceric acidurias.

References

Application Notes and Protocols for Glyceric Acid Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a key intermediate in various metabolic pathways including serine and fructose metabolism, is a valuable biomarker for studying inborn errors of metabolism, such as D-glyceric aciduria and primary hyperoxaluria type 2.[1][2] Accurate and reliable quantification of this compound in biological samples is crucial for both basic research and clinical applications. These application notes provide detailed protocols for the extraction of this compound from various biological matrices, including plasma/serum, urine, and tissue, for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following tables summarize quantitative data related to this compound extraction and typical concentrations found in biological samples.

Table 1: Recovery Rates of Organic Acid Extraction Methods

Extraction MethodMatrixAnalyteAverage Recovery (%)Reference
Liquid-Liquid Extraction (Ethyl Acetate)UrineOrganic Acids77.4[3]
Solid-Phase ExtractionUrineOrganic Acids84.1[3]
Not SpecifiedFluid SamplesGlycerol>90[4][5]
Not SpecifiedTissue SamplesGlycerol>80[4][5]

Table 2: Typical Concentrations of Glycerol/Glyceric Acid in Biological Samples

AnalyteMatrixSpeciesConcentrationReference
GlycerolHuman Plasma87 µM (baseline)[6][7]
GlycerolHuman Muscle Interstitial Fluid3710 µM (baseline)[6][7]
GlycerolHuman Adipose Tissue Interstitial Fluid2760 µM (baseline)[6][7]
GlycerolMouse Plasma11.71 ± 0.48 µg/mL[4][5]
GlycerolMouse Liver Tissue0.39 ± 0.02 µg/mg[4][5]
GlycerolMouse Brain Tissue0.15 ± 0.01 µg/mg[4][5]
D-Glyceric AcidHuman Plasma0.3% of lactate concentration[8]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum using Protein Precipitation

This protocol is suitable for the extraction of this compound and other polar metabolites from plasma or serum for analysis by GC-MS or LC-MS.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol or acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: If frozen, thaw plasma or serum samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol or acetonitrile (a 1:4 ratio of serum to precipitant is common).[9]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20-60 minutes to enhance protein precipitation.[10][11]

  • Centrifugation: Centrifuge the tubes at 14,000-20,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[11][12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50-100 µL of 50% methanol for LC-MS or a derivatization agent for GC-MS).

Protocol 2: this compound Extraction from Urine using Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of organic acids, including this compound, from urine samples.

Materials:

  • Urine samples

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Hydroxylamine hydrochloride solution (50 g/L)

  • 7.5 M Sodium hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Glass test tubes (10 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath

Procedure:

  • Sample Preparation: In a 10 mL glass test tube, add a volume of urine equivalent to 1 mg of creatinine.

  • Internal Standard: Add an appropriate internal standard.

  • Extraction:

    • Add 6 mL of ethyl acetate to the urine sample.[3]

    • Add 1 g of NaCl and 500 µL of 50 g/L aqueous hydroxylamine hydrochloride solution.[3]

  • pH Adjustment (Hydrolysis):

    • Adjust the pH of the mixture to 14 with 7.5 M NaOH.[3]

    • Incubate for 30 minutes at 60°C.[3]

  • Acidification: After cooling, acidify the mixture with 6 M HCl.[3]

  • Extraction: Extract the sample three times with ethyl acetate. For each extraction, vortex vigorously and centrifuge to separate the phases. Pool the organic (upper) layers.

  • Drying: Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS): The dried residue is now ready for derivatization.

Protocol 3: this compound Extraction from Tissue Samples

This protocol describes a general method for extracting small molecules, including this compound, from tissue samples.

Materials:

  • Tissue samples (snap-frozen in liquid nitrogen)

  • Ice-cold 80% methanol

  • Homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • Microcentrifuge tubes (2 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Weigh 50-100 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube.[11] It is critical to keep the tissue frozen to quench metabolic activity.

  • Homogenization:

    • Add 1 mL of ice-cold 80% methanol to the tissue.[11]

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.[11]

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[11]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution/Derivatization: The dried extract is ready for reconstitution for LC-MS analysis or derivatization for GC-MS analysis.

Protocol 4: Derivatization for GC-MS Analysis

For GC-MS analysis, carboxylic acids like this compound need to be derivatized to increase their volatility. A common method is silylation.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract, add 100 µL of a 1:1 mixture of BSTFA + 1% TMCS and pyridine.[3]

  • Incubation: Cap the vials tightly and incubate at 80°C for 30 minutes.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, Tissue) homogenization Homogenization (for Tissue) start->homogenization Tissue protein_precipitation Protein Precipitation (e.g., cold Methanol) start->protein_precipitation Plasma/Serum lle Liquid-Liquid Extraction (for Urine) start->lle Urine homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation lle->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying (Nitrogen Evaporation) supernatant_collection->drying derivatization Derivatization (for GC-MS) drying->derivatization lcms_analysis LC-MS Analysis drying->lcms_analysis Direct Analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis lcms_analysis->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

glyceric_acid_metabolism cluster_disease Metabolic Disorder Fructose Fructose Fructose_1_P Fructose-1-phosphate Fructose->Fructose_1_P Glyceraldehyde D-Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B Glyceric_Acid D-Glyceric Acid Glyceraldehyde->Glyceric_Acid Aldehyde Dehydrogenase Phosphoglycerate_2 2-Phosphoglycerate Glyceric_Acid->Phosphoglycerate_2 Glycerate Kinase (GLYCTK) DGA D-Glyceric Aciduria: Deficiency of Glycerate Kinase leads to accumulation of D-Glyceric Acid Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase Hydroxypyruvate->Glyceric_Acid D-Glycerate Dehydrogenase Glycolysis Glycolysis Phosphoglycerate_2->Glycolysis Aldolase_B Aldolase B Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Serine_Aminotransferase Serine-Glyoxylate Aminotransferase Glycerate_Kinase Glycerate Kinase (GLYCTK) D_Glycerate_Dehydrogenase D-Glycerate Dehydrogenase

Caption: Simplified metabolic pathway of D-Glyceric Acid.

References

Synthesis of L-Sugars from L-Glyceric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-sugars, the enantiomers of the more common D-sugars, represent a class of molecules with significant potential in various fields, including drug development, functional foods, and materials science. Their unique stereochemistry often imparts resistance to enzymatic degradation, making them attractive scaffolds for the synthesis of novel therapeutics and probes for studying biological systems. L-Glyceric acid, a simple three-carbon chiral building block, serves as a versatile and economically viable precursor for the stereospecific synthesis of a wide array of L-sugars.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of L-sugars, commencing from L-glyceric acid. The methodologies are designed to guide researchers through the critical steps of precursor preparation, carbon chain elongation, and final product purification.

Chemical Synthesis Pathway: From L-Glyceric Acid to L-Tetroses

The cornerstone of the chemical synthesis of L-sugars from L-glyceric acid is a two-stage process: the stereospecific reduction of L-glyceric acid to L-glyceraldehyde, followed by the Kiliani-Fischer synthesis for carbon chain extension.

Stage 1: Reduction of L-Glyceric Acid to L-Glyceraldehyde

The selective reduction of the carboxylic acid moiety of L-glyceric acid in the presence of hydroxyl groups is a critical step that requires careful execution to preserve the stereochemistry. A common strategy involves the protection of the hydroxyl groups, followed by the reduction of the carboxyl group, and subsequent deprotection.

Experimental Protocol: Synthesis of L-Glyceraldehyde from L-Glyceric Acid

1. Protection of Hydroxyl Groups (Acetonide Formation):

  • Objective: To protect the C2 and C3 hydroxyl groups of L-glyceric acid as an acetonide to prevent side reactions during the reduction of the carboxylic acid.

  • Materials: L-Glyceric acid, 2,2-dimethoxypropane, dry acetone, a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Procedure:

    • Suspend L-glyceric acid in dry acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of PTSA.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a mild base (e.g., sodium bicarbonate).

    • Extract the protected L-glyceric acid (acetonide) with an organic solvent and purify by column chromatography.

2. Reduction of the Carboxylic Acid:

  • Objective: To reduce the carboxylic acid group of the protected L-glyceric acid to an aldehyde.

  • Materials: Protected L-glyceric acid, Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF), dry dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected L-glyceric acid in dry DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours, monitored by TLC).

    • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and extract the protected L-glyceraldehyde with an organic solvent.

    • Purify the product by column chromatography.

3. Deprotection:

  • Objective: To remove the acetonide protecting group to yield L-glyceraldehyde.

  • Materials: Protected L-glyceraldehyde, aqueous acidic solution (e.g., dilute HCl or acetic acid).

  • Procedure:

    • Dissolve the protected L-glyceraldehyde in a suitable solvent.

    • Add the aqueous acidic solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the acid and extract the L-glyceraldehyde. Due to its high water solubility, multiple extractions with a suitable organic solvent may be necessary, or alternatively, the aqueous solution can be used directly in the next step after neutralization.

Stage 2: Kiliani-Fischer Synthesis for L-Tetrose Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon.[1][2][3][4] Starting with L-glyceraldehyde (a three-carbon aldose), this synthesis yields a mixture of two diastereomeric four-carbon L-sugars (L-tetroses): L-erythrose and L-threose.[1]

Experimental Protocol: Synthesis of L-Erythrose and L-Threose

1. Cyanohydrin Formation:

  • Objective: To add a cyanide group to the aldehyde of L-glyceraldehyde, forming two epimeric cyanohydrins.

  • Materials: L-Glyceraldehyde, sodium cyanide (NaCN), water.

  • Procedure:

    • Prepare an aqueous solution of L-glyceraldehyde.

    • Add an aqueous solution of sodium cyanide dropwise at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture for several hours until the formation of the cyanohydrins is complete.

2. Hydrolysis of the Nitrile to a Lactone (Classic Method):

  • Objective: To hydrolyze the nitrile group of the cyanohydrins to carboxylic acids, which then form lactones.

  • Procedure:

    • Heat the aqueous solution of the cyanohydrins. The nitrile group will hydrolyze to a carboxylic acid, which spontaneously forms a more stable lactone.

    • The result is a mixture of L-gluconolactone and L-mannonolactone diastereomers.

3. Reduction of the Lactone to Aldoses (Classic Method):

  • Objective: To reduce the lactones to their corresponding aldehydes.

  • Materials: Lactone mixture, sodium amalgam.

  • Procedure:

    • The separated diastereomeric lactones are individually reduced using sodium amalgam. This step yields the respective L-sugars.

Improved Kiliani-Fischer Synthesis:

An improved version of the synthesis bypasses the lactone formation and directly reduces the cyanohydrin to an imine, which then hydrolyzes to the aldehyde.[1] This method often results in higher yields.

1. Catalytic Hydrogenation of the Cyanohydrin:

  • Objective: To reduce the nitrile group of the cyanohydrins to an imine.

  • Materials: Cyanohydrin mixture, hydrogen gas (H₂), palladium on barium sulfate (Pd/BaSO₄) catalyst, water.

  • Procedure:

    • The aqueous solution of the cyanohydrin mixture is subjected to catalytic hydrogenation using H₂ gas and a Pd/BaSO₄ catalyst. The nitrile is reduced to an imine.

    • The imine readily hydrolyzes in the aqueous medium to form the corresponding aldehydes, L-erythrose and L-threose.

4. Separation of Diastereomers:

  • Objective: To separate the mixture of L-erythrose and L-threose.

  • Methodology: Since L-erythrose and L-threose are diastereomers, they have different physical properties and can be separated using chromatographic techniques.[5] High-Performance Liquid Chromatography (HPLC) using an amino-functionalized column is a common and effective method. Column chromatography on silica gel can also be employed, though it may require careful optimization of the solvent system.

Quantitative Data Summary (Chemical Synthesis)

StepStarting MaterialProduct(s)Typical YieldNotes
Reduction L-Glyceric AcidL-Glyceraldehyde60-70% (overall)Yield is dependent on the efficiency of protection, reduction, and deprotection steps.
Kiliani-Fischer (Classic) L-GlyceraldehydeL-Erythrose & L-Threose~30%[1][2]Yield is for the combined diastereomers.
Kiliani-Fischer (Improved) L-GlyceraldehydeL-Erythrose & L-ThreoseHigher than classic methodYields are generally improved due to fewer steps.

Enzymatic Synthesis Pathway: Carboxylic Acid Reductase (CAR)

An alternative, "greener" approach to the synthesis of L-glyceraldehyde from L-glyceric acid involves the use of Carboxylic Acid Reductases (CARs). These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[6][7][8] This enzymatic route offers high stereospecificity and avoids the need for protecting groups and harsh chemical reagents.

Experimental Protocol: Enzymatic Synthesis of L-Glyceraldehyde

  • Objective: To convert L-glyceric acid to L-glyceraldehyde using a Carboxylic Acid Reductase.

  • Materials: L-Glyceric acid, Carboxylic Acid Reductase (CAR) from a suitable microbial source (e.g., Nocardia iowensis or engineered variants), ATP, NADPH, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration; polyphosphate and polyphosphate kinase for ATP regeneration), appropriate buffer solution (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme), MgCl₂.[9]

  • Procedure:

    • Prepare a reaction mixture containing the buffer, L-glyceric acid, ATP, NADPH, MgCl₂, and the cofactor regeneration system components.

    • Initiate the reaction by adding the Carboxylic Acid Reductase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

    • Monitor the progress of the reaction by measuring the consumption of NADPH (decrease in absorbance at 340 nm) and/or by analyzing aliquots for the formation of L-glyceraldehyde using HPLC or GC-MS after derivatization.

    • Upon completion, the enzyme can be removed by heat inactivation or precipitation, and the L-glyceraldehyde can be purified from the reaction mixture.

Quantitative Data Summary (Enzymatic Synthesis)

StepStarting MaterialProductTypical YieldNotes
Enzymatic Reduction L-Glyceric AcidL-GlyceraldehydeVariableYield is highly dependent on the specific activity of the CAR used, efficiency of the cofactor regeneration system, and reaction conditions. Published data for this specific conversion is limited.

Visualizations

Chemical_Synthesis_Workflow L_Glyceric_Acid L-Glyceric Acid Protected_GA Protected L-Glyceric Acid (Acetonide) L_Glyceric_Acid->Protected_GA Protection Protected_Glyceraldehyde Protected L-Glyceraldehyde Protected_GA->Protected_Glyceraldehyde Reduction (DIBAL-H) L_Glyceraldehyde L-Glyceraldehyde Protected_Glyceraldehyde->L_Glyceraldehyde Deprotection Cyanohydrins Epimeric Cyanohydrins L_Glyceraldehyde->Cyanohydrins Kiliani-Fischer: Cyanohydrin Formation L_Tetroses L-Erythrose & L-Threose (Diastereomeric Mixture) Cyanohydrins->L_Tetroses Reduction & Hydrolysis Separated_Sugars Purified L-Erythrose and L-Threose L_Tetroses->Separated_Sugars Chromatographic Separation

Caption: Chemical synthesis workflow for L-tetroses from L-glyceric acid.

Enzymatic_Synthesis_Workflow L_Glyceric_Acid L-Glyceric Acid L_Glyceraldehyde L-Glyceraldehyde L_Glyceric_Acid->L_Glyceraldehyde Reduction Cofactors ATP + NADPH Cofactors->L_Glyceraldehyde Regeneration Cofactor Regeneration System Regeneration->Cofactors Regenerates CAR Carboxylic Acid Reductase (CAR) CAR->L_Glyceric_Acid

Caption: Enzymatic synthesis of L-glyceraldehyde from L-glyceric acid.

Conclusion

The synthesis of L-sugars from L-glyceric acid provides a valuable route to access these rare and potentially bioactive molecules. The chemical pathway, while multi-stepped, is well-established and allows for the production of a variety of L-sugars through iterative chain elongation. The emerging enzymatic methods offer a more sustainable and highly specific alternative for the initial reduction step. The choice of method will depend on the specific research goals, available resources, and desired scale of production. These protocols provide a solid foundation for researchers to embark on the synthesis and exploration of the fascinating world of L-sugars.

References

Applications of Glyceric Acid and Glycolic Acid in Skincare and Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying Glyceric Acid vs. Glycolic Acid

While both this compound and glycolic acid are alpha-hydroxy acids (AHAs), their prevalence and the extent of their study in skincare and cosmetics differ significantly. Initial inquiries into "this compound" often lead to confusion with the more commonly known "glycolic acid" or "glycerin."

This compound: Scientific literature on the specific applications of this compound in skincare is currently limited. However, emerging research suggests potential benefits. A synopsis of a study by Shun Sato indicates that the sodium salt of this compound demonstrates a water-retention capacity comparable to that of glycerol, a well-established humectant.[1] The same study also found that this compound can inhibit the growth of Propionibacterium acnes, suggesting a potential role in acne treatment.[1] Furthermore, a review on the microbial production of this compound noted that it and its glucosyl derivative showed positive effects on the viability and collagen production of skin cells in vitro.[2] Despite these promising findings, detailed clinical data, established mechanisms of action, and standardized protocols for this compound in cosmetic formulations are not yet widely available in published literature.

Glycolic Acid: In contrast, glycolic acid is one of the most well-researched and widely utilized AHAs in dermatology and cosmetics.[3][4] Derived from sugarcane, its small molecular size allows for effective penetration of the skin, making it a potent agent for various applications.[3] This document will focus primarily on the established applications, quantitative data, and experimental protocols for glycolic acid, given the high likelihood of interest in this compound and the wealth of available scientific evidence.

Glycolic Acid: Applications in Skincare and Cosmetics

Glycolic acid is a versatile ingredient with primary applications in exfoliation, anti-aging, acne treatment, and addressing hyperpigmentation.[4][5]

Exfoliation and Skin Renewal

Glycolic acid's primary mechanism of action is as a chemical exfoliant.[5] It works by weakening the bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells.[6] This accelerated cell turnover reveals fresher, smoother skin, improves skin texture, and can reduce the appearance of pores.[7][8]

Anti-Aging and Collagen Synthesis

Multiple studies have demonstrated that glycolic acid can stimulate collagen production in the skin.[5][[“]] This effect is attributed to its ability to increase the proliferation of fibroblasts, the dermal cells responsible for collagen synthesis.[10] Increased collagen leads to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles.[7][8] Furthermore, glycolic acid has been shown to increase the levels of hyaluronic acid in the skin, a key molecule in maintaining skin hydration and plumpness.[5][6]

Acne Treatment

The exfoliating properties of glycolic acid make it effective in the management of acne. By clearing away dead skin cells, it helps to prevent the clogging of pores that can lead to comedones (blackheads and whiteheads).[11] Additionally, research has shown that glycolic acid exhibits pH-dependent antibacterial activity against Cutibacterium acnes, the bacterium implicated in inflammatory acne.[12][13]

Hyperpigmentation and Uneven Skin Tone

By accelerating the shedding of the outer layer of skin, glycolic acid can help to fade dark spots, post-inflammatory hyperpigmentation, and melasma.[3] Regular use can lead to a more even and radiant skin tone.[7]

Quantitative Data on the Efficacy of Glycolic Acid

The following tables summarize quantitative data from various studies on the effects of glycolic acid on key skincare parameters.

Table 1: Effect of Glycolic Acid on Collagen Synthesis

Concentration of Glycolic Acid pH of Formulation Model System Duration of Treatment Key Finding Reference
8% - 25% 4 Human skin explants 5 days Dose-dependent increase in total collagen levels (up to 10.1% increase with 25% gel). [6]

| 10⁻⁶ M to 10⁻⁴ M | Not specified | Cultured human skin fibroblasts | 24 hours | Dose-dependent increase in cell proliferation and collagen production. |[10] |

Table 2: Clinical Efficacy of Glycolic Acid Peels for Acne and Hyperpigmentation

Concentration of Glycolic Acid Treatment Regimen Condition Treated Key Clinical Outcome Reference
70% Peels performed every 2 weeks Atrophic acne scarring Significant improvement compared to daily use of 15% GA cream. [3]
50% Peels once-monthly for 3 months Melasma (Indian females) 91% of patients showed improvement in Melasma Area Severity Index (MASI) score. [3]

| 20% - 35% | Not specified | Melasma | Similar improvement to 10-20% TCA peels, but with fewer side effects. |[3] |

Table 3: Antibacterial Activity of Glycolic Acid against C. acnes

pH of Formulation Minimum Bactericidal Concentration (MBC) Key Finding Reference
3.0 Lower than at higher pH Greatest potency observed at pH 3. [12][13]
3.5 ~0.2% Kills C. acnes by disrupting the bacterial cell membrane. [12][13]

| 4.0 - 4.5 | Higher than at lower pH | Reduced antibacterial potency. |[12][13] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Fibroblast Proliferation and Collagen Synthesis

Objective: To determine the effect of glycolic acid on the proliferation of human dermal fibroblasts and their synthesis of type I collagen.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates for proliferation assays and 24-well plates for collagen synthesis assays. After 24 hours, the medium is replaced with a serum-free medium for synchronization. Subsequently, cells are treated with varying concentrations of glycolic acid (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) for 24 hours. A vehicle control (medium without glycolic acid) is also included.

  • Cell Proliferation Assay (MTT Assay):

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Increased absorbance correlates with increased cell viability and proliferation.

  • Collagen Synthesis Assay (Procollagen Type I C-peptide EIA):

    • The cell culture supernatant is collected after the treatment period.

    • The concentration of Procollagen Type I C-peptide (PICP), a marker for newly synthesized type I collagen, is quantified using a commercially available Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

    • Results are normalized to the total protein content of the cell lysate.

Protocol 2: Clinical Evaluation of a Topical Glycolic Acid Formulation for Photoaging

Objective: To assess the efficacy and safety of a topical glycolic acid cream in improving the signs of photoaging in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Subjects: A cohort of volunteers with mild to moderate signs of photoaging (e.g., fine lines, wrinkles, uneven skin texture, hyperpigmentation).

  • Treatment: Subjects are randomly assigned to apply either a cream containing a specified concentration of glycolic acid (e.g., 5-10%) or a placebo cream to the face and neck daily for a period of 12 weeks.

  • Efficacy Assessments:

    • Clinical Grading: A dermatologist performs a clinical assessment at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12) using a standardized grading scale for parameters such as fine lines, wrinkles, skin texture, and pigmentation.

    • Instrumental Analysis: Non-invasive instrumental measurements are taken to quantify changes in skin properties:

      • Skin Hydration: Measured using a Corneometer®.

      • Skin Elasticity: Measured using a Cutometer®.

      • Skin Topography (Wrinkle Analysis): Assessed using silicone replicas and 3D imaging analysis.

    • Subject Self-Assessment: Subjects complete questionnaires to evaluate their perception of the product's efficacy and their satisfaction.

  • Safety Assessment: Adverse events such as redness, stinging, and peeling are monitored and recorded throughout the study.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of Glycolic Acid-Induced Collagen Synthesis

Glycolic_Acid_Collagen_Synthesis GA Glycolic Acid SC Stratum Corneum GA->SC Penetrates Epidermis Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis Fibroblast Fibroblast Dermis->Fibroblast Stimulates Collagen Type I Collagen Fibroblast->Collagen Increases Synthesis Proliferation Fibroblast Proliferation Fibroblast->Proliferation

Caption: Glycolic acid penetrates the skin to stimulate fibroblasts, leading to increased collagen synthesis.

Diagram 2: Experimental Workflow for Evaluating a Topical Skincare Ingredient

Skincare_Evaluation_Workflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Trial cluster_postmarket Post-market in_vitro In Vitro Assays (Cell Cultures) ex_vivo Ex Vivo Assays (Skin Explants) in_vitro->ex_vivo recruitment Subject Recruitment & Baseline Assessment ex_vivo->recruitment treatment Randomized Treatment (Active vs. Placebo) recruitment->treatment follow_up Follow-up Assessments (Clinical & Instrumental) treatment->follow_up data_analysis Data Analysis follow_up->data_analysis safety_monitoring Safety Monitoring data_analysis->safety_monitoring

Caption: A typical workflow for the evaluation of a new topical skincare ingredient.

Diagram 3: Multifaceted Effects of Glycolic Acid on Skin

Glycolic_Acid_Effects GA Glycolic Acid Exfoliation Exfoliation GA->Exfoliation Collagen Collagen Synthesis GA->Collagen Hydration Hydration GA->Hydration AntiAcne Anti-Acne GA->AntiAcne ImprovedTexture Improved Skin Texture Exfoliation->ImprovedTexture ReducedWrinkles Reduced Fine Lines & Wrinkles Collagen->ReducedWrinkles IncreasedPlumpness Increased Skin Plumpness Hydration->IncreasedPlumpness ReducedLesions Reduced Acne Lesions AntiAcne->ReducedLesions

Caption: The interconnected primary and secondary effects of glycolic acid on the skin.

References

Application Notes and Protocols: Glyceric Acid as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyceric acid (GA), a naturally occurring three-carbon sugar acid, is emerging as a pivotal bio-based building block for the chemical industry.[1][2] Derived from the oxidation of glycerol—a plentiful byproduct of biodiesel production—this compound offers a sustainable alternative to petroleum-based feedstocks.[3][4][5] Its structure, featuring a carboxylic acid group and two hydroxyl groups, along with a chiral center, makes it a highly versatile platform molecule for synthesizing a wide array of value-added chemicals, from biodegradable polymers to complex pharmaceutical intermediates.[6][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in chemical synthesis.

Application Note I: Biodegradable Polymers and Polyesters

This compound and its precursor, glycerol, are excellent monomers for the synthesis of biodegradable and biocompatible polyesters. These polymers are gaining significant attention for applications in medical devices, tissue engineering, and as sustainable alternatives to conventional plastics.[8]

  • Toughness Enhancers for Bioplastics: this compound can be used to synthesize branched polyesters that act as modifiers for brittle bioplastics like polylactic acid (PLA).[3] When blended with PLA, these glycerol-based polyesters can dramatically increase the elongation at break, transforming PLA from a rigid material into a much tougher and more flexible one.[9][10] For instance, a blend of 90% PLA and 10% glycerol polyester synthesized from glycerol, sebacic acid, and stearic acid increased the elongation at break from 2.3% to 93%.[9][10]

  • Hyperbranched Polymers and Elastomers: The polycondensation of glycerol with various dicarboxylic acids (such as succinic, sebacic, or citric acid) can produce hyperbranched polyesters.[8][11] These materials exhibit unique properties, including high functionality, low viscosity, and good solubility. Depending on the reaction conditions and monomers used, the resulting polymers can range from viscous liquids to elastomeric gels.[9] Photocurable versions can be created by functionalizing the terminal hydroxyl groups with acryloyl chloride, enabling the rapid formation of crosslinked polymer networks for applications like 3D printing and shape-memory elastomers.[8]

  • Scale Inhibitors: Copolymers synthesized from citric acid and glycerol have demonstrated high efficiency as scale inhibitors for calcium carbonate (CaCO₃).[11] These hyperbranched polyesters are environmentally friendly and effective even at very low concentrations (10 ppm) in high-temperature and alkaline media.[11]

Quantitative Data: Synthesis of Glycerol-Based Polyesters
MonomersMolar Ratio (Gly:Acid)Temp (°C)Time (h)CatalystResulting Polymer PropertiesReference
Glycerol, Succinic Acid0.6:1 to 1.2:1180-NoneAmorphous polyesters, Tg increased with decreasing glycerol purity.[12]
Glycerol, Sebacic Acid-120 - 140-NoneDecreasing temperature from 140°C to 120°C decreased carboxylic acid group conversion at gelation.[9][10]
Glycerol, Citric Acid1:1110 -> 150~2.5NoneHyperbranched polyester effective as a CaCO₃ scale inhibitor.[11]
Glycerol, Succinic Acid, Maleic Anhydride1:0.5:0.5--NoneLiquid polyester with reactive C=C bonds, used as a toughening agent for PLA.[9][10]

Application Note II: Pharmaceutical Synthesis

The chirality and multiple functional groups of this compound make it an invaluable building block in the pharmaceutical industry, particularly for the synthesis of chiral drugs and the development of prodrugs.

  • Chiral Building Block: Over 70% of modern drugs are chiral compounds, making enantiomerically pure starting materials highly sought after.[4] this compound serves as a versatile chiral synthon for developing cardiovascular and antiviral medications where specific stereochemistry is crucial for therapeutic efficacy.[4] The demand for such chiral building blocks is a significant driver for the this compound market.[4]

  • Prodrug Development: this compound can be used to create glyceride derivatives of existing drugs to enhance their properties. A key application is masking the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects. For example, mefenamic acid was condensed with 1,2,3-trihydroxy propane 1,3-dipalmitate/stearate to form glyceride prodrugs.[13] These prodrugs showed significantly less gastric ulceration, better anti-inflammatory activity, and increased bioavailability compared to the parent drug.[13] The ester linkage is designed to be stable at stomach pH but hydrolyzes to release the active drug at the physiological pH of 7.4.[13]

Quantitative Data: Mefenamic Acid Prodrug Performance
CompoundGastric Ulceration Severity Index (at 100 mg/kg)Peak Plasma Concentration Time (h)Relative Anti-inflammatory Activity
Mefenamic Acid2.371.5Baseline
Prodrug 3a (Palmitate)1.102.0Better than parent drug
Prodrug 3b (Stearate)1.222.0Better than parent drug

Data sourced from Khan, M. S. Y., & De, D. (2005).[13]

Experimental Protocols & Visualizations

Protocol 1: Catalytic Oxidation of Glycerol to this compound

This protocol describes a general method for the selective oxidation of glycerol to this compound using a supported noble metal catalyst in an aqueous medium.[14][15][16]

Objective: To synthesize this compound from glycerol with high selectivity.

Materials:

  • Glycerol (0.1 M aqueous solution)

  • Supported Catalyst (e.g., 1% Au/charcoal, 4.8% Pt/Al₂O₃, or Au-Pt/MgO-Al₂O₃)

  • Deionized Water

  • Oxygen (O₂) gas

  • (Optional) Sodium Hydroxide (NaOH) for base-catalyzed reactions

  • Pressurized batch reactor equipped with a stirrer, gas inlet, and temperature control

Workflow Diagram:

G cluster_workflow Workflow: Glycerol Oxidation A Charge Reactor B Set Conditions (Temp, Stirring) A->B C Pressurize with O₂ B->C D Run Reaction C->D E Cool & Depressurize D->E F Separate Catalyst (Filtration) E->F G Analyze Product (HPLC) F->G

Diagram of the experimental workflow for glycerol oxidation.

Procedure:

  • Charge the batch reactor with the aqueous glycerol solution and the catalyst. For base-free conditions, use a catalyst like Au-Pt/MgO-Al₂O₃.[16] For base-catalyzed reactions, add NaOH and a catalyst like Au/charcoal.[15]

  • Seal the reactor and purge it with O₂ to remove air.

  • Heat the reactor to the desired temperature (e.g., 30-60°C) while stirring.[15][16]

  • Pressurize the reactor with O₂ to the target pressure (e.g., 0.5 - 1 MPa or atmospheric pressure).[15][16]

  • Maintain the reaction for the specified duration (e.g., 3-15 hours).[15][16]

  • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

  • Recover the reaction mixture and separate the solid catalyst by filtration.

  • Analyze the liquid product for glycerol conversion and this compound selectivity using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Catalyst Performance in Glycerol Oxidation
CatalystTemp (°C)Time (h)Base PresentGlycerol Conversion (%)This compound Selectivity (%)Reference
1% Au/Charcoal603Yes (NaOH)~55100[15][17]
4.8% Pt/Al₂O₃60-Yes (NaOH)9257[14]
Au₁.₅Pt₁.₅/MgO-Al₂O₃3615No7257.9[16]
Protocol 2: Synthesis of Poly(glycerol-co-succinate) Polyester

This protocol outlines the melt polycondensation of glycerol and succinic acid to form a biodegradable polyester, adapted from methodologies for creating PLA tougheners.[9][10][12]

Objective: To synthesize a hyperbranched polyester via melt polycondensation.

Materials:

  • Glycerol (Gly)

  • Succinic Acid (SuA)

  • Three-neck round-bottom flask

  • Mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Vacuum pump

Procedure:

  • Determine the desired molar ratio of glycerol to succinic acid (e.g., 1.2:1 for a hydroxyl-terminated polymer).[10][12]

  • Add the calculated amounts of glycerol and succinic acid to the three-neck flask.

  • Equip the flask with a mechanical stirrer, a condenser for water removal, and a nitrogen inlet.

  • Heat the mixture under a nitrogen atmosphere with stirring to the reaction temperature (e.g., 180°C).[12]

  • Water will be produced during the esterification reaction and should be continuously removed. A light vacuum can be applied in the later stages to facilitate removal and drive the reaction to completion.

  • The reaction is highly viscous. Continue the reaction for several hours until the desired molecular weight is achieved, stopping before the gelation point if a liquid polymer is desired.[9]

  • Cool the viscous polymer to room temperature. The resulting polyester can be purified by dissolution in a suitable solvent (e.g., THF) and precipitation in a non-solvent (e.g., heptanes).[11]

Biochemical Context: The Role of this compound Derivatives in Glycolysis

While this compound itself is not a direct participant, its phosphate derivatives are critical intermediates in glycolysis, the central metabolic pathway for energy production in virtually all organisms. This highlights the molecule's fundamental role in biochemistry.

G cluster_glycolysis Simplified Glycolysis Pathway G3P Glyceraldehyde 3-phosphate BPG13 1,3-Bisphospho- glycerate G3P->BPG13 Oxidation + Pi PG3 3-Phosphoglycerate BPG13->PG3 ATP generation PG2 2-Phosphoglycerate PG3->PG2 Isomerization (Mutase) PEP Phosphoenolpyruvate PG2->PEP Dehydration (Enolase) PYR Pyruvate PEP->PYR ATP generation

This compound derivatives in the glycolysis pathway.

As shown in the diagram, 3-phosphoglycerate and 2-phosphoglycerate are key intermediates derived from the oxidation of glyceraldehyde 3-phosphate.[1] The high-energy phosphate bond in the preceding molecule, 1,3-bisphosphoglycerate, is used to generate ATP, the cell's primary energy currency. This central role in metabolism underscores the biological significance and inherent biocompatibility of the glycerate scaffold.

References

Application Notes and Protocols for the Enzymatic Synthesis of Glyceric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of glyceric acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing biocatalytic methods for the synthesis of these valuable compounds.

Introduction

This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, allowing for the production of specific stereoisomers under mild reaction conditions. This note explores various enzymatic strategies for synthesizing this compound derivatives, focusing on the use of lipases, laccases, and dehydrogenases.

Data Presentation: Enzymatic Synthesis of this compound Derivatives

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and its ester derivatives.

Table 1: Lipase-Catalyzed Esterification of Glycerol and Fatty Acids

Enzyme SourceSubstratesKey Reaction ConditionsProduct Distribution/Yield
Rhizomucor mieheiGlycerol, Linoleic AcidHexane, 50°C, 8 h, 1:2 molar ratio (glycerol:fatty acid)80% esterification to 1,3-diacylglycerol and 1-monoacylglycerol[1]
Candida antarcticaGlycerol, Fatty Acids40°C, 8 h>80% esterification[1]
Candida rugosaGlycerol, Oleic AcidIso-octane or hexane, optimal water content 5% (w/w)High extent of esterification[2][3]
Porcine Pancreas LipaseGlycerol, Oleic AcidIso-octane or hexane, optimal water content 1% (w/w)High extent of esterification[2][3]
Lipozyme RM IM (Rhizomucor miehei)Glycerol, Capric AcidTwo-stage biocatalyst addition73% conversion of fatty acids, 76% selectivity to 1,3-dicaprin[4]
N-acetyl-L-aminoacylGlycerol, Nα-Boc-arginine50°C, 0-10% (v/v) aqueous buffer in glycerol61-89% yield[5]
Lipozyme 435Glycerol, Caffeic Acid80°C, 86.7 kPa, 12 h, 1:150 molar ratio (acid:glycerol)85.0% isolated yield of 1-monocaffeoyl glycerol[6]

Table 2: Laccase-Catalyzed Oxidation of Glycerol to this compound

Enzyme SourceMediatorSupport/MatrixKey Reaction ConditionsThis compound Yield/Conversion
Trametes versicolorTEMPOImmobilized in Na-Alginate25°C, 24 h~7 wt% of total product[7]
Trametes versicolorTEMPOCovalently immobilized on functionalized magnetic and polymethacrylate supports-Specific conversion to this compound exceeded 50%[8]
Pleurotus ostreatus (LPO)TEMPOFree enzyme25°C, 48 h21.00% conversion[9]
Aspergillus sp. (LAsp)TEMPOFree enzyme25°C, 48 h3.30% conversion[9]

Table 3: Dehydrogenase-Catalyzed Synthesis of this compound

Enzyme SourceCofactorKey Reaction ConditionsProduct Concentration/Yield
Gluconobacter frateurii NBRC103465-Jar fermentor136.5 g/liter of this compound[10]
Acetobacter tropicalis NBRC16470-Jar fermentor101.8 g/liter of D-glyceric acid[10]
Alditol oxidase from Streptomyces coelicolor A3(2)FAD100 mM bicine buffer, pH 9.0, 40 hSuccessful production of D-glyceric acid[11]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Glycerol with a Fatty Acid

This protocol describes a general procedure for the synthesis of mono- or di-acylglycerols using a 1,3-regioselective lipase.

Materials:

  • Glycerol (adsorbed onto a solid support like silica gel)

  • Fatty acid (e.g., oleic acid, capric acid)

  • Immobilized 1,3-regioselective lipase (e.g., Lipozyme RM IM)

  • Aprotic organic solvent (e.g., n-hexane, diethyl ether)

  • Molecular sieves (for water removal)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Glycerol: To create a larger surface area for the reaction, glycerol is adsorbed onto a solid support. Mix glycerol with silica gel in a 1:1 (w/w) ratio to obtain a free-flowing powder.

  • Reaction Setup: In a round-bottom flask, add the glycerol-silica mixture, the fatty acid, and the organic solvent. A typical molar ratio of glycerol to fatty acid is 1:2 for diacylglycerol synthesis.[1]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-15% (w/w) of the total substrates.[1]

  • Add molecular sieves to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.

  • Reaction Conditions: Place the flask on a magnetic stirrer with heating. Set the temperature to 40-50°C and stir the mixture.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), filter off the immobilized enzyme and the solid support. The enzyme can be washed with the solvent and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the desired this compound derivative (mono- or diacylglycerol) from the crude mixture using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane.

Protocol 2: Laccase-Mediated Oxidation of Glycerol to this compound

This protocol outlines a method for the selective oxidation of glycerol to this compound using a laccase-mediator system.

Materials:

  • Glycerol

  • Laccase (e.g., from Trametes versicolor)

  • Mediator (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO)

  • Buffer solution (e.g., citrate buffer)

  • Reaction vessel

  • Stirrer

  • HPLC for product quantification

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve glycerol in the chosen buffer.

  • Add the mediator, TEMPO, to the solution. A typical concentration is around 30 mM.[7]

  • Add the laccase enzyme to initiate the reaction. The enzyme can be used in its free form or immobilized on a support for easier recovery.[7][8]

  • Reaction Conditions: Maintain the reaction at a controlled temperature, for instance, 25-30°C, with continuous stirring.[7][12] The reaction is typically carried out under aerobic conditions as laccase utilizes oxygen as an oxidant.

  • Reaction Monitoring: Monitor the formation of this compound over time by taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the desired conversion is achieved, the enzyme (if immobilized) can be removed by filtration. The this compound can then be isolated from the reaction mixture using appropriate purification techniques, such as ion-exchange chromatography.

Visualizations

Experimental Workflow: Enzymatic Synthesis of this compound Derivatives

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Glycerol Glycerol Reaction Enzymatic Reaction (Controlled pH, Temp, Time) Glycerol->Reaction FattyAcid Fatty Acid / Acyl Donor FattyAcid->Reaction Lipase Lipase Lipase->Reaction Laccase Laccase Laccase->Reaction Dehydrogenase Dehydrogenase Dehydrogenase->Reaction GlycericAcid This compound Reaction->GlycericAcid Glyceride This compound Esters (Mono-, Di-acylglycerols) Reaction->Glyceride Purification Purification (Chromatography, etc.) GlycericAcid->Purification Glyceride->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound derivatives.

Signaling Pathway: Diacylglycerol (DAG) and Phosphatidic Acid (PA) Signaling

This compound derivatives, particularly diacylglycerols (DAG), are crucial second messengers in cellular signaling. This diagram illustrates the central role of DAG and its conversion to another signaling lipid, phosphatidic acid (PA), by diacylglycerol kinases (DGKs).[13][14]

DAG_PA_Signaling cluster_membrane Plasma Membrane cluster_cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) mTOR mTOR PA->mTOR activates Raf1 Raf-1 Kinase PA->Raf1 activates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes DGK->PA produces CellularResponse Cellular Responses (Proliferation, Differentiation, etc.) PKC->CellularResponse RasGRP->CellularResponse mTOR->CellularResponse Raf1->CellularResponse Ext_Signal External Signal (Hormone, Growth Factor) Receptor Receptor Ext_Signal->Receptor Receptor->PLC activates

Caption: Key nodes in the DAG and PA glycerolipid signaling pathways.

References

Production of D-Glyceric Acid via Microbial Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceric acid is a valuable chiral molecule with significant potential in the pharmaceutical, polymer, and surfactant industries.[1] This application note provides a detailed overview and experimental protocols for the microbial production of D-glyceric acid. We present two primary fermentation strategies: the use of native acetic acid bacteria such as Gluconobacter and Acetobacter species with glycerol as a substrate, and a metabolically engineered Escherichia coli strain utilizing D-galacturonate. This document includes comprehensive experimental methodologies, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to guide researchers in establishing robust D-glyceric acid production systems.

Introduction

Traditionally, D-glyceric acid has been produced through chemical synthesis from glycerol, often resulting in racemic mixtures.[1] Microbial fermentation offers a promising alternative for the enantiomerically pure production of D-glyceric acid. Acetic acid bacteria, including Gluconobacter frateurii and Acetobacter tropicalis, are known to naturally produce glyceric acid from glycerol at high titers.[1][2] More recently, metabolic engineering approaches in hosts like E. coli have enabled the production of optically pure D-glyceric acid from alternative feedstocks such as D-galacturonate, a major component of pectin.[3] This note details the protocols for both approaches, providing a comparative basis for selecting a suitable production platform.

Data Presentation

Table 1: Comparison of D-Glyceric Acid Production by Different Microbial Systems
Microbial StrainSubstrateTiter (g/L)Molar Yield (%)Enantiomeric Excess (ee)Reference
Gluconobacter frateurii NBRC103465Glycerol136.5~50%72% D-GA[4][5]
Acetobacter tropicalis NBRC16470Glycerol101.8-99% D-GA[4][5]
Gluconobacter sp. NBRC3259Glycerol54.7-77% D-GA[6][7]
Engineered E. coli (ΔgarKΔhyiΔglxKΔuxaC)D-Galacturonate4.883%100% D-GA[1][3][8][9][10]

Experimental Protocols

Protocol 1: D-Glyceric Acid Production using Gluconobacter frateurii

This protocol is based on the fermentation of glycerol by Gluconobacter frateurii.

1. Media Preparation

  • Seed Medium (Glucose Medium):

    • Glucose: 5 g/L

    • Yeast Extract: 5 g/L

    • Polypeptone: 5 g/L

    • MgSO₄·7H₂O: 1 g/L

    • Adjust pH to 6.5.

  • Fermentation Medium (Glycerol Medium):

    • Glycerol: 170 g/L

    • Polypeptone: 10 g/L

    • Yeast Extract: 1 g/L

    • MgSO₄·7H₂O: 1 g/L

    • KH₂PO₄: 0.9 g/L

    • K₂HPO₄: 0.1 g/L

    • Adjust pH to 6.0.[11]

2. Inoculum Preparation

  • Inoculate a single colony of G. frateurii into 5 mL of seed medium in a culture tube.

  • Incubate at 30°C for 24-48 hours with shaking at 200 rpm.[12]

  • Use this seed culture to inoculate the main fermentation vessel.

3. Fermentation

  • Transfer the seed culture to the fermentation medium at a 5% (v/v) inoculation ratio.

  • Perform fermentation in a jar fermenter at 30°C.[12]

  • Maintain the pH at 6.0 by automatic addition of 5 M NaOH.[4][11]

  • Provide aeration at a rate of 0.5-2.5 vvm (volumes of air per volume of medium per minute) and maintain agitation at 500 rpm.[4][11]

  • Monitor cell growth and D-glyceric acid concentration over time. Fermentation is typically carried out for 4 days.[6]

4. Product Analysis

  • Quantify D-glyceric acid concentration in the supernatant using High-Performance Liquid Chromatography (HPLC).[6]

Protocol 2: D-Glyceric Acid Production using Engineered E. coli

This protocol describes the production of D-glyceric acid from D-galacturonate using a metabolically engineered E. coli strain.

1. Strain and Plasmid

  • Host Strain: E. coli MG1655(DE3) with deletions of garK, hyi, glxK, and uxaC.[1][3]

  • Plasmid: pRSFD_udh_gli, containing the genes for uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum.[1][9]

2. Media Preparation

  • Luria-Bertani (LB) Medium: For routine culturing and initial production trials.

  • MOPS Minimal Medium: For controlled fermentation experiments.

    • Supplement with D-galacturonate as the primary carbon source and a co-feed such as galactose or glycerol.[1][8]

    • Add appropriate antibiotics for plasmid maintenance.

3. Inoculum Preparation

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking.

4. Fermentation

  • Inoculate 10 mL of either LB or MOPS minimal medium in culture tubes to an initial OD₆₀₀ of 0.05.[10]

  • For LB medium: Induce with 0.1 mM IPTG at the time of inoculation and incubate at 30°C with shaking at 250 RPM.[10]

  • For MOPS minimal medium: Incubate at 37°C with shaking until the exponential growth phase is reached. Then, reduce the temperature to 30°C and induce with 0.1 mM IPTG.[10]

  • Collect samples at 24-hour intervals for analysis.[10]

5. Product Analysis

  • Determine the concentration of D-glyceric acid and D-galacturonate in the culture supernatant using HPLC.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway for D-Glyceric Acid Production from Glycerol in Acetic Acid Bacteria

Glycerol_to_DGA Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde mADH DHA Dihydroxyacetone Glycerol->DHA mADH DGA D-Glyceric Acid Glyceraldehyde->DGA ALDH

Caption: Proposed pathway for the conversion of glycerol to D-glyceric acid and dihydroxyacetone in acetic acid bacteria.[4]

Engineered Metabolic Pathway for D-Glyceric Acid Production from D-Galacturonate in E. coli

Galacturonate_to_DGA cluster_heterologous Heterologous Pathway cluster_endogenous Endogenous E. coli Pathway D_Galacturonate D-Galacturonate D_Galactaro_lactone D-Galactaro-1,5-lactone D_Galacturonate->D_Galactaro_lactone Udh (P. syringae) D_Galactarate D-Galactarate D_Galactaro_lactone->D_Galactarate Gli (A. fabrum) KDG_Aldolase_intermediate 5-keto-4-deoxy-D-glucarate D_Galactarate->KDG_Aldolase_intermediate GarD HOP_Reductase_intermediate 2-hydroxy-3-oxopropionate KDG_Aldolase_intermediate->HOP_Reductase_intermediate GarL D_Glyceric_Acid D_Glyceric_Acid HOP_Reductase_intermediate->D_Glyceric_Acid GarR D_Glyceric_Acid_Consumption Glycerate Kinase (garK deleted) D_Glyceric_Acid->D_Glyceric_Acid_Consumption

Caption: Engineered pathway in E. coli for D-glyceric acid production from D-galacturonate.[1][9]

General Experimental Workflow for Microbial D-Glyceric Acid Production

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection (e.g., G. frateurii or Engineered E. coli) Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Fermentation_Process Fermentation (Bioreactor) Inoculum_Development->Fermentation_Process Process_Monitoring Process Monitoring (pH, Temp, DO, Substrate, Product) Fermentation_Process->Process_Monitoring Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Process->Cell_Removal Process_Monitoring->Fermentation_Process Product_Purification Product Purification (e.g., Crystallization, Chromatography) Cell_Removal->Product_Purification Final_Product Pure D-Glyceric Acid Product_Purification->Final_Product

Caption: A generalized workflow for the production and purification of D-glyceric acid.

Troubleshooting and Optimization

  • Low Yield with Acetic Acid Bacteria:

    • pH Control: Maintaining the pH at 6.0 is crucial for G. frateurii to enhance D-glyceric acid production.[11]

    • Aeration: Insufficient aeration can lead to the formation of dihydroxyacetone (DHA) as a major byproduct.[11] An optimal aeration rate, for instance, 2.5 vvm for A. tropicalis, can significantly improve the yield of D-glyceric acid.[11]

    • Nutrient Limitation: Ensure that essential nutrients like nitrogen sources are not depleted during fermentation.[11]

  • Low Titer with Engineered E. coli:

    • Co-factor Availability: The final step in the engineered pathway requires NADPH. Choosing a co-substrate that enhances NADPH production, such as galactose, can be beneficial.[1]

    • Inducer Concentration and Timing: Optimize the concentration of IPTG and the timing of induction to balance cell growth and product formation.

    • Carbon Catabolite Repression: Avoid using glucose as a co-feed with D-galacturonate, as it can repress the uptake of the primary substrate.[1]

Downstream Processing

The recovery and purification of D-glyceric acid from the fermentation broth is a critical step. A general downstream process involves:

  • Cell Removal: Separation of microbial biomass from the culture broth, typically achieved through centrifugation or microfiltration.

  • Concentration: The clarified broth can be concentrated to increase the product titer, for example, through evaporation.

  • Purification:

    • Crystallization: D-glyceric acid can be crystallized from the concentrated solution, often as a salt (e.g., calcium salt).[4][5]

    • Electrodialysis: This technique can be used for desalting and concentrating the glycerate from the culture broth.[4][5]

    • Liquid-Liquid Extraction: This can be employed to selectively separate the acid from the aqueous broth.[13]

Conclusion

This application note provides a comprehensive guide for the microbial production of D-glyceric acid. Both the native acetic acid bacteria and the engineered E. coli systems offer distinct advantages. While Gluconobacter and Acetobacter strains can achieve high titers from glycerol, the engineered E. coli platform provides a high molar yield and complete enantiomeric purity from a renewable feedstock. The detailed protocols and troubleshooting guidelines presented herein should enable researchers to successfully establish and optimize their D-glyceric acid fermentation processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of glyceric acid and its derivatives in the development of advanced bio-related functional materials. The focus is on the synthesis and application of this compound-based polymers, particularly in tissue engineering and drug delivery, highlighting their biocompatibility and tunable properties.

I. Introduction to this compound-Based Biomaterials

This compound, a natural and biocompatible alpha-hydroxy acid, serves as a versatile building block for a variety of functional biopolymers. When polymerized with diacids such as sebacic acid or citric acid, it forms polyesters with tunable mechanical properties, biodegradability, and excellent biocompatibility. These characteristics make them prime candidates for applications in soft tissue engineering, controlled drug release systems, and as functional excipients in cosmetics.

One of the most well-studied this compound-based polymers is Poly(glycerol sebacate) (PGS). Synthesized through the polycondensation of glycerol (a this compound precursor) and sebacic acid, PGS is a tough, biodegradable elastomer.[1] Its mechanical properties can be tailored to mimic various soft tissues by adjusting the curing time and temperature.[1][2] Furthermore, its degradation products are non-toxic, making it a safe and effective material for in vivo applications.[3][4]

II. Applications in Bio-related Functional Materials

Tissue Engineering Scaffolds

This compound-based polymers, especially PGS, are extensively used to fabricate scaffolds for soft tissue engineering due to their elasticity and biocompatibility.[1] These scaffolds can be engineered to have specific pore sizes and interconnectivity to support cell infiltration, proliferation, and tissue regeneration.

Controlled Drug Delivery

The polyester backbone of this compound-based polymers allows for the encapsulation of therapeutic agents and their sustained release as the polymer matrix degrades.[5][6] This is particularly advantageous for localized drug delivery to target tissues, minimizing systemic side effects. Nanoparticles and electrospun fibers made from these polymers are being explored as advanced drug delivery vehicles.[7][8]

Skincare and Cosmetics

This compound and its glucosyl derivatives have demonstrated beneficial effects on skin cells, including enhanced cell viability and increased collagen production.[9][10] This has led to their investigation for use in skincare products aimed at improving skin health and appearance.

III. Quantitative Data Presentation

The mechanical properties of this compound-based polymers can be finely tuned by modulating the synthesis and curing parameters. The following tables summarize the key quantitative data for Poly(glycerol sebacate) (PGS) elastomers.

Table 1: Mechanical Properties of Poly(glycerol sebacate) (PGS) Elastomers

Curing Time (hours)Curing Temperature (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
481200.77--[1][11]
961201.9--[1][11]
161500.50 ± 0.020.27 ± 0.06~180[12][13]
48120-0.28 ± 0.004237.8 ± 0.64[14]
Varied120-1500.05 - 1.380.05 - 0.5042 - 189[12]

Note: '-' indicates data not specified in the cited source. The properties can vary based on the specific synthesis protocol and testing conditions.

IV. Experimental Protocols

Protocol 1: Synthesis of Poly(glycerol sebacate) (PGS) Pre-polymer

This protocol describes the synthesis of the PGS pre-polymer, the precursor to the crosslinked elastomer.[1][2][15]

Materials:

  • Glycerol (≥99%)

  • Sebacic acid (99%)

  • Nitrogen (N₂) gas supply

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Vacuum pump

Procedure:

  • Add equimolar amounts of glycerol and sebacic acid to the three-neck round-bottom flask.

  • Assemble the flask with the heating mantle, magnetic stirrer, and condenser.

  • Begin stirring the mixture and apply a steady flow of nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 120°C.

  • Once the mixture forms a homogenous solution, continue heating and stirring at 120°C under the nitrogen blanket for 24 hours.

  • After 24 hours, apply a vacuum (40 mTorr - 10 Torr) to the system while maintaining the temperature at 120°C.

  • Continue the reaction under vacuum for an additional 24-48 hours, depending on the desired molecular weight of the pre-polymer.

  • Once the desired viscosity is achieved, cool the reactor to room temperature. The resulting viscous liquid is the PGS pre-polymer.

Protocol 2: Curing of PGS Pre-polymer to form an Elastomer

This protocol details the process of crosslinking the PGS pre-polymer into a solid, elastic material.[1][2][12]

Materials:

  • PGS pre-polymer (from Protocol 1)

  • Molds (e.g., petri dishes, custom-shaped silicone molds)

  • Vacuum oven

Procedure:

  • Pour the PGS pre-polymer into the desired molds.

  • Place the molds in a vacuum oven.

  • Heat the oven to a temperature between 120°C and 150°C.

  • Apply a vacuum (typically <100 mTorr).

  • Cure the pre-polymer for 24 to 96 hours. The curing time directly influences the degree of crosslinking and the final mechanical properties of the elastomer (refer to Table 1).

  • After the specified curing time, turn off the heat and vacuum, and allow the elastomer to cool to room temperature before removing it from the molds.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the biocompatibility of this compound-based polymers using a standard MTT assay with a fibroblast cell line.[16][17][18]

Materials:

  • This compound-based polymer sample (sterilized)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Incubate a sterilized sample of the this compound-based polymer in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[16]

    • Collect the extract and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared polymer extract. Include negative (fresh medium) and positive (e.g., latex extract) controls.

    • Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the negative control. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5.[16]

V. Signaling Pathway and Experimental Workflow Visualization

Proposed Signaling Pathway for this compound-Induced Collagen Synthesis

This compound and its derivatives have been shown to increase collagen production in skin fibroblasts. While the direct signaling cascade initiated by this compound is still under investigation, it is hypothesized to modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a key regulator of collagen synthesis.[19][20][21] The proposed pathway involves the activation of TGF-β receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of collagen genes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative TGF-beta TGF-beta This compound Derivative->TGF-beta modulates TGF-beta Receptor II TGF-beta Receptor II TGF-beta->TGF-beta Receptor II binds TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I recruits & phosphorylates Smad2/3 Smad2/3 TGF-beta Receptor I->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4 Complex Smad2/3 (P) Smad4 p-Smad2/3->Smad2/3/4 Complex Smad4 Smad4 Smad4->Smad2/3/4 Complex Collagen Gene Collagen Gene Smad2/3/4 Complex->Collagen Gene translocates to nucleus & binds promoter Collagen mRNA Collagen mRNA Collagen Gene->Collagen mRNA transcription Collagen Protein Collagen Protein Collagen mRNA->Collagen Protein translation

Caption: Proposed TGF-β/Smad signaling pathway for this compound-induced collagen synthesis.

Experimental Workflow for PGS Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis of Poly(glycerol sebacate) and its subsequent characterization for tissue engineering applications.

PGS_Workflow cluster_synthesis PGS Synthesis cluster_fabrication Scaffold Fabrication cluster_characterization Characterization Monomers Glycerol & Sebacic Acid Prepolymerization Polycondensation (120°C, 24-48h, N2 then vacuum) Monomers->Prepolymerization Curing Thermal Crosslinking (120-150°C, 24-96h, vacuum) Prepolymerization->Curing Electrospinning Electrospinning Prepolymerization->Electrospinning Molding Casting/Molding Curing->Molding Mechanical Mechanical Testing (Tensile Strength, Modulus) Molding->Mechanical Biocompatibility In Vitro Cytotoxicity (MTT Assay) Molding->Biocompatibility Morphology Morphological Analysis (SEM) Electrospinning->Morphology Electrospinning->Biocompatibility

Caption: Experimental workflow for Poly(glycerol sebacate) synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Production of Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of glyceric acid in microbial fermentation.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low this compound yield is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Suboptimal Glycerol Concentration: High initial concentrations of glycerol can inhibit microbial growth, while very low concentrations may be insufficient for optimal production. For instance, with Acetobacter tropicalis, an optimal glycerol concentration is crucial for efficient D-glyceric acid biosynthesis.[1]

  • Inadequate Aeration: Aeration is a critical parameter. Insufficient oxygen can lead to the formation of byproducts like dihydroxyacetone (DHA).[1] Conversely, excessive aeration can also negatively impact production in some strains. For A. tropicalis, an aeration rate of 2.5 vvm has been shown to be optimal.[1][2]

  • Incorrect pH: The pH of the culture medium directly influences enzyme activity and cell viability. For Gluconobacter frateurii, maintaining a pH of 6.0 has been demonstrated to enhance this compound production.[1] A drop in pH during fermentation due to acid production is common and requires control.

  • Nutrient Limitation: Ensure the fermentation medium is not depleted of essential nutrients such as nitrogen sources (e.g., polypeptone, yeast extract) and minerals (e.g., MgSO₄).[1][2]

  • Byproduct Formation: The primary byproduct in the microbial production of D-glyceric acid from glycerol is often dihydroxyacetone (DHA).[1][3] Optimizing aeration and pH can help shift the metabolic flux towards this compound production.[1]

Q2: I am observing significant formation of dihydroxyacetone (DHA) in my fermentation broth. How can I minimize its production?

A2: Minimizing DHA formation is crucial for improving this compound yield and simplifying downstream processing. Here are some strategies:

  • Optimize Aeration and Agitation: The balance between this compound and DHA production is heavily influenced by oxygen availability. For A. tropicalis, a higher aeration rate (e.g., 2.5 vvm) favors D-glyceric acid production, while lower rates can increase DHA formation.[1]

  • Control pH: Maintaining the optimal pH for your specific microbial strain can favor the enzymatic activity responsible for this compound production over DHA production. For G. frateurii, a controlled pH of 6.0 is beneficial.[1][2]

  • Strain Selection: Different strains of acetic acid bacteria exhibit varying tendencies for DHA and this compound production. Screening different strains could identify one with a higher selectivity for this compound.

Q3: My microbial culture is growing poorly or lysing before the fermentation is complete. What could be the cause?

A3: Poor culture health can be due to several stress factors:

  • Glycerol Toxicity: High concentrations of the substrate, glycerol, can be toxic to some microbial strains, leading to growth inhibition.[1] It is important to determine the optimal starting glycerol concentration for your specific strain.

  • This compound Toxicity: As this compound accumulates in the medium, the corresponding decrease in pH can inhibit cell growth. Some microbes are also sensitive to the concentration of the acid itself. Monitoring and controlling the pH is critical.

  • Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory substances, leading to poor growth of the production strain. Employ strict aseptic techniques throughout your experimental workflow.

  • Methanol in Crude Glycerol: If using crude glycerol from biodiesel production, impurities like methanol can negatively affect microbial growth.[4][5][6] Using purified glycerol or strains tolerant to such impurities is recommended.[4][5][6]

Frequently Asked Questions (FAQs)

Q4: Which microbial strains are most commonly used for this compound production?

A4: Acetic acid bacteria are the most prominent producers of this compound from glycerol.[2][4] Specific strains that have been successfully used include:

  • Gluconobacter frateurii : This strain has been shown to accumulate high concentrations of this compound, up to 136.5 g/L.[7][8]

  • Acetobacter tropicalis : This strain is notable for producing D-glyceric acid with high optical purity (99% enantiomeric excess).[4][7][8]

  • Gluconobacter oxydans : While it can produce this compound, it is often considered a byproduct of dihydroxyacetone production in this strain.[7][8]

Q5: What is the key enzyme responsible for the conversion of glycerol to this compound in these bacteria?

A5: The primary enzyme involved in the oxidation of glycerol to this compound in acetic acid bacteria is a membrane-bound alcohol dehydrogenase (mADH).[7] Gene disruption studies have confirmed that the gene encoding mADH is required for this compound production.[2][7][8]

Q6: What are the typical fermentation conditions for optimal this compound yield?

A6: Optimal conditions are strain-dependent, but general guidelines include:

  • Temperature: Typically around 30°C.[2]

  • pH: Controlled at a specific value, often around 6.0, by adding a base like NaOH.[1][2]

  • Aeration: Vigorous aeration is generally required, for example, at a rate of 2.5 vvm for A. tropicalis.[1][2]

  • Agitation: Continuous agitation (e.g., 500 rpm) is necessary to ensure proper mixing and oxygen transfer.[9]

Q7: How can I quantify the concentration of this compound in my fermentation broth?

A7: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound.[2] A typical method involves:

  • Sample Preparation: Centrifuge the culture broth to remove cells, followed by filtration of the supernatant through a 0.45-μm filter.[2]

  • Chromatography: Use a suitable column, such as a Chiralpak MA(+) column for enantiomeric separation, with a mobile phase like 0.45 mM CuSO₄.[2]

  • Detection: A UV/VIS detector set at 254 nm can be used for detection.[2]

Data Presentation

Table 1: Comparison of this compound Production by Different Microbial Strains

Microbial StrainGlycerol (g/L)This compound Titer (g/L)Enantiomeric Excess (ee)Reference
Gluconobacter frateurii NBRC103465170136.572% D-GA[7][8]
Acetobacter tropicalis NBRC16470Not specified101.899% D-GA[7][8]
Gluconobacter spp. (Screening)150-200up to 35.1Not specified
Acetobacter syzygii NBRC1660415016.6Not specified

Table 2: Effect of Aeration Rate on D-Glyceric Acid Production by A. tropicalis

Aeration Rate (vvm)D-Glyceric Acid YieldReference
0.5Significantly Reduced[1]
2.5Optimal[1]
5.0Significantly Reduced

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production

  • Medium Preparation: Prepare the fermentation medium consisting of glycerol, a nitrogen source (e.g., 10 g/L polypeptone, 5 g/L yeast extract), and minerals (e.g., 1 g/L MgSO₄·7H₂O).[2] Sterilize the medium by autoclaving.

  • Inoculum Preparation: Cultivate a seed culture of the chosen microbial strain (e.g., G. frateurii or A. tropicalis) in a suitable growth medium for 2 days.[2]

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30°C) and agitation (e.g., 500 rpm).

  • pH Control: Monitor the pH of the culture continuously and maintain it at the desired setpoint (e.g., 6.0) by the automated addition of a base solution (e.g., 5 M NaOH).

  • Aeration: Supply sterile air at the optimal flow rate for the specific strain (e.g., 2.5 vvm for A. tropicalis).[1][2]

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals to measure cell growth (e.g., optical density) and the concentrations of glycerol, this compound, and byproducts using HPLC.[2]

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed to pellet the cells. Filter the resulting supernatant through a 0.45 µm syringe filter.[2]

  • HPLC System: Use an HPLC system equipped with a UV/VIS detector.

  • Column: For enantiomeric separation, use two tandemly linked Chiralpak MA(+) columns.[2]

  • Mobile Phase: Prepare a mobile phase of 0.45 mM CuSO₄.[2]

  • Operating Conditions: Set the flow rate to 1.0 ml/min and the column temperature to 21°C.[2]

  • Detection: Monitor the absorbance at 254 nm.[2]

  • Quantification: Prepare standard solutions of D- and L-glyceric acid of known concentrations to generate a calibration curve. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Glycerol_to_Glyceric_Acid_Pathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde mADH DHA Dihydroxyacetone (DHA) Glycerol->DHA mADH (competing reaction) Glyceric_Acid This compound Glyceraldehyde->Glyceric_Acid Aldehyde Dehydrogenase Fermentation_Workflow Medium_Prep Medium Preparation Sterilization Sterilization Medium_Prep->Sterilization Fermenter Fermentation (pH, Temp, Aeration Control) Sterilization->Fermenter Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermenter Cell_Separation Cell Separation (Centrifugation/Filtration) Fermenter->Cell_Separation Purification Purification (e.g., Electrodialysis) Cell_Separation->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Product Crystallization->Final_Product

References

Technical Support Center: Separation of D- and L-Glyceric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of D- and L-glyceric acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation of these challenging chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of D- and L-glyceric acid enantiomers so challenging?

A1: The primary challenge in separating D- and L-glyceric acid lies in the fact that they are enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Consequently, they possess identical physical and chemical properties in an achiral environment, such as the same boiling point, melting point, and solubility.[1] This makes their separation by common laboratory techniques like standard chromatography or distillation impossible. Separation can only be achieved by introducing another chiral entity to the system, which interacts differently with each enantiomer, thereby creating diastereomeric interactions that have different physical properties.

Q2: What are the principal methods for separating D- and L-glyceric acid enantiomers?

A2: The main strategies for resolving a racemic mixture of glyceric acid into its D- and L-enantiomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic this compound with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts.[2][3] These salts have different solubilities, allowing one to be selectively crystallized.

  • Enzymatic Resolution: This method employs an enzyme that selectively catalyzes a reaction with one of the enantiomers, leaving the other unreacted.[4] The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

  • Microbial Resolution: Similar to enzymatic resolution, this technique uses whole microorganisms that selectively consume one enantiomer, allowing for the isolation of the other.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or No Resolution of Enantiomers

Potential CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor. Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or macrocyclic glycopeptide-based like ristocetin A).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier percentage and the pH of the aqueous buffer.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates. Try reducing the flow rate to increase the interaction time with the CSP.
Temperature Not Optimized Temperature can significantly affect selectivity. Experiment with both increasing and decreasing the column temperature.

Problem 2: Peak Tailing

Potential CauseSuggested Solution
Secondary Interactions with the Column For silica-based columns, interactions with residual silanol groups can cause tailing, especially for acidic compounds like this compound. Add a small amount of a competing acid (e.g., trifluoroacetic acid, TFA) to the mobile phase to mask these sites.
Column Overload The sample concentration may be too high, leading to non-linear isotherm behavior. Dilute the sample and reinject.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Problem 3: Retention Time Drift

Potential CauseSuggested Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases. Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. For premixed mobile phases, be aware of the potential for differential evaporation of components over time.
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature.
Diastereomeric Salt Crystallization

Problem 1: No Crystal Formation

Potential CauseSuggested Solution
High Solubility of Diastereomeric Salts The salts may be too soluble in the chosen solvent. Try a different solvent or a mixture of solvents to reduce solubility.
Insufficient Supersaturation The solution may not be concentrated enough. Carefully evaporate some of the solvent or cool the solution to a lower temperature.
Inhibition of Nucleation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

Problem 2: Low Yield of the Desired Diastereomeric Salt

Potential CauseSuggested Solution
Suboptimal Solvent Choice Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility while the other has high solubility.
Unfavorable Eutectic Point The phase diagram of the diastereomeric salts may limit the maximum achievable yield. Consider using a different resolving agent.
Premature Isolation Allow sufficient time for crystallization to complete before filtering the crystals.

Problem 3: "Oiling Out" - Formation of an Oil Instead of Crystals

Potential CauseSuggested Solution
High Degree of Supersaturation The solution is too concentrated, causing the salt to precipitate out above its melting point. Use a more dilute solution or cool the solution more slowly.
Inappropriate Solvent The solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures.
Enzymatic Resolution

Problem 1: Low or No Enzyme Activity

Potential CauseSuggested Solution
Incorrect pH or Temperature Enzymes have optimal pH and temperature ranges for activity. Ensure the reaction conditions are within the enzyme's optimal range.
Enzyme Denaturation The enzyme may have been denatured by improper storage or handling. Use a fresh batch of enzyme.
Presence of Inhibitors The reaction mixture may contain inhibitors. Purify the substrate or use a different source.

Problem 2: Low Enantioselectivity (Low ee%)

Potential CauseSuggested Solution
Suboptimal Enzyme Choice Not all enzymes are highly selective for all substrates. Screen a variety of enzymes (e.g., different lipases) to find one with high enantioselectivity for this compound or its ester derivative.
Reaction Conditions Enantioselectivity can be highly dependent on the solvent, temperature, and pH. Systematically vary these parameters to optimize the enantiomeric excess.
Reaction Reversibility For reactions like esterification, the reverse reaction (hydrolysis) can lower the enantiomeric excess. Use an acyl donor that makes the reaction irreversible, such as vinyl acetate.

Quantitative Data Presentation

The following tables summarize quantitative data for different methods of separating D- and L-glyceric acid enantiomers. Note that results can vary significantly based on specific experimental conditions.

Table 1: Chiral HPLC Separation of this compound

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)Resolution (Rs)Reference
Ristocetin ATriethylamine acetate (pH 4.1) with 10% methanolNot SpecifiedNot Specified3.6 (L-GA), 4.5 (D-GA)Satisfactory

Table 2: Microbial Resolution of DL-Glyceric Acid

MicroorganismSubstrateTime (h)ProductEnantiomeric Purity (ee%)Reference
Serratia sp. GA3RDL-Glyceric Acid72L-Glyceric Acid≥89%
Pseudomonas sp. GA72PDL-Glyceric Acid72L-Glyceric Acid≥89%

Experimental Protocols

Protocol 1: Chiral HPLC Separation of D- and L-Glyceric Acid (Example)

This protocol is a general starting point and may require optimization.

  • Column: Ristocetin A based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a solution of triethylamine acetate at pH 4.1 and mix with methanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase.

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature, e.g., 25°C, using a column oven.

  • Detection: Use a suitable detector, such as a mass spectrometer in negative ion mode for high specificity, or a UV detector if the this compound is derivatized.

  • Sample Preparation: Dissolve the DL-glyceric acid sample in the mobile phase at an appropriate concentration.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomers. Optimize the mobile phase composition, flow rate, and temperature to improve resolution if necessary.

Protocol 2: Diastereomeric Salt Crystallization of DL-Glyceric Acid (General Procedure)
  • Resolving Agent Selection: Choose an appropriate chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine or brucine).

  • Salt Formation:

    • Dissolve the racemic DL-glyceric acid in a suitable hot solvent (e.g., ethanol, methanol, or a mixture).

    • In a separate container, dissolve one equivalent of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the this compound solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

    • If no crystals form, try scratching the flask or adding a seed crystal.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomeric salt in water.

    • Acidify the solution (e.g., with HCl) to precipitate the enantiomerically enriched this compound.

    • Extract the this compound with a suitable organic solvent.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered this compound using chiral HPLC.

Protocol 3: Enzymatic Resolution of DL-Glyceric Acid (via Esterification)
  • Esterification of Racemic this compound: First, convert the racemic this compound to its corresponding ester (e.g., methyl or ethyl glycerate) using standard esterification methods.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic glycerate ester in a suitable buffer solution.

    • Add a lipase (e.g., Candida antarctica lipase B, CALB).

    • Stir the mixture at the optimal temperature for the enzyme.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the enantiomeric excess of the remaining ester and the produced this compound by chiral HPLC.

  • Work-up:

    • When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the unreacted ester from the this compound product by extraction.

  • Isolation of Enantiomers:

    • The this compound will be enriched in one enantiomer, and the unreacted ester will be enriched in the other.

    • The unreacted ester can be hydrolyzed to obtain the other enantiomer of this compound.

  • Analysis: Determine the enantiomeric excess of both resulting this compound samples.

Visualizations

Chiral_Separation_Workflow cluster_start Initial State cluster_methods Separation Methods cluster_outcome Outcome Racemic_Mixture Racemic Mixture of D/L-Glyceric Acid Chiral_HPLC Chiral HPLC Racemic_Mixture->Chiral_HPLC Select Method Diastereomeric_Crystallization Diastereomeric Salt Crystallization Racemic_Mixture->Diastereomeric_Crystallization Select Method Enzymatic_Resolution Enzymatic Resolution Racemic_Mixture->Enzymatic_Resolution Select Method Separated_Enantiomers Separated D- and L- This compound Chiral_HPLC->Separated_Enantiomers Diastereomeric_Crystallization->Separated_Enantiomers Enzymatic_Resolution->Separated_Enantiomers

Caption: General workflow for the separation of D- and L-glyceric acid enantiomers.

HPLC_Troubleshooting Start Poor Resolution in Chiral HPLC Check_CSP Is the CSP appropriate? Start->Check_CSP Change_CSP Screen different CSPs Check_CSP->Change_CSP No Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Change_CSP->Check_Mobile_Phase Optimize_Mobile_Phase Adjust modifier ratio and/or pH Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Flow_Rate Is the flow rate optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Optimize_Mobile_Phase->Check_Flow_Rate Adjust_Flow_Rate Decrease flow rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Temperature Is the temperature controlled? Check_Flow_Rate->Check_Temperature Yes Adjust_Flow_Rate->Check_Temperature Adjust_Temperature Vary temperature Check_Temperature->Adjust_Temperature No End Resolution Improved Check_Temperature->End Yes Adjust_Temperature->End

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: HPLC Analysis of Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak overlap and other common issues encountered during the HPLC analysis of glyceric acid.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of peak overlap in the HPLC analysis of this compound?

A1: Peak overlap in this compound analysis often occurs with structurally similar compounds, particularly other organic acids or glycerol oxidation products that may be present in the sample matrix.[1][2][3] Common co-eluting compounds can include glycolic acid, formic acid, and glyceraldehyde.[3][4][5] The primary causes for this lack of resolution are typically suboptimal mobile phase composition, inappropriate stationary phase selection, or inadequate method parameters.

Q2: How does mobile phase pH affect the retention and resolution of this compound?

A2: The pH of the mobile phase is a critical factor in controlling the retention and resolution of this compound and other organic acids.[6][7][8] this compound is an acidic compound, and its ionization state is dependent on the mobile phase pH.[6]

  • At low pH (e.g., pH 2-4) , the ionization of this compound is suppressed, making it less polar. This leads to stronger interaction with a reversed-phase (e.g., C18) stationary phase and thus increases retention time.[7][8]

  • At higher pH , this compound becomes ionized (negatively charged), increasing its polarity and resulting in shorter retention times on a reversed-phase column.[8] By carefully adjusting the pH, you can alter the retention times of this compound and potentially co-eluting compounds to improve separation.[7] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible results.

Q3: What type of HPLC column is best suited for this compound analysis?

A3: The choice of HPLC column depends on the sample matrix and the potential interfering compounds.

  • Reversed-Phase (RP) Columns (e.g., C18): These are widely used for the analysis of organic acids.[9][10] Polar-modified C18 columns are particularly effective with highly aqueous mobile phases and can provide enhanced retention for polar compounds like this compound.[9][10]

  • Ion-Exchange Columns: These columns, such as those with sulfonated divinylbenzene-styrene resin, are effective for separating organic acids based on their charge.[5][11] They are often used with acidic mobile phases.[5]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC columns can be an alternative for separating highly polar compounds that are not well-retained on traditional reversed-phase columns.[12]

Q4: When should I use gradient elution instead of isocratic elution for my this compound analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and often suitable for separating a few compounds with similar retention behaviors.[13][14]

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is preferable for complex samples containing compounds with a wide range of polarities.[15][16] Gradient elution can help to sharpen peaks of late-eluting compounds and reduce analysis time.[17] If you are experiencing issues with broad peaks for some analytes while others elute very early, a gradient method may provide better overall separation.[15]

Troubleshooting Guide: Resolving Peak Overlap

Issue: The peak for this compound is not fully resolved from an adjacent peak.

This guide provides a systematic approach to troubleshooting and resolving peak overlap.

Step 1: Initial Assessment and Peak Identification

  • Confirm Peak Identity: If possible, use a mass spectrometer (MS) detector or run standards of suspected co-eluting compounds to confirm the identity of the overlapping peak.

  • Evaluate Peak Shape: Asymmetrical peaks, such as those with shoulders, can indicate the presence of a co-eluting compound.[18]

Step 2: Method Optimization

If peak overlap is confirmed, systematically adjust the following method parameters. It is recommended to change only one parameter at a time to observe its effect.

1. Mobile Phase Composition:

  • Adjust pH: As detailed in the FAQs, modifying the pH can significantly alter the selectivity between this compound and other ionizable compounds.[6][7] Experiment with small pH adjustments (e.g., ± 0.2 pH units) within the stable range of your column.
  • Modify Organic Solvent Percentage (for Reversed-Phase):
  • Isocratic Elution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will generally increase the retention time of all compounds, which may improve resolution.
  • Gradient Elution: Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.
  • Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
  • Adjust Buffer Concentration: Ensure the buffer concentration is adequate (typically in the 5-100 mM range) to control the pH and provide reproducible retention times.[19]

2. Column Temperature:

  • Decrease Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention and altering selectivity.[20]
  • Increase Temperature: Conversely, increasing the temperature can improve peak efficiency and may change the elution order, potentially resolving overlapping peaks.[5][20] Be mindful of the thermal stability of your analytes.

3. Flow Rate:

  • Decrease Flow Rate: Reducing the flow rate can enhance peak resolution by allowing more time for interactions between the analytes and the stationary phase.[20] However, this will also increase the analysis time.

4. Column Chemistry:

  • If the above adjustments do not provide adequate resolution, consider trying a column with a different stationary phase chemistry (see FAQ Q3).

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of this compound and related organic acids, providing a baseline for method development.

ParameterCondition 1Condition 2Condition 3
Column Ion-exchange (Aminex HPX-87C)Reversed-Phase (Ascentis® Express AQ-C18)Ion-exchange (Hi-Plex)
Mobile Phase 3 mM H₂SO₄0.1% Phosphoric Acid in Water/Methanol (97.5:2.5)10 mM H₂SO₄ in Water/Acetonitrile (70:30)
Flow Rate 0.5 mL/minNot Specified0.26 mL/min
Temperature 70 °CNot Specified34 °C
Detection UV (210 nm) and RIUVDiode Array Detector (DAD) at 205 nm
Reference [5][11][10][4]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound using an Ion-Exchange Column

This protocol is based on methodologies for separating glycerol oxidation products.[5][11]

  • Instrumentation: HPLC system with UV and Refractive Index (RI) detectors.

  • Column: Aminex HPX-87C (300 mm x 7.8 mm).

  • Mobile Phase Preparation: Prepare a 3 mM sulfuric acid (H₂SO₄) solution in deionized water. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 70 °C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm and RI detector in series.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and standards. Identify and quantify this compound based on the retention time and peak area of the standard.

Protocol 2: HPLC Method for Organic Acids using a Reversed-Phase Column

This protocol is adapted for the analysis of polar organic acids.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Agilent Polaris C18-A (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% phosphoric acid in water and methanol in a 97.5:2.5 (v/v) ratio. Filter and degas.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic

    • Flow Rate: (Not specified, a typical starting point would be 1.0 mL/min)

    • Column Temperature: Ambient (or controlled, e.g., 30 °C)

    • Injection Volume: (Not specified, a typical starting point would be 10 µL)

    • Detection: UV (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

  • Analysis: After column equilibration, inject the sample. Use standards for peak identification and quantification.

Visualizations

TroubleshootingWorkflow start Peak Overlap Observed check_shape Assess Peak Shape (e.g., shoulders, asymmetry) start->check_shape confirm_coelution Confirm Co-elution (use standards or MS) check_shape->confirm_coelution optimize_mobile_phase Optimize Mobile Phase confirm_coelution->optimize_mobile_phase adjust_ph Adjust pH optimize_mobile_phase->adjust_ph Ionizable Analytes adjust_organic Adjust Organic Solvent % optimize_mobile_phase->adjust_organic Reversed-Phase optimize_temp Optimize Temperature adjust_ph->optimize_temp If unresolved resolved Peak Resolution Achieved adjust_ph->resolved If resolved change_solvent Change Solvent Type adjust_organic->change_solvent If unresolved adjust_organic->resolved If resolved change_solvent->optimize_temp If unresolved change_solvent->resolved If resolved adjust_temp Adjust Column Temperature optimize_temp->adjust_temp optimize_flow Optimize Flow Rate adjust_temp->optimize_flow If unresolved adjust_temp->resolved If resolved adjust_flow Decrease Flow Rate optimize_flow->adjust_flow change_column Consider Different Column Chemistry adjust_flow->change_column If unresolved adjust_flow->resolved If resolved change_column->resolved

Caption: A workflow for troubleshooting peak overlap in HPLC analysis.

MethodSelection start Start Method Development sample_complexity Assess Sample Complexity start->sample_complexity simple_mixture Simple Mixture (Few components, similar polarity) sample_complexity->simple_mixture Low complex_mixture Complex Mixture (Wide range of polarities) sample_complexity->complex_mixture High isocratic Choose Isocratic Elution simple_mixture->isocratic gradient Choose Gradient Elution complex_mixture->gradient optimize_iso Optimize Isocratic Conditions (Solvent %, pH, Temp) isocratic->optimize_iso optimize_grad Optimize Gradient Profile (Slope, Time, pH, Temp) gradient->optimize_grad final_method Final Method optimize_iso->final_method optimize_grad->final_method

Caption: Decision tree for selecting an isocratic vs. gradient elution method.

References

Technical Support Center: Optimizing Catalytic Oxidation of Glycerol to Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of glycerol to glyceric acid.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Issue 1: Low this compound Yield or Low Glycerol Conversion

  • Question: My experiment is resulting in a low yield of this compound and poor conversion of glycerol. What are the potential causes and how can I improve it?

  • Answer: Low yield and conversion can stem from several factors related to catalyst activity, reaction conditions, and reactant purity.

    • Catalyst Deactivation: The catalyst may have become deactivated. This can be caused by poisoning from impurities in the glycerol feed, strong adsorption of reaction products like this compound, or physical changes to the catalyst such as sintering or leaching of the active metal.[1][2][3][4] For instance, Pt/CNT catalysts are known to suffer from deactivation due to the strong adsorption of this compound.[1] Using a support like CeO2 can help alleviate this issue.[1]

    • Suboptimal Reaction Conditions: The reaction is highly sensitive to conditions.

      • Temperature: Temperature significantly influences reaction rates. For example, in one study using an Au-Pt alloy catalyst, glycerol conversion increased with temperature in the range of 20–50 °C, with the highest this compound selectivity observed at 30 °C.[5]

      • Pressure: Oxygen pressure is a critical parameter. Optimal pressures can significantly enhance conversion rates.[5]

      • pH (for base-catalyzed reactions): In alkaline conditions, the concentration of the base (e.g., NaOH) is crucial. A study optimizing for glycolic acid production found the NaOH/glycerol molar ratio to be a key factor.[6][7] For base-free systems, this is not applicable.

      • Stirring Speed: Inadequate mixing can lead to mass transfer limitations. A study on electrochemical oxidation found that glycerol conversion was favored by higher stirring speeds.[8]

    • Catalyst Choice: The choice of catalyst and support material has a profound impact on both conversion and selectivity. Bimetallic catalysts, such as Au-Pt alloys, have shown superior performance compared to their monometallic counterparts.[5] The support material can also influence performance by affecting the dispersion of the metal and the adsorption of reactants.[9]

    • Glycerol Purity: Crude glycerol from biodiesel production can contain impurities like methanol, salts, and fatty acids that can poison the catalyst.[3] Using purified glycerol is recommended for initial experiments to establish a baseline.

Issue 2: Poor Selectivity to this compound (High Byproduct Formation)

  • Question: My glycerol conversion is high, but the selectivity for this compound is low, with many byproducts. How can I improve selectivity?

  • Answer: Poor selectivity indicates that side reactions are occurring. The primary byproducts can include glyceraldehyde, dihydroxyacetone, tartronic acid, glycolic acid, oxalic acid, and formic acid.[10][11][12]

    • Reaction Pathway Control: The oxidation of glycerol is a stepwise process. Glycerol is first oxidized to glyceraldehyde, which is then oxidized to this compound.[12] Further oxidation can lead to C-C bond cleavage and the formation of smaller acids.[10][13]

    • Catalyst Selection: The catalyst material is a key determinant of selectivity. For example, on a Pt(111) surface, the reaction pathway favors the production of this compound, while on Ag(111), C-C bond cleavage is more likely, leading to glycolaldehyde and formic acid.[13] Gold-based catalysts in alkaline conditions have shown high selectivity towards this compound.[14]

    • Optimizing Reaction Time: As the reaction progresses, the desired this compound can be further oxidized to other products. Shorter reaction times may favor the formation of the intermediate glyceraldehyde, while longer times can lead to over-oxidation.[5] It is crucial to monitor the product distribution over time to determine the optimal reaction duration.

    • Adjusting Reaction Conditions:

      • Temperature: Higher temperatures can sometimes favor C-C bond cleavage, leading to more byproducts.[10] Operating at milder temperatures can improve selectivity for this compound.[5]

      • pH: The pH of the reaction medium can influence the reaction pathway. In highly alkaline conditions, glyceraldehyde is unstable and is quickly oxidized to this compound.[14]

Issue 3: Catalyst Deactivation and Instability

  • Question: My catalyst's activity decreases significantly over a single run or in subsequent reuse cycles. What is causing this and how can it be prevented?

  • Answer: Catalyst deactivation is a common challenge in glycerol oxidation.[1][3][4]

    • Mechanisms of Deactivation:

      • Poisoning: Impurities in the reactants or the strong adsorption of intermediates and products on the active sites can block them.[2][10] this compound itself can strongly adsorb on platinum surfaces, leading to self-poisoning.[1]

      • Fouling: Deposition of carbonaceous species (coking) on the catalyst surface can occur, especially at higher temperatures.[15]

      • Sintering: Metal nanoparticles on the support can agglomerate into larger particles at high temperatures, reducing the active surface area.

      • Leaching: The active metal component can dissolve into the reaction medium, leading to a permanent loss of activity.[3]

    • Troubleshooting and Prevention Strategies:

      • Catalyst and Support Modification: Introducing a second metal (e.g., Pt-Sn, Au-Pd) can improve stability.[3][16] Using robust support materials or adding promoters like CeO2 can enhance the metal-support interaction and reduce deactivation.[1]

      • Purification of Reactants: Using high-purity glycerol can prevent catalyst poisoning from impurities.

      • Optimizing Reaction Conditions: Operating at milder temperatures can reduce sintering and coking.

      • Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated. For example, coke can be removed by calcination. However, this may also lead to sintering.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical catalysts used for glycerol oxidation to this compound?

    • A1: Noble metals such as Platinum (Pt), Palladium (Pd), and Gold (Au) are commonly used, often supported on materials like activated carbon, alumina, or titania.[3][10] Bimetallic catalysts (e.g., Au-Pt, Pt-Sn) often exhibit enhanced activity and selectivity.[3][5]

  • Q2: What are the main products and byproducts of glycerol oxidation?

    • A2: The primary desired product is this compound. However, a range of other products can be formed, including glyceraldehyde, dihydroxyacetone, tartronic acid, glycolic acid, oxalic acid, and formic acid, primarily through parallel or sequential oxidation steps and C-C bond cleavage.[11][12][17]

  • Q3: Is a base required for the reaction?

    • A3: The reaction can be performed under both base-free and base-catalyzed conditions. Gold catalysts, for example, show high activity under alkaline (high pH) conditions.[14] However, base-free conditions are often preferred to avoid the formation of salt byproducts and simplify product purification.[1][12] Platinum-based catalysts are often effective in base-free media.[12][18]

  • Q4: What analytical techniques are used to monitor the reaction?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for identifying and quantifying the reactants and products in the liquid phase.[12][17][19]

Data Presentation

Table 1: Comparison of Catalytic Performance under Different Conditions

CatalystSupportTemperature (°C)O2 Pressure (MPa)Glycerol Conversion (%)This compound Selectivity (%)Reference
Au1.5Pt1.5MgO-Al2O3360.687257.9
PtZr@MCM-41-100Low TempN/A50.765.0
Pd/CCarbonN/AN/A10070[8]
Pt/γ-Al2O3γ-Al2O3800.23752[12]
PtK-AMCRoom TempN/AHighHigh[9]

Experimental Protocols

Protocol 1: General Procedure for Batch Catalytic Oxidation of Glycerol

This protocol provides a general methodology for the liquid-phase oxidation of glycerol in a batch reactor. Specific parameters should be optimized for the chosen catalyst system.

  • Reactor Setup:

    • A magnetically or mechanically stirred batch reactor (e.g., a Parr autoclave) made of an inert material (e.g., glass-lined or stainless steel) is charged with a specific volume of an aqueous solution of glycerol (e.g., 0.1 M).[12]

    • The catalyst is added to the solution. The catalyst-to-glycerol ratio is a critical parameter to control (e.g., a mass ratio of 0.07).[6][7]

  • Reaction Execution:

    • The reactor is sealed and purged several times with oxygen to remove air.

    • The reactor is then pressurized with oxygen to the desired pressure (e.g., 0.2 - 0.7 MPa).[5][12]

    • The reaction mixture is heated to the set temperature (e.g., 30-80 °C) while stirring vigorously (e.g., >1000 rpm) to ensure good gas-liquid mixing and avoid mass transfer limitations.[5][12]

  • Sampling and Analysis:

    • Liquid samples are withdrawn periodically through a sampling port equipped with a filter to separate the catalyst particles.

    • The samples are then analyzed by HPLC to determine the concentration of glycerol and the various oxidation products.[12]

  • Termination:

    • After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.

    • The catalyst is recovered from the final reaction mixture by filtration for potential reuse and characterization.

Visualizations

Glycerol_Oxidation_Pathway Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Primary -OH Oxidation Dihydroxyacetone Dihydroxyacetone Glycerol->Dihydroxyacetone Secondary -OH Oxidation Glyceric_Acid This compound (Desired Product) Glyceraldehyde->Glyceric_Acid Oxidation Further_Oxidation Further Oxidation & C-C Cleavage Glyceric_Acid->Further_Oxidation Byproducts Tartronic Acid, Glycolic Acid, Oxalic Acid, etc. Further_Oxidation->Byproducts

Caption: Reaction pathway for glycerol oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Glycerol Solution Charge_Reactor Charge Reactor Prep_Reactants->Charge_Reactor Weigh_Catalyst Weigh Catalyst Weigh_Catalyst->Charge_Reactor Set_Conditions Set T, P, Stirring Charge_Reactor->Set_Conditions Run_Reaction Run Reaction & Take Samples Set_Conditions->Run_Reaction Filter_Sample Filter Sample Run_Reaction->Filter_Sample HPLC_Analysis HPLC Analysis Filter_Sample->HPLC_Analysis Data_Processing Calculate Conversion & Selectivity HPLC_Analysis->Data_Processing

Caption: General experimental workflow.

References

Technical Support Center: Glyceric Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of glyceric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Why am I not getting any crystals?

Failure to obtain crystals from a this compound solution can be attributed to several factors:

  • High Solubility: this compound is highly soluble in polar solvents such as water, short-chain alcohols (e.g., ethanol), and acetone.[1] If the concentration of this compound is not high enough to achieve supersaturation upon cooling or addition of an anti-solvent, crystallization will not occur.

  • Presence of Impurities: Impurities, such as residual glycerol from the synthesis process, can inhibit nucleation and crystal growth.[2][3][4] Glycerol, in particular, can increase the solubility of the compound, making it harder to crystallize.[3] Other impurities from the starting materials or side reactions can also interfere with the crystallization process.

  • Inappropriate Solvent System: The choice of solvent is critical. While this compound is soluble in polar solvents, it is practically insoluble in non-polar organic solvents like diethyl ether, n-hexane, and chloroform.[1] An effective crystallization process often requires a solvent system where the solubility of this compound is significantly temperature-dependent or a combination of a good solvent and an anti-solvent.

Troubleshooting Steps:

  • Increase Concentration: If you suspect high solubility is the issue, try concentrating the solution by carefully evaporating the solvent. Be cautious with temperature to avoid degradation.

  • Purify the Starting Material: If impurities are suspected, consider a preliminary purification step. This could involve chromatography or liquid-liquid extraction.

  • Optimize the Solvent System: Experiment with different solvent systems. A mixed solvent system, where this compound has moderate solubility, might be more effective.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, try to induce nucleation by:

    • Seeding: Add a small crystal of this compound to the solution.

    • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod.

    • Sonication: Briefly sonicate the solution to promote nucleation.

2. My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is the formation of a liquid phase of the solute instead of solid crystals. This is a common problem with compounds that have a low melting point, and this compound has a melting point below 25°C.[5][6]

Primary Cause:

The main reason for oiling out is that the solution becomes supersaturated at a temperature that is above the melting point of the solute.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature. This may involve using a cooling bath with ice or a refrigerated circulator.

  • Use a Different Solvent: A solvent in which this compound is less soluble may help to lower the temperature at which supersaturation is achieved.

  • Slower Cooling/Anti-solvent Addition: Cool the solution or add the anti-solvent more slowly. This can help to maintain the solution temperature below the melting point of the this compound as it reaches supersaturation.

  • Increase the Solvent Volume: Using a more dilute solution will require more significant cooling or a larger volume of anti-solvent to reach supersaturation, which can help to avoid oiling out.

3. The crystal yield is very low. How can I improve it?

A low yield of this compound crystals can be due to several factors:

  • Incomplete Crystallization: The final temperature may not be low enough, or the crystallization time may be too short, leaving a significant amount of this compound in the mother liquor.

  • High Solubility in the Chosen Solvent: Even at low temperatures, this compound may still have considerable solubility in the chosen solvent.

  • Loss During Isolation: Crystals may be lost during filtration or washing.

Troubleshooting Steps:

  • Optimize Final Temperature and Time: Ensure the solution is cooled to the lowest practical temperature and allow sufficient time for crystallization to complete.

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound has lower solubility at the final crystallization temperature.

  • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.

  • Consider a Second Crop: It may be possible to obtain a second crop of crystals by concentrating the mother liquor and repeating the crystallization process.

4. How can I control the crystal size and morphology?

The size and shape (morphology) of crystals can be critical for downstream applications. Needle-like crystals, for example, can be difficult to filter and dry.

Controlling Factors:

  • Rate of Supersaturation: Rapidly achieving supersaturation (e.g., through fast cooling or rapid addition of an anti-solvent) tends to produce a large number of small crystals. Slower rates favor the growth of larger, more well-defined crystals.

  • Agitation: The level of stirring or agitation can influence crystal size and agglomeration.

  • Solvent: The solvent system can have a significant impact on crystal habit.

  • Impurities: The presence of certain impurities can inhibit growth on specific crystal faces, leading to changes in morphology.

Experimental Approaches:

  • Controlled Cooling/Anti-solvent Addition: Implement a programmed, slow cooling profile or a controlled rate of anti-solvent addition.

  • Seeding: Introducing seed crystals at the point of supersaturation can help to control the number of nuclei and promote the growth of larger crystals.

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find one that produces the desired crystal morphology.

Experimental Protocols

The following are general protocols for the crystallization of this compound. These should be considered as starting points and may require optimization based on the purity of your material and the desired crystal properties.

Protocol 1: Cooling Crystallization from an Aqueous Solution

This method is suitable for this compound that has a significant decrease in solubility in water as the temperature is lowered.

Methodology:

  • Dissolution: In a suitable crystallization vessel, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 60-70 °C) to form a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the vessel can be insulated to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum at a low temperature.

Protocol 2: Anti-solvent Crystallization

This method is useful when this compound is highly soluble in a particular solvent, and a second solvent (the anti-solvent) in which it is insoluble is available.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent in which it is highly soluble (e.g., water, ethanol, or acetone).

  • Anti-solvent Addition: Slowly add a miscible anti-solvent (e.g., diethyl ether or n-hexane, in which this compound is insoluble[1]) to the stirred solution until turbidity is observed, indicating the onset of precipitation.

  • Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth. The process can be aided by cooling the mixture.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, a detailed solubility table cannot be provided at this time. However, the qualitative solubility in various solvents is summarized below.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
Short-chain alcohols (e.g., ethanol)Soluble[1]
AcetoneSoluble[1]
Diethyl etherInsoluble[1]
n-HexaneInsoluble[1]
ChloroformInsoluble[1]

Visualizations

Troubleshooting Logic for this compound Crystallization

Glyceric_Acid_Crystallization_Troubleshooting Troubleshooting this compound Crystallization start Start Crystallization Experiment no_crystals Problem: No Crystals Form start->no_crystals Check for Crystals oiling_out Problem: 'Oiling Out' Occurs start->oiling_out Observe Phase Separation low_yield Problem: Low Crystal Yield start->low_yield Measure Yield poor_morphology Problem: Poor Crystal Morphology start->poor_morphology Examine Crystals sol_increase_conc Solution: Increase Concentration no_crystals->sol_increase_conc Suspect High Solubility sol_purify Solution: Purify Material no_crystals->sol_purify Suspect Impurities sol_induce_nucleation Solution: Induce Nucleation (Seed/Scratch) no_crystals->sol_induce_nucleation Supersaturated but no Nucleation sol_lower_temp Solution: Lower Crystallization Temperature oiling_out->sol_lower_temp Low Melting Point Issue sol_slow_cooling Solution: Slower Cooling/Anti-solvent Addition oiling_out->sol_slow_cooling Kinetics Issue sol_change_solvent Solution: Change Solvent System oiling_out->sol_change_solvent Solvent Issue sol_optimize_final_temp Solution: Optimize Final Temp/Time low_yield->sol_optimize_final_temp Incomplete Crystallization low_yield->sol_change_solvent High Solubility in Mother Liquor poor_morphology->sol_change_solvent Solvent Effect sol_control_supersaturation Solution: Control Supersaturation Rate poor_morphology->sol_control_supersaturation Needle-like Crystals Cooling_Crystallization_Workflow Workflow for Cooling Crystallization of this compound step1 1. Dissolve Crude this compound in Hot Solvent step2 2. Hot Filtration (if needed) step1->step2 step3 3. Slow Cooling to Room Temperature step2->step3 step4 4. Further Cooling (Ice Bath/Refrigerator) step3->step4 step5 5. Isolate Crystals (Vacuum Filtration) step4->step5 step6 6. Wash with Cold Solvent step5->step6 step7 7. Dry Crystals Under Vacuum step6->step7

References

Technical Support Center: Glyceric Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for glyceric acid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of this compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Enzymatic Assays

Issue: Inaccurate or inconsistent results in my enzymatic this compound assay.

Enzymatic assays for this compound, often employing glycerate kinase, are susceptible to various interferences that can lead to unreliable data. Here’s a step-by-step guide to troubleshoot common problems.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Interference from Endogenous Glycerol Biological samples can contain high levels of free glycerol, which can interfere with coupled enzyme assays that measure glycerol-3-phosphate production.[1] Solution: Implement a sample blank that omits the glycerate kinase to measure and subtract the background signal from endogenous glycerol. For significant interference, consider sample purification steps like solid-phase extraction (SPE) to remove glycerol prior to the assay.Accurate quantification of this compound without the contribution of endogenous glycerol.
Presence of Other Diols or Alcohols Compounds structurally similar to glycerol, such as other diols, may interfere with the assay chemistry.[2] Solution: Review the specificity of the enzymes used in your assay kit. If cross-reactivity is suspected, sample cleanup or switching to a more specific assay method (e.g., chromatography) may be necessary.Minimized cross-reactivity and improved assay specificity.
Enzyme Inhibition Components in the sample matrix or reagents can inhibit the activity of glycerate kinase or the coupling enzymes. Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[3][4] Solution: Check reagent composition for potential inhibitors. If sample matrix inhibition is suspected, perform a spike and recovery experiment. Diluting the sample may help reduce the inhibitor concentration to a non-interfering level.[3]Restoration of enzyme activity and reliable assay performance.
Suboptimal Assay Conditions Incorrect pH, temperature, or substrate/cofactor concentrations can lead to reduced enzyme activity and inaccurate results.[3] Solution: Ensure the assay buffer is at the optimal pH for all enzymes in the reaction.[3] Verify that the incubation temperature is as specified in the protocol. Prepare fresh substrate and cofactor solutions to their correct concentrations.Optimal enzyme kinetics leading to accurate and reproducible measurements.
High-Performance Liquid Chromatography (HPLC) Assays

Issue: Poor peak resolution or co-elution in my HPLC analysis of this compound.

A common challenge in HPLC-based quantification of this compound is achieving adequate separation from structurally similar and often co-occurring compounds.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Co-elution with Similar Compounds This compound often co-elutes with other organic acids, glycerol, and glyceraldehyde, especially in complex mixtures.[5][6][7] Solution: Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the percentage of the organic modifier or the pH of the aqueous phase can significantly alter selectivity.[8] For ion-exchange chromatography, modifying the concentration of the sulfuric acid mobile phase can improve separation.[9]Baseline separation of this compound from interfering peaks.
Inadequate Chromatographic Conditions Suboptimal flow rate or column temperature can lead to peak broadening and poor resolution.[7][10] Solution: Systematically adjust the flow rate; a lower flow rate often improves resolution but increases run time.[10] Increasing the column temperature can improve peak shape and efficiency for some separations.[8][9]Sharper peaks and improved resolution.
Inappropriate Detector Choice The choice of detector can impact the ability to quantify this compound in the presence of interferences. Solution: A UV detector is often suitable for this compound, while a Refractive Index (RI) detector is more universal but less sensitive and prone to baseline drift with gradient elution.[9] Using a UV detector can be advantageous if interfering compounds, like glycerol, have poor UV absorbance at the chosen wavelength.[5]Selective and sensitive detection of this compound.
Matrix Effects Components in the sample matrix can interfere with the detection of this compound, leading to signal suppression or enhancement.[11] Solution: Implement sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.[12]Minimized matrix effects and more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Assays

Issue: Inaccurate quantification and poor reproducibility in my GC-MS analysis of this compound.

GC-MS analysis of this compound typically requires derivatization, and is susceptible to matrix effects.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Co-extracted compounds from the sample matrix can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][13][14] This is a significant challenge in the analysis of complex biological samples.[1] Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[11] Matrix-matched calibration standards can also be used to correct for these effects. Sample cleanup procedures should be optimized to remove as much of the interfering matrix as possible.[11]Accurate and precise quantification of this compound by correcting for matrix-induced signal variations.
Incomplete or Inconsistent Derivatization This compound requires derivatization (e.g., trimethylsilylation) to increase its volatility for GC analysis. Incomplete or variable derivatization will lead to poor reproducibility.[15][16] Solution: Ensure all reagents are fresh and anhydrous, as moisture can interfere with silylation reactions.[15] Strictly control reaction times and temperatures.[15][16] An automated derivatization protocol can improve reproducibility.[15][17]Consistent and complete derivatization leading to reliable and reproducible results.
Chromatographic Interference Other derivatized organic acids or sample components may have similar retention times to this compound, leading to co-elution and inaccurate quantification.[13][18] Solution: Optimize the GC temperature program to improve the separation of closely eluting peaks. Ensure the use of a suitable GC column for organic acid analysis.Improved chromatographic separation and accurate peak integration.
Analyte Degradation This compound derivatives can be unstable. Solution: Analyze samples immediately after derivatization to prevent degradation.[15]Preservation of analyte integrity and accurate measurement.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in this compound quantification assays?

A1: The most common interferences depend on the assay type:

  • Enzymatic Assays: Endogenous glycerol and other structurally similar diols are major interferents.[1][2]

  • HPLC Assays: Co-elution with other organic acids, glycerol, and glyceraldehyde is a primary concern.[5][6][7]

  • GC-MS Assays: Matrix effects from co-extracted compounds, leading to ion suppression or enhancement, are a significant issue.[1][13][14]

Q2: How can I handle biological samples with high levels of lipids (lipemia) that may interfere with my assay?

A2: Lipemia can cause interference in many assays, particularly spectrophotometric ones, by increasing the turbidity of the sample.[19] High-speed centrifugation (e.g., >10,000 x g) is an effective method to separate the lipid layer from the sample.[20][21][22] Chemical treatment with agents like PEG can also reduce lipemic interference.[23] For some analytes, ultracentrifugation may be required.[12]

Q3: My sample is hemolyzed. How will this affect my this compound measurement?

A3: Hemolysis, the rupture of red blood cells, releases intracellular components into the sample, which can interfere with assays in several ways.[5] This can cause spectral interference in colorimetric and spectrophotometric assays and may also lead to chemical interference with assay reagents.[19] The effect of hemolysis is method-dependent, and it is best to avoid using hemolyzed samples. If unavoidable, the potential for interference should be carefully evaluated.[5]

Q4: Can icterus (high bilirubin) affect my this compound assay?

A4: Icterus can cause spectral interference in assays that rely on photometric measurements due to the absorbance of bilirubin.[5][19] It can also chemically react with assay reagents.[19] The extent of interference is dependent on the bilirubin concentration and the specific assay methodology. It is important to assess the potential for icteric interference in your specific assay.

Q5: What is the best way to prepare samples to minimize interference?

A5: Proper sample preparation is crucial for accurate this compound quantification. The optimal method depends on the assay and sample type. General strategies include:

  • Protein Precipitation: To remove proteins that can interfere with the assay.

  • Solid-Phase Extraction (SPE): To clean up the sample and remove specific classes of interfering compounds.

  • Liquid-Liquid Extraction (LLE): To selectively extract this compound and leave behind interfering substances.[12]

  • Filtration: To remove particulate matter. For lipemic samples, high-speed centrifugation is recommended.[20][21]

Experimental Protocols

Protocol 1: Enzymatic Quantification of this compound

This protocol is based on a coupled enzyme assay involving glycerate kinase, pyruvate kinase, and lactate dehydrogenase. The decrease in NADH absorbance at 340 nm is proportional to the amount of this compound.

Materials:

  • Assay Buffer (e.g., 0.1 M Triethanolamine buffer, pH 7.4)

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP) solution

  • Magnesium Sulfate (MgSO₄) solution

  • Glycerate Kinase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • This compound Standard Solution

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADH, PEP, MgSO₄, PK, and LDH.

  • Pipette the reaction mixture into the wells of a microplate.

  • Add the this compound standards and samples to the wells.

  • Incubate the plate at the recommended temperature (e.g., 25°C) to allow for temperature equilibration and to establish a blank rate.

  • Initiate the reaction by adding glycerate kinase to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.

  • Generate a standard curve by plotting the rate of reaction versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Adapted from Worthington Biochemical Corporation's Glycerol Kinase assay procedure.[24]

Protocol 2: HPLC-UV Quantification of this compound

This protocol describes a method for the separation and quantification of this compound using HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • Ion-exchange or reversed-phase HPLC column suitable for organic acid analysis

  • Mobile Phase (e.g., dilute sulfuric acid for ion-exchange, or a buffered aqueous/organic mixture for reversed-phase)

  • This compound Standard Solutions

  • Sample preparation reagents (e.g., for protein precipitation or SPE)

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Set the column temperature (e.g., 70°C).[9]

  • Set the flow rate (e.g., 0.5 mL/min).[9]

  • Set the UV detector to an appropriate wavelength for this compound detection (e.g., 210 nm).

  • Prepare a series of this compound standards of known concentrations.

  • Prepare samples, including any necessary cleanup steps like protein precipitation or SPE.

  • Inject the standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Based on methodologies described for the analysis of glycerol oxidation products.[9]

Protocol 3: GC-MS Quantification of this compound

This protocol outlines the general steps for quantifying this compound using GC-MS following trimethylsilyl (TMS) derivatization.

Materials:

  • GC-MS system

  • GC column suitable for derivatized organic acids

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][16]

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • This compound Standard Solutions

  • Solvents for extraction and derivatization

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix and dry the extract completely under vacuum.

  • Derivatization - Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 37°C) with shaking to protect carbonyl groups.[16]

  • Derivatization - Step 2 (Silylation): Add MSTFA to the sample. Incubate at a controlled temperature (e.g., 37°C) with shaking to convert active hydrogens to TMS ethers.[16]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the analytes on the GC column.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify the this compound derivative based on its retention time and mass spectrum.

    • Construct a calibration curve using derivatized standards, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Based on standard protocols for TMS derivatization of metabolites for GC-MS analysis.[13][15][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Method cluster_data Data Processing Sample Biological Sample Cleanup Sample Cleanup (e.g., SPE, LLE, Centrifugation) Sample->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization For Volatility Enzymatic Enzymatic Assay Cleanup->Enzymatic Direct Analysis HPLC HPLC Cleanup->HPLC Direct Analysis GCMS GC-MS Derivatization->GCMS Quantification Quantification Enzymatic->Quantification HPLC->Quantification GCMS->Quantification Validation Data Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_enzymatic Enzymatic Assay Troubleshooting cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting start Inaccurate Results check_method Which Assay Method? start->check_method enzymatic Enzymatic check_method->enzymatic Enzymatic hplc HPLC check_method->hplc HPLC gcms GC-MS check_method->gcms GC-MS check_glycerol Endogenous Glycerol? enzymatic->check_glycerol check_resolution Poor Peak Resolution? hplc->check_resolution check_gcms_matrix Matrix Effects? gcms->check_gcms_matrix check_inhibitors Inhibitors Present? check_conditions Suboptimal Conditions? check_matrix Matrix Effects? check_detector Detector Issue? check_derivatization Derivatization Issues? check_gc_separation Co-elution?

Caption: Troubleshooting logic for this compound quantification assays.

References

Technical Support Center: Selective Oxidation of Glycerol to Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the improvement of selectivity for glyceric acid during the catalytic oxidation of glycerol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic pathways in glycerol oxidation?

Glycerol oxidation is a complex reaction with multiple potential products. The initial step involves the oxidation of either a primary or secondary hydroxyl group.[1][2] Oxidation of a primary hydroxyl group forms glyceraldehyde, which can be further oxidized to produce the desired this compound.[2] Alternatively, oxidation of the secondary hydroxyl group yields dihydroxyacetone.[1] Subsequent reactions can lead to C-C bond cleavage, resulting in smaller molecules like glycolic acid, oxalic acid, and formic acid.

Q2: Which catalysts show the highest selectivity for this compound?

Supported noble metal catalysts, particularly those based on gold (Au) and platinum (Pt), are widely studied for this reaction.[3][4]

  • Gold (Au) Catalysts: Gold nanoparticles supported on materials like charcoal or graphite have demonstrated exceptionally high selectivity (up to 100%) for this compound under mild, alkaline conditions.[3][5][6]

  • Platinum (Pt) Catalysts: Platinum catalysts are also effective but can sometimes lead to over-oxidation products like tartronic acid if reaction conditions are not carefully controlled.[3] Bimetallic catalysts, such as Au-Pt alloys, can offer enhanced activity and selectivity.[7]

  • Palladium (Pd) Catalysts: Palladium is generally more selective towards dihydroxyacetone but can produce this compound, especially at controlled pH levels.[3][8]

Q3: What is the role of pH in controlling selectivity?

The pH of the reaction medium is a critical parameter.

  • Alkaline Conditions (Base-catalyzed): Many high-selectivity systems, especially those using gold catalysts, operate in the presence of a base like sodium hydroxide (NaOH).[3][9] The base promotes the deprotonation of glycerol's hydroxyl groups, facilitating their oxidation. However, this requires a subsequent neutralization step to obtain the final this compound product.[9]

  • Base-Free Conditions: To simplify the process and avoid salt waste, there is significant interest in developing catalysts that are effective in base-free or even acidic conditions.[9][10] Catalysts like Pt supported on specific materials (e.g., S-grafted carbon nanofibers, CeO2-ZrO2-Fe2O3/SBA-16) have shown promise for high this compound yields without a base, though they may require higher pressure and temperature.[9]

Q4: What are the common byproducts, and how can their formation be minimized?

The main byproducts result from either the oxidation of the secondary hydroxyl group or the C-C bond cleavage of the C3 backbone.[11]

  • Common Byproducts: Dihydroxyacetone, tartronic acid, glycolic acid, oxalic acid, and formic acid.

  • Minimization Strategies:

    • Catalyst Choice: Use catalysts known for high selectivity, such as supported gold.[3]

    • Control of Reaction Conditions: Carefully manage temperature, oxygen pressure, and reaction time to prevent over-oxidation. For instance, high oxygen concentration can sometimes lead to the formation of tartronic acid.[3]

    • pH Control: Maintaining an optimal pH can favor the desired reaction pathway.

Section 2: Troubleshooting Guide

Issue / Observation Potential Cause(s) Troubleshooting Steps & Recommendations
Low Glycerol Conversion 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Suboptimal reaction conditions (temperature, pressure, stirring). 4. Catalyst poisoning by impurities in the glycerol feed.1. Address Deactivation: Check for catalyst sintering or poisoning. Consider catalyst regeneration or using a fresh batch. For Pt catalysts, deactivation can be caused by strong adsorption of this compound; introducing promoters like CeO2 can help.[12] 2. Optimize Loading: Increase the catalyst-to-substrate ratio. A common starting point is a glycerol/metal molar ratio of 1000:1.[10] 3. Adjust Conditions: Systematically vary temperature (e.g., 50-100°C) and O2 pressure (e.g., 300 kPa) to find the optimum.[10] Ensure vigorous stirring to overcome mass transfer limitations. 4. Purify Glycerol: If using crude glycerol from biodiesel production, consider a purification step to remove contaminants.
Low Selectivity to this compound (High byproduct formation) 1. Over-oxidation of this compound to tartronic or oxalic acid. 2. Competing reaction pathways (e.g., formation of dihydroxyacetone). 3. Incorrect pH for the chosen catalyst system. 4. C-C bond cleavage due to harsh conditions.1. Reduce Reaction Time/Severity: Monitor the reaction profile over time. Stop the reaction at the point of maximum this compound concentration before significant over-oxidation occurs.[3] 2. Catalyst Selection: Switch to a more selective catalyst. Gold-based catalysts are often superior to platinum for this compound selectivity.[3] 3. Optimize pH: If using a pH-sensitive catalyst (e.g., Au, Pd), ensure the pH is controlled within the optimal range (often alkaline).[3][8] 4. Milder Conditions: Lower the reaction temperature or oxygen pressure.
Catalyst Deactivation Over Multiple Runs 1. Surface Poisoning: Strong adsorption of reactants, intermediates (like dihydroxyacetone), or the this compound product itself onto the active sites.[1][12][13] 2. Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[1] 3. Leaching: Dissolution of the active metal species into the reaction medium.[4] 4. Carbon Deposition: Buildup of carbonaceous deposits on the catalyst surface.[1]1. Washing/Regeneration: Implement a washing step between cycles. Mild reconditioning can sometimes restore activity.[1] For electrocatalysis, applying cleaning potential steps can remove adsorbed species.[8] 2. Use Stable Supports: Choose robust support materials that anchor the metal nanoparticles effectively. 3. Optimize Conditions: Operate at the lowest effective temperature to minimize sintering. 4. Catalyst Modification: Introduce a second metal (e.g., Pt-CeO2) to weaken product adsorption and improve stability.[12]
Inconsistent or Irreproducible Results 1. Variations in catalyst preparation. 2. Inconsistent reaction setup (e.g., stirring speed, heating). 3. Degradation of reagents or catalyst over time.1. Standardize Preparation: Follow a consistent, well-documented catalyst synthesis protocol. 2. Control Setup: Ensure all parameters (stirring rate, temperature, pressure, reactor geometry) are identical between runs. 3. Use Fresh Materials: Use freshly prepared catalysts and verify the purity of glycerol and solvents.

Section 3: Data & Performance Comparison

The following tables summarize quantitative data from various catalytic systems for easy comparison.

Table 1: Performance of Different Catalysts for this compound Production

CatalystSupportConditionsGlycerol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
1% AuGraphite60°C, 3h, NaOH9192~84[9]
1% AuCharcoal60°C, 3h, NaOH-100-[3][5]
Pd/CCarbon60°C, 3h, pH 11 (NaOH)9077~70[9]
Pt/CCarbon60°C, 0.4 MPa O2, Base-free89.983.2~74.8[9]
Au1.5Pt1.5MgO-Al2O330°C, 0.5 MPa O2, Base-free82.062.1~51[7]
Pt/Zr@MCM-41Zr@MCM-41Low Temperature50.765.0~33[14]
Ni-Pd-CuActivated Carbon70°C, 1 bar92.883.1~77[15]

Section 4: Experimental Protocols & Visualizations

General Protocol for Batch Catalytic Oxidation

This protocol outlines a typical procedure for the liquid-phase oxidation of glycerol in a batch reactor.

Materials:

  • Glycerol (0.1 - 0.3 M aqueous solution)[2][10]

  • Supported metal catalyst (e.g., 1 wt% Au/C, 5 wt% Pt/C)

  • Solvent (typically deionized water)

  • Base (e.g., NaOH, if required)

  • Pressurized oxygen (O2)

  • Glass or stainless steel batch reactor equipped with magnetic stirring, gas inlet, sampling port, and temperature/pressure controls.

Procedure:

  • Reactor Setup: Add the aqueous glycerol solution to the reactor. If the reaction is base-catalyzed, add the required amount of base (e.g., NaOH) and stir until dissolved.

  • Catalyst Addition: Weigh and add the catalyst to the solution. A typical catalyst loading results in a glycerol-to-metal molar ratio of around 1000:1.[10]

  • Purging: Seal the reactor and purge it several times with O2 to remove air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 60-80°C) under constant stirring (e.g., 1500 rpm).[2][3]

  • Pressurization: Pressurize the reactor with O2 to the target pressure (e.g., 2-3 bar).[2][10]

  • Sampling: Start the timer (t=0) once the target temperature and pressure are reached. Withdraw liquid samples periodically through the sampling port.

  • Analysis: Filter the samples to remove the catalyst. Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index Detector) to quantify glycerol and the various products.[2]

Diagrams and Workflows

Glycerol_Oxidation_Pathway glycerol Glycerol g_aldehyde Glyceraldehyde glycerol->g_aldehyde Oxidation of Primary -OH dha Dihydroxyacetone glycerol->dha Oxidation of Secondary -OH ga This compound (Desired Product) g_aldehyde->ga Further Oxidation over_ox Over-oxidation & C-C Cleavage Products (Tartronic Acid, Glycolic Acid, etc.) g_aldehyde->over_ox C-C Cleavage ga->over_ox Harsh Conditions

Caption: Reaction pathways in glycerol oxidation.

Troubleshooting_Workflow start Experiment Start: Low Selectivity to this compound check_byproducts Identify Major Byproducts (e.g., DHA, Tartronic Acid) start->check_byproducts dha_high High Dihydroxyacetone (DHA)? check_byproducts->dha_high Analyze HPLC Data overox_high High Over-oxidation Products? dha_high->overox_high No solution_dha Action: 1. Change catalyst (e.g., Pt to Au). 2. Adjust pH (if applicable). dha_high->solution_dha Yes solution_overox Action: 1. Reduce reaction time. 2. Lower temperature/pressure. 3. Check for catalyst deactivation. overox_high->solution_overox Yes end Re-run Experiment solution_dha->end solution_overox->end

Caption: Troubleshooting logic for low selectivity.

References

Technical Support Center: Glucaric Acid Production Using Raw Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucaric acid (GA) production. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with using raw glycerol, particularly concerning methanol contamination.

Troubleshooting Guide

This guide provides solutions to common problems encountered during glucaric acid production when using raw glycerol containing methanol as a carbon source.

Problem Potential Cause Recommended Solution
Low or No Microbial Growth Methanol Toxicity: Methanol concentrations as low as 1-2% (v/v) can inhibit the growth of many microbial strains, including E. coli.[1] At higher concentrations, it can be lethal.1. Quantify Methanol: Determine the exact concentration of methanol in your raw glycerol stock (see Experimental Protocols). 2. Glycerol Pre-treatment: Remove or reduce methanol to non-inhibitory levels using methods like vacuum distillation or flash evaporation (see Experimental Protocols). 3. Strain Adaptation: Consider adaptive laboratory evolution to improve the methanol tolerance of your production strain.
Normal Growth, but Low GA Titer Enzyme Inhibition: Methanol or its metabolic byproducts (e.g., formaldehyde) can act as non-competitive inhibitors for key enzymes in the GA production pathway.[2] Metabolic Shift: The presence of methanol might alter the metabolic flux, diverting intermediates away from the GA pathway.1. Purify Glycerol: The most effective solution is to remove methanol from the glycerol feedstock. 2. Optimize Fermentation Conditions: Adjust pH and aeration to create an environment that favors the GA production pathway, even in the presence of low methanol concentrations.
Inconsistent Batch-to-Batch GA Production Variable Methanol Content in Raw Glycerol: The concentration of methanol in crude glycerol can vary significantly depending on the biodiesel production process.[3][4]1. Characterize Each New Batch: Quantify the methanol content of every new batch of raw glycerol before use. 2. Standardize Feedstock: Blend different batches of raw glycerol to achieve a more consistent starting material, or purify the glycerol to remove methanol entirely.
Accumulation of Intermediate Metabolites (e.g., myo-inositol) Enzyme Bottleneck: One of the key enzymes in the pathway, such as myo-inositol oxygenase (MIOX), may be particularly sensitive to methanol, creating a bottleneck.[5]1. Enzyme Engineering: Investigate the use of MIOX variants with higher tolerance to methanol. 2. Co-factor Availability: Ensure that the necessary co-factors for the enzymes are not limited, as methanol can affect the overall cellular redox balance.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration of methanol in raw glycerol from biodiesel production?

A1: The methanol content in crude glycerol can be highly variable, ranging from less than 1% to over 40% (w/w), depending on the efficiency of the biodiesel production and recovery processes.[3][4] It is crucial to quantify the methanol concentration in each batch of raw glycerol.

Q2: What is the maximum concentration of methanol that my E. coli strain can tolerate?

A2: While tolerance is strain-specific, many common lab strains of E. coli show significant growth inhibition at methanol concentrations above 1-2% (v/v).[1] Some studies have reported complete growth inhibition at concentrations around 10% (v/v).[1] It is recommended to perform a minimum inhibitory concentration (MIC) assay to determine the specific tolerance of your engineered strain.

Q3: Can I use methanol-containing glycerol without pre-treatment?

A3: It is not recommended, especially for consistent and high-yield GA production. Even at sub-lethal concentrations, methanol can negatively impact enzyme activity and metabolic pathways, leading to lower product titers.[2]

Q4: What is the most effective method for removing methanol from raw glycerol?

A4: Vacuum distillation and flash evaporation are highly effective methods for removing methanol from crude glycerol, with reports of nearly 100% removal.[7] Simple distillation at atmospheric pressure can also be effective but may require higher temperatures that could degrade the glycerol.

Q5: Besides methanol, what other impurities in raw glycerol should I be concerned about?

A5: Raw glycerol can contain soaps, salts, free fatty acids, and residual catalysts from the biodiesel process.[4][8] These impurities can also inhibit microbial growth and affect fermentation performance. Acidification followed by neutralization can help remove soaps and catalysts.[7]

Experimental Protocols

Quantification of Methanol in Raw Glycerol by Headspace Gas Chromatography (GC)

This method is adapted for the determination of methanol content in a complex matrix like crude glycerol.

  • Principle: The volatile methanol is partitioned from the liquid glycerol sample into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into a gas chromatograph for separation and quantification.

  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) and a headspace autosampler.

  • Methodology:

    • Sample Preparation: Dissolve a known weight of the raw glycerol sample in pure water. Add an internal standard, such as 1,4-dioxane, to a final concentration of 1% (v/v).

    • Headspace Incubation: Transfer the sample solution to a headspace vial and seal it. Incubate the vial in the headspace autosampler at 90°C for 45 minutes to allow for equilibration of methanol in the headspace.

    • GC Analysis:

      • Injection: Automatically inject a sample of the headspace gas into the GC.

      • Column: Use a suitable capillary column, such as a HP-INNOWax column.

      • Temperature Program: Set an appropriate temperature program, for example, hold at 40°C for 1.2 minutes, then ramp up to 50°C.

      • Detector: FID detector at 250°C.

    • Quantification: Create a calibration curve using known concentrations of methanol. The concentration of methanol in the sample is determined by comparing its peak area to the calibration curve.

Microbial Growth Assessment by OD600 Measurement

This protocol outlines the standard method for monitoring bacterial growth in liquid culture.

  • Principle: The optical density (OD) of a bacterial suspension is measured at a wavelength of 600 nm. At this wavelength, light is scattered by the bacterial cells, and the amount of scattering is proportional to the cell concentration.[9][10]

  • Instrumentation: Spectrophotometer.

  • Methodology:

    • Blank Measurement: Use the sterile culture medium as a blank to zero the spectrophotometer at 600 nm.

    • Sample Measurement:

      • Aseptically remove a sample of the cell culture.

      • If the culture is dense, dilute it with sterile medium to bring the OD600 reading into the linear range of the spectrophotometer (typically 0.1 to 0.8).

      • Place the sample in a cuvette and measure the absorbance at 600 nm.

    • Calculation: If the sample was diluted, multiply the measured OD600 by the dilution factor to obtain the actual OD600 of the culture. A growth curve can be generated by plotting OD600 values against time.[11]

Quantification of Glucaric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of glucaric acid in fermentation broth.

  • Principle: Glucaric acid in the sample is separated from other components in the fermentation broth by HPLC on a suitable column and detected by a UV detector.

  • Instrumentation: HPLC system with a UV detector and an appropriate column (e.g., an anion exchange or reverse-phase C18 column).

  • Methodology:

    • Sample Preparation:

      • Centrifuge the fermentation culture sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet the cells.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • HPLC Analysis:

      • Mobile Phase: An isocratic mobile phase, such as a dilute solution of a strong acid (e.g., sulfuric acid), is commonly used.

      • Column: A Bio-Rad HPX-87H column is often suitable for organic acid separation.

      • Flow Rate: A typical flow rate is 0.6 mL/min.

      • Detection: UV detection at a wavelength of 210 nm.

    • Quantification: Prepare a standard curve by injecting known concentrations of pure glucaric acid. The concentration in the sample is determined by comparing the peak area of glucaric acid in the sample chromatogram to the standard curve.[12][13]

Visualizations

experimental_workflow cluster_pretreatment Glycerol Pre-treatment cluster_fermentation Fermentation & Analysis raw_glycerol Raw Glycerol quantify_methanol Quantify Methanol (GC) raw_glycerol->quantify_methanol methanol_removal Methanol Removal (e.g., Vacuum Distillation) quantify_methanol->methanol_removal purified_glycerol Purified Glycerol methanol_removal->purified_glycerol fermentation Fermentation with Engineered E. coli purified_glycerol->fermentation monitor_growth Monitor Growth (OD600) fermentation->monitor_growth quantify_ga Quantify GA (HPLC) fermentation->quantify_ga final_product Glucaric Acid quantify_ga->final_product

Caption: Experimental workflow for GA production from raw glycerol.

signaling_pathway glycerol Glycerol g6p Glucose-6-Phosphate glycerol->g6p Glycolysis/ Glycerol Kinase myo_inositol_p myo-inositol-1-phosphate g6p->myo_inositol_p ino1 myo_inositol myo-inositol myo_inositol_p->myo_inositol phosphatase glucuronic_acid Glucuronic Acid myo_inositol->glucuronic_acid miox glucaric_acid Glucaric Acid glucuronic_acid->glucaric_acid udh ino1 Ino1 miox MIOX udh Udh phosphatase Phosphatase methanol Methanol (Inhibitor) methanol->miox methanol->udh

Caption: Engineered pathway for glucaric acid production and methanol inhibition.

logical_relationship start Low GA Yield check_growth Is microbial growth inhibited? start->check_growth check_methanol High Methanol Concentration? check_growth->check_methanol Yes check_pathway Is pathway activity low? check_growth->check_pathway No remove_methanol Action: Remove Methanol (e.g., Distillation) check_methanol->remove_methanol Yes check_methanol->check_pathway No end Improved GA Yield remove_methanol->end enzyme_inhibition Potential Enzyme Inhibition check_pathway->enzyme_inhibition Yes check_pathway->end No optimize_conditions Action: Optimize Fermentation Conditions enzyme_inhibition->optimize_conditions optimize_conditions->end

Caption: Troubleshooting logic for low glucaric acid yield.

References

Technical Support Center: Method Validation for Glyceric Acid Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of glyceric acid in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for this compound analysis in biological samples?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the quantification of this compound. The choice depends on the specific requirements of your study.

  • HPLC , particularly with UV detection after derivatization, can be a robust and reliable method.[1] It is often preferred for its simplicity in sample preparation for certain applications. However, due to the high polarity of this compound, achieving good retention on standard reversed-phase columns like C18 can be challenging.[2]

  • GC-MS offers high sensitivity and specificity, especially when using a stable isotope-labeled internal standard. However, it requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[3][4]

Q2: Why is derivatization necessary for this compound analysis by GC-MS?

A2: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS. Derivatization is a chemical modification process that converts the polar functional groups (carboxyl and hydroxyl groups) of this compound into less polar and more volatile derivatives, allowing it to be vaporized and separated on a GC column.[3][4][5]

Q3: What are the common challenges in developing an HPLC method for this compound?

A3: The primary challenge is the poor retention of the highly polar this compound on traditional reversed-phase (e.g., C18) columns. This can lead to co-elution with the solvent front and poor peak shape. Strategies to overcome this include using a highly aqueous mobile phase, employing a polar-embedded or polar-endcapped column, or using Hydrophilic Interaction Liquid Chromatography (HILIC). Another approach is pre-column derivatization to increase the hydrophobicity of the analyte.[1][2]

Q4: How can I ensure the stability of this compound in plasma/serum samples?

A4: Proper sample handling and storage are crucial for maintaining the stability of this compound. It is recommended to separate plasma or serum from blood cells as soon as possible after collection.[6][7] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[5] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[2][7] It is essential to perform freeze-thaw stability studies as part of your method validation to understand the impact of thawing and refreezing on this compound concentrations.

Q5: What are potential interferences in the analysis of this compound in biological matrices?

A5: Potential interferences can originate from endogenous metabolites with similar structures or retention times, or from the sample matrix itself (e.g., lipids, proteins). Hemolysis, icterus, and lipemia are common pre-analytical variables that can interfere with many clinical chemistry assays.[8] In metabolic studies, other organic acids or compounds in the same metabolic pathway could potentially interfere.[8] It is crucial to assess the specificity of the method by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration.
Poor Retention (Eluting at or near the void volume) - this compound is too polar for the reversed-phase column. - Mobile phase is too "strong" (too much organic solvent).- Decrease the organic solvent percentage in the mobile phase. - Consider using a HILIC column. - Evaluate pre-column derivatization to increase hydrophobicity.[1]
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition.- Ensure sufficient column equilibration time between runs. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Precipitation of buffer salts in the mobile phase.- Replace the guard column or inline filter. - Back-flush the analytical column. - Ensure the buffer is soluble in the mobile phase mixture.
GC-MS Method Troubleshooting
IssuePossible CausesRecommended Solutions
Low Derivatization Efficiency - Incomplete drying of the sample extract. - Suboptimal derivatization temperature or time. - Degradation of the derivatizing reagent.- Ensure complete removal of water from the sample extract before adding the derivatizing reagent. - Optimize the derivatization conditions (e.g., 50°C for 30 minutes for trimethylsilylation).[4] - Use fresh derivatizing reagents.
Multiple Derivatization Products - Incomplete derivatization leading to partially derivatized species.- Optimize derivatization conditions to drive the reaction to completion.
Poor Peak Shape - Active sites in the GC inlet or column. - Column contamination.- Use a deactivated inlet liner. - Perform regular column maintenance (baking, trimming).
Matrix Interference - Co-extracted compounds from the biological matrix.- Optimize the sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interferences.

Experimental Protocols

Representative HPLC-UV Method for L-Glyceric Acid in Plasma (with Derivatization)

This protocol is based on a validated method for L-glyceric acid in body fluids and serves as an illustrative example.[1]

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 50 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in buffer and perform enzymatic oxidation to convert L-glycerate to β-hydroxypyruvate.

  • Add phenylhydrazine to form the UV-absorbing phenylhydrazone derivative.

2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: At a wavelength appropriate for the phenylhydrazone derivative.

3. Method Validation Summary (Illustrative Data)

ParameterResult
Linearity Range 5 - 500 µmol/L
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 µmol/L[1]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 96.5 ± 6.8%[1]
Representative GC-MS Method for this compound in Urine

This protocol is based on a validated method for organic acids in urine.[4]

1. Sample Preparation (Extraction and Derivatization)

  • To 100 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic layer to dryness under nitrogen.

  • Perform a two-step derivatization:

    • Methoximation: To protect keto groups.

    • Silylation: (e.g., with BSTFA + 1% TMCS) to derivatize hydroxyl and carboxyl groups.[3]

2. GC-MS Conditions

  • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp up to a final temperature (e.g., 300°C).

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification.

3. Method Validation Summary (Illustrative Data)

ParameterResult
Linearity Range 0.5 - 50 µmol/mol creatinine
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.3 µmol/mol creatinine[4]
Intra-day Precision (%RSD) < 10%[4]
Inter-day Precision (%RSD) < 10%[4]
Recovery 85 - 115%

Visualizations

MethodValidationWorkflow Method Validation Workflow for this compound Analysis MethodDevelopment Method Development (HPLC or GC-MS) Specificity Specificity (Interference Check) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity LLOQ Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy Accuracy (% Recovery) LLOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Stability (Freeze-Thaw, Bench-Top) Precision->Stability ValidationReport Method Validation Report Stability->ValidationReport TroubleshootingWorkflow Troubleshooting Logic for HPLC Peak Shape Issues action_node action_node start_node Abnormal Peak Shape all_peaks_affected All Peaks Affected? start_node->all_peaks_affected action_check_system Check for system issues: - Leak in the flow path - Column void - Improper mobile phase all_peaks_affected->action_check_system Yes specific_peaks_affected Analyte-Specific Issue all_peaks_affected->specific_peaks_affected No action_check_analyte_prop Check analyte properties: - pKa vs. mobile phase pH - Potential for secondary interactions specific_peaks_affected->action_check_analyte_prop action_optimize_method Optimize method: - Adjust mobile phase pH - Use a different column type - Lower sample concentration action_check_analyte_prop->action_optimize_method

References

Technical Support Center: Optimizing HPLC Separation of Glyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of glyceric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to troubleshoot common issues encountered during the separation of this compound and related compounds.

Troubleshooting Guides

Effective troubleshooting is essential for maintaining data quality and ensuring reliable results in HPLC analysis. The following table outlines common problems observed during the HPLC separation of this compound, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
Poor Peak Shape (Tailing) - Secondary Silanol Interactions: Residual silanol groups on the stationary phase interacting with the acidic analyte.[1][2] - Column Overload: Injecting too high a concentration of the sample.[3] - Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the peak shape.[3][4] - Column Contamination/Deterioration: Accumulation of matrix components or degradation of the stationary phase.[1][5] - Dead Volume: Excessive volume between the injector, column, and detector.[6]- Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., with dilute sulfuric or phosphoric acid) can suppress silanol interactions.[2][7] - Reduce Sample Concentration: Dilute the sample and reinject.[3] - Use a Guard Column: Protects the analytical column from strongly retained matrix components.[1][5] - Column Washing/Replacement: Flush the column with a strong solvent or replace if deteriorated.[8] - Check and Minimize Tubing Length: Ensure connections are secure and tubing is as short as possible.[1]
Poor Resolution/Co-elution - Inadequate Mobile Phase Composition: The elution strength or selectivity of the mobile phase may not be optimal.[7][9] - Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and analyte interaction with the stationary phase.[7] - Inappropriate Flow Rate: A flow rate that is too high can lead to decreased resolution.[10] - Co-elution with Similar Compounds: this compound often co-elutes with glycerol or glyceraldehyde under certain conditions.[7][9]- Adjust Mobile Phase Acidity: Modifying the concentration of sulfuric or phosphoric acid can alter selectivity.[7][10] For example, decreasing the H2SO4 concentration below 5 mM can improve the separation between this compound and glycerol.[7] - Optimize Column Temperature: Increasing the column temperature (e.g., to 70-80 °C) can improve the resolution between glyceraldehyde and this compound.[7] - Adjust Flow Rate: A lower flow rate, such as 0.4 mL/min, may enhance separation.[9] - Consider Alternative Chromatography Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) can offer different selectivity for polar compounds like this compound.[11][12]
Retention Time Variability - Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can cause shifts in retention time.[3][6] - Fluctuations in Column Temperature: Lack of a stable column oven can lead to inconsistent retention.[8] - Pump Issues: Inaccurate or fluctuating flow rates from the HPLC pump.[13] - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[13]- Ensure Accurate Mobile Phase Preparation: Use a calibrated pH meter and precise measurements for all components.[14] - Use a Column Oven: Maintain a constant and optimized column temperature.[10] - Pump Maintenance: Regularly check and maintain the pump seals and check valves.[2] - Adequate Equilibration: Allow sufficient time for the column to equilibrate before each injection.[13]
Low Sensitivity/Poor Detection - Inappropriate Detector for the Analyte: this compound lacks a strong UV chromophore, making UV detection at low wavelengths challenging.[15] - Low Analyte Concentration: The concentration of this compound in the sample may be below the detector's limit of quantification.[16] - Detector Settings Not Optimized: The detector parameters (e.g., wavelength for UV, drift tube temperature for ELSD) may not be ideal.[17]- Use a More Universal Detector: Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are often more suitable for compounds with poor UV absorbance.[16][18][19] - Sample Concentration: Employ sample preparation techniques to concentrate the analyte.[20] - Optimize Detector Parameters: For UV, use a low wavelength (e.g., 200-210 nm).[7][15] For ELSD, optimize nebulizer and evaporator temperatures.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase for this compound separation?

A1: The most frequently used mobile phase for the analysis of this compound, particularly on ion-exchange columns, is a dilute aqueous solution of a strong acid. Commonly, this is sulfuric acid (H₂SO₄) at concentrations ranging from 0.4 mM to 10 mM, or a dilute phosphoric acid (H₃PO₄) solution.[9][10] The acidic mobile phase helps to suppress the ionization of this compound, leading to better peak shape and retention.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: Ion-exchange chromatography columns, such as the Aminex HPX-87C or similar columns with a sulfonated divinylbenzene-styrene copolymer resin, are widely and successfully used for the separation of this compound and other organic acids.[7][9] These columns are effective in separating small organic compounds and alcohols.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be used as an alternative separation mode.[11]

Q3: this compound does not have a strong UV chromophore. What is the best way to detect it?

A3: While UV detection at low wavelengths (around 210 nm) is possible, it may lack sensitivity and specificity.[7] More universal detection methods are often preferred. Refractive Index (RI) detection is a common choice, although it is not compatible with gradient elution.[9][16] An Evaporative Light Scattering Detector (ELSD) is another excellent option that is compatible with gradient elution and can detect any non-volatile analyte.[18][19][21]

Q4: How can I improve the retention of this compound on a reversed-phase column?

A4: this compound is a very polar compound and typically shows poor retention on traditional C18 reversed-phase columns with highly aqueous mobile phases.[22][23] To increase retention, you can:

  • Decrease the organic solvent content in the mobile phase, potentially using 100% aqueous mobile phase if your column is compatible.[24]

  • Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group, which will make it less polar.[24][25]

  • Use a polar-embedded or AQ-type reversed-phase column designed for use with highly aqueous mobile phases.[12]

  • Consider HILIC mode , which is specifically designed for the retention of polar compounds.[11][26]

Q5: My sample contains glycerol, which co-elutes with this compound. How can I separate them?

A5: Co-elution of this compound and glycerol is a common issue.[9] To improve their separation, you can try the following:

  • Optimize the mobile phase concentration: Decreasing the sulfuric acid concentration in the mobile phase to below 5 mM has been shown to improve the resolution between this compound and glycerol.[7]

  • Adjust the column temperature: Systematically varying the column temperature can alter the selectivity and may improve separation.[7]

  • Modify the flow rate: A lower flow rate can sometimes enhance resolution between closely eluting peaks.[10]

Experimental Protocols

General HPLC Method for this compound Analysis using Ion-Exchange Chromatography

This protocol is a representative method synthesized from common practices in the literature.[7][9][10]

  • Column: Aminex HPX-87C (300 mm x 7.8 mm) or equivalent ion-exchange column.

  • Mobile Phase: 3 mM to 5 mM aqueous sulfuric acid (H₂SO₄). The pH should be carefully controlled.[7][15]

  • Flow Rate: 0.4 - 0.5 mL/min.[7][9]

  • Column Temperature: 40 - 70 °C.[7][9] A higher temperature may be necessary to resolve this compound from glyceraldehyde.[7]

  • Injection Volume: 20 µL.

  • Detector:

    • Refractive Index (RI) Detector: Maintain at a constant temperature (e.g., 35 °C).[9]

    • UV Detector: Set to 210 nm.[7]

    • Evaporative Light Scattering Detector (ELSD): Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.

  • Sample Preparation: Samples should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[7] Dilution with the mobile phase may be necessary if the sample concentration is too high.[20]

Diagrams

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Separation start Start: HPLC Analysis Issue problem_id Identify Problem: - Poor Peak Shape? - Poor Resolution? - Retention Time Shift? - Low Sensitivity? start->problem_id peak_shape Poor Peak Shape (Tailing/Fronting) problem_id->peak_shape Peak Shape resolution Poor Resolution (Co-elution) problem_id->resolution Resolution retention_time Retention Time Variability problem_id->retention_time Retention sensitivity Low Sensitivity problem_id->sensitivity Sensitivity check_overload Check for Column Overload (Dilute and Re-inject) peak_shape->check_overload adjust_mobile_phase Adjust Mobile Phase (Acid concentration, organic modifier %) resolution->adjust_mobile_phase check_mp_prep Verify Mobile Phase Preparation retention_time->check_mp_prep check_detector Use Appropriate Detector (RI or ELSD) sensitivity->check_detector check_ph Optimize Mobile Phase pH (e.g., lower pH) check_overload->check_ph No end_node Problem Resolved check_overload->end_node Yes check_column_health Check Column Health (Guard column, flush, replace) check_ph->check_column_health No check_ph->end_node Yes check_column_health->end_node Fixed adjust_temp Optimize Temperature adjust_mobile_phase->adjust_temp No Improvement adjust_mobile_phase->end_node Improved adjust_flow Adjust Flow Rate (Typically lower) adjust_temp->adjust_flow No Improvement adjust_temp->end_node Improved adjust_flow->end_node Improved check_temp_stability Ensure Temperature Stability (Column Oven) check_mp_prep->check_temp_stability OK check_mp_prep->end_node Corrected check_pump Check Pump Performance (Flow rate accuracy) check_temp_stability->check_pump OK check_temp_stability->end_node Corrected check_pump->end_node Corrected concentrate_sample Concentrate Sample check_detector->concentrate_sample Detector OK check_detector->end_node Switched/Optimized concentrate_sample->end_node Done

References

Validation & Comparative

Glyceric Acid vs. Glycolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities, metabolic pathways, and toxicological profiles of glyceric and glycolic acid, providing researchers, scientists, and drug development professionals with a detailed comparison to inform their work in biological systems.

Glyceric acid and glycolic acid, two structurally similar alpha-hydroxy acids, play distinct and significant roles in biological systems. While glycolic acid has been extensively studied and utilized, particularly in dermatology, the biological functions of this compound are emerging as an area of increasing interest. This guide provides a detailed comparison of their performance in biological systems, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundGlycolic Acid
Primary Biological Role Intermediary metabolite in glycolysis and serine biosynthesis; D-glyceric acid activates mitochondrial metabolism.[1][2]Metabolite of ethylene glycol; widely used as a chemical exfoliant in dermatology.
Metabolic Pathways Glycolysis, Gluconeogenesis, Serine Biosynthesis.Metabolized from ethylene glycol to glyoxylic acid and then to oxalic acid.
Primary Systemic Effects D-glyceric acid may enhance mitochondrial function and reduce systemic inflammation.[2][3]High doses can lead to metabolic acidosis and nephrotoxicity due to oxalate formation.[4]
Toxicity Profile Generally considered to have low toxicity and is well-tolerated in animal studies.[5]Dose-dependent toxicity; high oral doses can cause kidney damage, and developmental toxicity in animal models.[4][[“]][7]

In-Depth Comparison

Biological and Pharmacological Effects

This compound: A key intermediate in central carbon metabolism, this compound, particularly its D-enantiomer, is gaining recognition for its potential systemic effects. Studies have shown that oral administration of D-glyceric acid can activate mitochondrial energy metabolism, leading to a reduction in plasma lactate and subclinical inflammation in healthy individuals.[2][3] Its phosphorylated derivatives are integral components of the glycolytic and gluconeogenic pathways.[1][8] While extensive pharmacological data is still emerging, initial toxicity studies in animal models suggest that this compound is well-tolerated with no significant adverse effects observed even at high doses.[5] The primary clinical relevance of elevated this compound is in the diagnosis of rare inborn errors of metabolism, such as D-glyceric aciduria.[1]

Glycolic Acid: Best known for its use in dermatological applications as a chemical exfoliant, glycolic acid's systemic effects are primarily understood in the context of its role as a toxic metabolite of ethylene glycol.[4] When ingested in significant amounts, glycolic acid is metabolized to glyoxylic acid and subsequently to oxalic acid, which can lead to severe metabolic acidosis and the formation of calcium oxalate crystals, causing kidney damage (nephrotoxicity).[4] Animal studies have demonstrated that high oral doses of glycolic acid can induce developmental toxicity, including skeletal malformations in rats.[7] Inhalation studies in rats have shown that high concentrations can lead to respiratory tract irritation.[9] However, at the lower concentrations used in cosmetic formulations, it is generally considered safe for topical use.[4]

Metabolic Pathways

The metabolic fates of this compound and glycolic acid are distinct, reflecting their different origins and biological roles.

This compound Metabolism:

This compound is centrally positioned in carbohydrate metabolism. Its phosphorylated forms, 2-phosphoglycerate and 3-phosphoglycerate, are key intermediates in both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose). 3-phosphoglycerate also serves as a precursor for the synthesis of the amino acid serine.

Glucose Glucose Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Glucose->Glyceraldehyde_3P Glycolysis _1_3_BPG 1,3-Bisphosphoglycerate Glyceraldehyde_3P->_1_3_BPG _3_PG 3-Phosphoglycerate _1_3_BPG->_3_PG _2_PG 2-Phosphoglycerate _3_PG->_2_PG Serine Serine _3_PG->Serine Serine Biosynthesis GlycericAcid This compound _3_PG->GlycericAcid Dephosphorylation PEP Phosphoenolpyruvate _2_PG->PEP Pyruvate Pyruvate PEP->Pyruvate GlycericAcid->_2_PG Phosphorylation (Glycerate Kinase)

This compound in central metabolism.

Glycolic Acid Metabolism:

In mammals, glycolic acid is primarily an exogenous compound derived from the metabolism of ethylene glycol. The pathway proceeds via oxidation to glyoxylic acid and then to oxalic acid. The accumulation of glycolic and oxalic acids is responsible for the toxicity observed in ethylene glycol poisoning.

EthyleneGlycol Ethylene Glycol Glycolaldehyde Glycolaldehyde EthyleneGlycol->Glycolaldehyde Alcohol Dehydrogenase GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid Aldehyde Dehydrogenase GlyoxylicAcid Glyoxylic Acid GlycolicAcid->GlyoxylicAcid Glycolate Oxidase Toxicity Metabolic Acidosis Nephrotoxicity GlycolicAcid->Toxicity OxalicAcid Oxalic Acid GlyoxylicAcid->OxalicAcid Lactate Dehydrogenase OxalicAcid->Toxicity

Metabolic pathway of glycolic acid.

Quantitative Data Summary

ParameterThis compoundGlycolic AcidReference
LD50 (Oral, Rat) > 5000 mg/kg (D-glyceric acid calcium salt)7500 - 8200 mg/kg[5]
Maternal NOEL (Rat) Not established in cited studies150 mg/kg/day[7]
Developmental NOEL (Rat) Not established in cited studies150 mg/kg/day[7]
Effect on Plasma Lactate (Human) Significant reduction with D-glyceric acid administrationNo data on reduction; associated with lactic acidosis in poisoning[2][3]
Effect on Mitochondrial Metabolism D-glyceric acid upregulates mitochondrial functionNo direct evidence of activation; high levels can be cytotoxic[2][3][[“]]

Experimental Protocols

Analysis of Glyceric and Glycolic Acid in Biological Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the detection and quantification of glyceric and glycolic acid in urine or plasma.

1. Sample Preparation:

  • To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile trimethylsilyl (TMS) derivatives.

  • Incubate the mixture at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a capillary column.

  • Use a temperature gradient program to separate the analytes.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for quantification.

4. Data Analysis:

  • Identify this compound and glycolic acid based on their retention times and mass spectra compared to authentic standards.

  • Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate Extract->Evaporate Derivatize Add Derivatization Agent Evaporate->Derivatize Incubate Incubate Derivatize->Incubate Inject Inject Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Detect->Identify Quantify Quantify Identify->Quantify

GC-MS workflow for organic acid analysis.
Assessment of Mitochondrial Function

Method: High-Resolution Respirometry (e.g., Seahorse XF Analyzer)

This protocol outlines a cell-based assay to assess the impact of this compound and glycolic acid on mitochondrial respiration.

1. Cell Culture and Treatment:

  • Plate cells (e.g., hepatocytes, neurons) in a Seahorse XF cell culture microplate.

  • Allow cells to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound, glycolic acid, or a vehicle control for a specified duration.

2. Assay Preparation:

  • Prior to the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with substrates like pyruvate, glutamine, and glucose).

  • Incubate the plate at 37°C in a non-CO2 incubator for one hour.

3. Respirometry Measurement:

  • Place the cell culture plate into the Seahorse XF Analyzer.

  • The instrument measures the oxygen consumption rate (OCR) in real-time.

  • A series of mitochondrial inhibitors are sequentially injected to assess different parameters of mitochondrial function:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

4. Data Analysis:

  • The software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Compare the results from the treated cells to the control cells to determine the effect of this compound and glycolic acid on mitochondrial function.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate Cells Treat_Cells Treat with Acids Plate_Cells->Treat_Cells Assay_Medium Change to Assay Medium Treat_Cells->Assay_Medium Measure_Basal Measure Basal OCR Assay_Medium->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Calculate_Parameters Calculate Mitochondrial Parameters Measure_Basal->Calculate_Parameters Measure_ATP Measure ATP-linked OCR Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_ATP->Calculate_Parameters Measure_Max Measure Maximal OCR Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_Max->Calculate_Parameters Measure_Non_Mito Measure Non-Mitochondrial OCR Inject_Rot_AA->Measure_Non_Mito Measure_Non_Mito->Calculate_Parameters Compare_Results Compare Treated vs. Control Calculate_Parameters->Compare_Results

Workflow for assessing mitochondrial function.

Conclusion

This compound and glycolic acid, while structurally similar, exhibit markedly different profiles in biological systems. This compound is an endogenous metabolite central to energy metabolism with an emerging role in enhancing mitochondrial function and a favorable safety profile. In contrast, glycolic acid is primarily known for its dermatological applications and its role as a toxic metabolite of ethylene glycol, with dose-dependent systemic toxicity. This guide provides a foundational comparison for researchers and professionals in drug development, highlighting the need for further direct comparative studies to fully elucidate their respective biological activities and potential therapeutic applications. The provided experimental protocols offer a starting point for conducting such comparative investigations.

References

A Comparative Guide to Catalytic Methods for Glyceric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The conversion of glycerol, a major byproduct of biodiesel production, into value-added chemicals is a critical aspect of developing sustainable and economically viable biorefineries. Among the various derivatives, glyceric acid (GLA) is particularly valuable due to its wide applications in the cosmetics, pharmaceutical, and food industries. This guide provides an objective comparison of the primary catalytic methods for this compound synthesis—heterogeneous, electrocatalytic, and photocatalytic—supported by recent experimental data.

Comparative Performance of Catalytic Systems

The synthesis of this compound from glycerol is primarily achieved through selective oxidation. The choice of catalyst and reaction methodology significantly impacts glycerol conversion, selectivity towards this compound, and overall process efficiency. The methods explored include traditional heterogeneous catalysis using supported noble metals, electrocatalysis driven by electrical potential, and photocatalysis which utilizes light energy.

Below is a summary of quantitative data from recent studies, offering a clear comparison of various catalytic systems.

Catalytic MethodCatalystSupport/MediumTemp. (°C)Oxidant/ConditionsTime (h)Glycerol Conv. (%)GLA Selectivity (%)GLA Yield (%)Reference
Heterogeneous 4.8% PtAl₂O₃-O₂, Alkaline solution-92%57%52.4%[1]
Heterogeneous 1.25-2.5% PdAl₂O₃-O₂, Alkaline solution-100%72-78% (Yield)72-78%[2][3]
Heterogeneous Au-Pt AlloyMgO-Al₂O₃360.68 MPa O₂, Base-free1582%62.1%50.9%[4]
Heterogeneous 1 wt.% AuActivated Carbon---54-56%100%54-56%[5]
Heterogeneous Pt, PdCarbon Nanotubes-O₂, Alkali medium-~90%60-70%~54-63%[5]
Heterogeneous Cu-AuCeO₂-ZrO₂-O₂, Alkali medium->70%65-79%>45.5-55.3%[6]
Heterogeneous 1 wt% PtCarbon60H₂O₂, pH 5-37%57.1%21.1%[7]
Electrocatalysis Ni₃SnIntermetallic Cmpd.Ambient1 M KOH>150High*62 ± 3%-[8]
Electrocatalysis Pt-based-AmbientPulsed Potential, 1 M KOH--81.8%-[9]
Electrocatalysis Pd NanocrystalsCarbon Fiber Paper600.86 V vs RHE, 1.0 M KOH482%42%34.4%[10]
Photocatalysis Ni/Co(PO₄)₂TiO₂AmbientVisible Light (1 sun)25High**85%-[11]

Note: Conversion for Ni₃Sn reported as a high rate of 1199 µmol h⁻¹. *Note: Yield for Ni/Co(PO₄)₂-TiO₂ reported as 67 mmol/g after 25 hours.

Reaction Pathways and Experimental Workflow

The selective oxidation of glycerol to this compound involves the primary hydroxyl groups. However, further oxidation or C-C bond cleavage can lead to various byproducts, making catalyst selectivity a crucial parameter.

ReactionPathway cluster_C3 C3 Pathway cluster_cleavage C-C Cleavage Products Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Primary -OH Oxidation Dihydroxyacetone Dihydroxyacetone Glycerol->Dihydroxyacetone Secondary -OH Oxidation GlycericAcid GlycericAcid Glyceraldehyde->GlycericAcid Oxidation GlycolicAcid GlycolicAcid Glyceraldehyde->GlycolicAcid TartronicAcid TartronicAcid GlycericAcid->TartronicAcid FormicAcid FormicAcid GlycericAcid->FormicAcid

Caption: Primary reaction pathways in glycerol oxidation to this compound.

The general workflow for conducting and analyzing these catalytic reactions, particularly for heterogeneous and electrocatalytic systems, follows a standardized procedure from catalyst synthesis to product quantification.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Deposition) Catalyst_Characterization Catalyst Characterization (TEM, XRD, etc.) Catalyst_Synthesis->Catalyst_Characterization Reactor_Setup Reactor Setup (Batch Reactor / Electrochemical Cell) Catalyst_Characterization->Reactor_Setup Load Catalyst Add_Reactants Add Reactants (Glycerol, Solvent, Base) Reactor_Setup->Add_Reactants Reaction_Execution Run Reaction (Set Temp, Pressure, Potential) Add_Reactants->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling Product_Quantification Product Quantification (HPLC) Sampling->Product_Quantification Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Product_Quantification->Data_Analysis

Caption: Generalized experimental workflow for catalytic glycerol oxidation.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical reference, detailed methodologies for key experiments are outlined below.

1. Protocol for Heterogeneous Catalytic Oxidation (Base-Free) This protocol is adapted from the synthesis of this compound using an Au-Pt/MgO-Al₂O₃ catalyst.[4]

  • Catalyst Preparation (Wet Chemical Reduction):

    • Prepare a mixed-oxide support of MgO-Al₂O₃.

    • Disperse the support in deionized water.

    • Add aqueous solutions of HAuCl₄ and H₂PtCl₆ precursors to the support slurry under vigorous stirring.

    • Add a freshly prepared NaBH₄ solution dropwise to reduce the metal precursors onto the support.

    • Continue stirring for several hours, then filter, wash thoroughly with deionized water, and dry the catalyst under vacuum at 40 °C.

  • Reaction Protocol:

    • Load the prepared Au-Pt/MgO-Al₂O₃ catalyst and a 0.1 M aqueous glycerol solution (30 mL) into a high-pressure batch reactor.

    • Seal the reactor and purge it several times with O₂ to remove air.

    • Pressurize the reactor to the desired O₂ pressure (e.g., 0.68 MPa).

    • Heat the reactor to the target temperature (e.g., 36 °C) and maintain constant stirring.

    • Run the reaction for the specified duration (e.g., 15 hours).

    • After the reaction, cool the reactor to room temperature, release the pressure, and collect the liquid sample for analysis.

  • Product Analysis:

    • Filter the collected sample to remove the catalyst particles.

    • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector (RID) to quantify the concentrations of remaining glycerol and formed products.

2. Protocol for Electrocatalytic Oxidation This protocol is based on the electrocatalytic oxidation of glycerol using Pd nanocrystal catalysts.[10]

  • Electrode Preparation:

    • Synthesize Pd nanocrystals (e.g., octahedral, cubic) via a chemical reduction method.

    • Prepare a catalyst ink by dispersing a specific amount of the Pd nanocrystals in a solution of deionized water, isopropanol, and Nafion ionomer via ultrasonication.

    • Drop-cast the ink onto a carbon fiber paper (CFP) electrode and allow it to dry under ambient conditions.

  • Electrochemical Cell Setup:

    • Use a two-chamber electrochemical cell separated by a Nafion membrane.

    • Place the prepared Pd/CFP electrode as the working electrode (anode) in the anolyte chamber. Use a platinum wire as the counter electrode (cathode) and a reference electrode (e.g., Ag/AgCl).

    • Fill the anolyte chamber with 0.1 M glycerol in 1.0 M KOH solution.

    • Fill the catholyte chamber with a 1.0 M KOH solution.

  • Reaction Protocol:

    • Maintain the cell at the desired temperature (e.g., 60 °C) and apply constant stirring (e.g., 500 RPM).

    • Perform chronoamperometry by applying a constant potential (e.g., 0.86 V vs. RHE) for a set duration (e.g., 4 hours).

    • Periodically collect aliquots from the anolyte for product analysis.

  • Product Analysis:

    • Analyze the collected anolyte samples using HPLC to determine the glycerol conversion and the concentration of this compound and other oxidation products.

References

A Comparative Guide to HPLC Methods for Glyceric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of glyceric acid is crucial in various fields, from metabolic research to quality control in manufacturing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides an objective comparison of common HPLC methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of HPLC Methodologies

The choice of an HPLC method for this compound quantification is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent methods utilize either Reverse-Phase (RP) or Ion-Exchange Chromatography (IEC), often coupled with Ultraviolet (UV) or Refractive Index (RI) detection.

MethodColumn TypeMobile PhaseDetectionAdvantagesDisadvantages
Reverse-Phase HPLC-UV C18, Acclaim OAAcidified aqueous buffer (e.g., potassium dihydrogen phosphate with phosphoric acid)UV at 210 nmGood resolution for many organic acids, compatible with gradient elution.This compound has a weak chromophore, leading to lower sensitivity. Potential for matrix interference.
Ion-Exchange HPLC-UV/RID Aminex HPX-87H, Aminex HPX-87CDilute sulfuric acidUV at 210 nm or RIDExcellent separation of organic acids and other polar compounds.RID is sensitive to temperature and pressure fluctuations; not compatible with gradient elution. UV detection still limited by weak chromophore.
Pre-column Derivatization HPLC-UV Reverse-Phase (e.g., C18)Varies depending on derivatizing agentUV (wavelength depends on derivative)Significantly increases sensitivity and selectivity.Adds an extra step to sample preparation, potentially introducing errors.

Performance Data of Validated Methods

The following table summarizes the performance characteristics of different HPLC methods reported for the quantification of this compound and other organic acids. This data is essential for determining if a method meets the specific sensitivity and accuracy requirements of your application.

ParameterMethod 1: Ion-Exchange HPLC-RID[1][2]Method 2: Reverse-Phase HPLC-UV[3]Method 3: Pre-column Derivatization HPLC-UV[4]
Linearity (r²) > 0.999Not specified for this compoundNot specified
Limit of Detection (LOD) Not specified for this compound0.002–0.521 µg/mL (for 10 organic acids)[3]5 µmol/L[4]
Limit of Quantification (LOQ) 0.5 mg/mL (for a mix of standards)0.007–1.737 µg/mL (for 10 organic acids)[3]Not specified
Precision (%RSD) < 6.39%Not specified4.5%[4]
Accuracy (% Recovery) Not specifiedNot specified96.5 ± 6.8%[4]

Experimental Workflow

A generalized workflow for the quantification of this compound using HPLC is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration (0.22 or 0.45 µm) Sample->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Autosampler Injection Derivatization->Autosampler Column Chromatographic Separation Autosampler->Column Detector Detection (UV/RID) Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-based this compound quantification.

Detailed Experimental Protocols

Below are detailed protocols for two common HPLC methods for this compound quantification.

Method 1: Ion-Exchange HPLC with UV and RI Detection[1][2]

This method is suitable for the analysis of glycerol oxidation products, including this compound.

  • Instrumentation: HPLC system equipped with an Aminex HPX-87C (300 mm × 7.8 mm) column, a UV detector, and a Refractive Index (RI) detector.

  • Mobile Phase: 3 mM Sulfuric Acid (H₂SO₄) in deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 70°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV at 210 nm for carboxylic acids, ketones, and aldehydes.

    • RI detector for all analytes.

  • Sample Preparation: Samples are filtered through a 0.22 µm nylon filter prior to injection.

  • Calibration: Standard solutions with concentrations ranging from 0.5 to 10 mg/mL are prepared for calibration.

Method 2: Reverse-Phase HPLC with UV Detection for Organic Acids[3]

This method is established for the simultaneous determination of ten organic acids.

  • Instrumentation: HPLC system with a Titank C18 column (250 mm × 4.6 mm, 5 µm particle size) and a Diode-Array Detector (DAD).

  • Mobile Phase: A mixture of methanol and 40 mmol/L potassium dihydrogen phosphate solution (pH adjusted to 2.4) at a ratio of 2:98 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection: DAD set at 210 nm.

  • Quantification: External standard method is used for quantification based on peak area.

Method 3: Pre-column Derivatization for Enhanced Sensitivity[4]

This method is designed for the determination of L-glyceric acid in biological fluids and involves derivatization to enhance UV detection.

  • Derivatization Procedure:

    • Incubate the sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD) in the presence of phenylhydrazine.

    • This converts L-glycerate to β-hydroxypyruvate, which then forms a UV-absorbing phenylhydrazone derivative.

  • Instrumentation: HPLC system with a reversed-phase column and a UV detector.

  • Sample Volume: 50 µL.

  • Detection: The UV-absorbing derivative is monitored. The specific wavelength is dependent on the absorbance maximum of the phenylhydrazone derivative.

Conclusion

The selection of an appropriate HPLC method for this compound quantification is a critical step in ensuring accurate and reliable results. For complex matrices or when high sensitivity is required, a pre-column derivatization method may be the most suitable approach. For routine analysis of simpler mixtures, ion-exchange or reverse-phase chromatography with UV or RI detection can provide adequate performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the optimal method for their specific analytical needs. It is always recommended to perform in-house validation of the chosen method to ensure it meets the required performance criteria for the intended application.

References

Glyceric Acid as a Biomarker for D-Glyceric Aciduria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-glyceric aciduria is a rare, autosomal recessive inborn error of metabolism characterized by the accumulation of D-glyceric acid in bodily fluids.[1][2] This condition is caused by a deficiency of the enzyme D-glycerate kinase, resulting from mutations in the GLYCTK gene.[3][4] The clinical presentation of D-glyceric aciduria is highly variable, ranging from severe neurological impairment, metabolic acidosis, and developmental delay to milder phenotypes with only speech delay or even asymptomatic individuals.[1][2] Accurate and timely diagnosis is crucial for managing the condition and providing appropriate genetic counseling. This guide provides a comprehensive comparison of glyceric acid as a biomarker for D-glyceric aciduria against other diagnostic modalities, supported by experimental data and detailed protocols.

Comparison of Diagnostic Markers

The primary biochemical hallmark of D-glyceric aciduria is the elevated level of D-glyceric acid in urine and plasma.[5] This makes the quantification of this compound a cornerstone of diagnosis. The main alternative and confirmatory diagnostic method is genetic testing for mutations in the GLYCTK gene.[6]

FeatureUrinary/Plasma D-Glyceric Acid AnalysisGLYCTK Gene Sequencing
Principle Measures the concentration of the accumulated metabolite (D-glyceric acid) resulting from the enzyme deficiency.Identifies the causative mutations in the gene encoding the deficient enzyme.
Sample Type Urine, PlasmaWhole Blood, Saliva
Diagnostic Role Primary screening and monitoring biomarker.Confirmatory diagnosis, carrier screening, and prenatal diagnosis.
Turnaround Time Relatively rapid (days).Longer (weeks).
Information Provided Indicates a metabolic block consistent with D-glyceric aciduria.Provides a definitive genetic diagnosis and information for family members.[6]
Limitations Requires specialized analytical techniques (e.g., GC/MS, chiral chromatography) to differentiate from L-glyceric acid.[7]May not identify all pathogenic variants (e.g., deep intronic mutations).

Quantitative Data: this compound Levels

The concentration of this compound is significantly elevated in individuals with D-glyceric aciduria compared to healthy controls. The following table summarizes typical values found in the literature. It is important to note that reference ranges can vary between laboratories.

AnalytePopulationSpecimenConcentration
This compound Healthy Controls (0-31 days)Urine< 41.0 mmol/mol creatinine[8]
Healthy Controls (1-5 months)Urine< 76.0 mmol/mol creatinine[8]
Healthy Controls (Adults)Urine0.4–12 μmol/mmol creatinine[9]
D-Glyceric Aciduria PatientsUrine6343 and 8812 μmol/mmol creatinine (in two patients)[9]
L-Glyceric Acid Healthy Controls & Patients with Glycolic AciduriaPlasma< 5 µmol/L[1]
Patient with Primary Hyperoxaluria Type IIPlasma887 µmol/L[1]

Experimental Protocols

Accurate quantification of this compound is paramount for the diagnosis and monitoring of D-glyceric aciduria. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method for the analysis of organic acids in urine.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the detection and quantification of this compound in urine samples.

1. Sample Preparation:

  • To 2 mL of urine, add an internal standard.
  • Acidify the sample to a pH of less than 2 by adding 6 drops of 5M HCl.[10]
  • Saturate the solution with solid sodium chloride and mix thoroughly.[10]

2. Extraction:

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and vortexing for 1 minute.[11]
  • Centrifuge the sample at 10,000 RPM for three minutes to separate the phases.[11]
  • Carefully collect the organic (upper) layer.
  • Repeat the extraction process on the remaining aqueous layer to maximize recovery.
  • Combine the organic extracts.

3. Derivatization:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.[10]
  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.[10]
  • Incubate the mixture at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.[11] These derivatives are more volatile and thermally stable for GC analysis.[10]

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Gas Chromatography (GC): The organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column.
  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments, allowing for the identification and quantification of each organic acid, including this compound.

Visualizing the Pathophysiology and Diagnosis

To better understand the metabolic context and diagnostic workflow of D-glyceric aciduria, the following diagrams are provided.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Neurological symptoms, metabolic acidosis) Urine_Organic_Acid_Analysis Urine Organic Acid Analysis (GC/MS) Clinical_Suspicion->Urine_Organic_Acid_Analysis Elevated_Glyceric_Acid Elevated this compound? Urine_Organic_Acid_Analysis->Elevated_Glyceric_Acid Genetic_Testing Confirmatory Genetic Testing (GLYCTK gene sequencing) Elevated_Glyceric_Acid->Genetic_Testing Yes Consider_Other_Diagnoses Consider Other Diagnoses Elevated_Glyceric_Acid->Consider_Other_Diagnoses No Diagnosis_Confirmed Diagnosis of D-Glyceric Aciduria Confirmed Genetic_Testing->Diagnosis_Confirmed Biomarker_Comparison cluster_biochemical Biochemical Marker cluster_genetic Genetic Marker Glyceric_Acid Elevated D-Glyceric Acid Advantages_Biochemical Advantages: - Primary screening tool - Reflects metabolic status - Relatively rapid Glyceric_Acid->Advantages_Biochemical Disadvantages_Biochemical Disadvantages: - Requires specialized labs - Chiral separation needed Glyceric_Acid->Disadvantages_Biochemical GLYCTK_Mutation GLYCTK Gene Mutation Advantages_Genetic Advantages: - Confirmatory diagnosis - Essential for genetic counseling - Definitive GLYCTK_Mutation->Advantages_Genetic Disadvantages_Genetic Disadvantages: - Longer turnaround time - May not detect all mutations GLYCTK_Mutation->Disadvantages_Genetic

References

A Comparative Guide to Commercial Glyceric Acid Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and clinical diagnostics, the accuracy of quantitative and qualitative analyses hinges on the quality of analytical standards. Glyceric acid, a key intermediate in various metabolic pathways, is frequently studied, making the choice of a reliable standard paramount. This guide provides a comparative analysis of commercially available this compound standards, details established analytical protocols, and visualizes its metabolic context to aid scientists in selecting the appropriate materials for their research needs.

Comparison of Commercial this compound Standards

The selection of a this compound standard depends on the specific requirements of the application, such as the desired stereoisomer and the analytical technique employed. Major chemical suppliers offer various forms of this compound, primarily as D-, L-, or DL-racemic mixtures, often supplied as salts for improved stability and handling. Below is a summary of representative this compound standards available from prominent suppliers.

SupplierProduct NameCAS NumberFormPurity/AssayAnalytical Technique
Sigma-Aldrich D-Glyceric acid sodium salt6000-40-4Sodium Salt-Not Specified
Sigma-Aldrich L-Glyceric acid sodium salt28305-26-2Sodium Salt≥98.0%Gas Chromatography (GC)
Sigma-Aldrich DL-Glyceric acid hemicalcium salt hydrate207300-72-9Calcium Salt≥98%Gas Chromatography (GC)
TCI Chemicals DL-Glyceric Acid (20% in Water)473-81-4Aqueous Solution~2 mol/LNot Specified
Santa Cruz Biotechnology DL-Glyceric acid473-81-4Not SpecifiedNot SpecifiedNot Specified
MedchemExpress DL-Glyceric Acid (20% in water)473-81-4Aqueous Solutionca. 2 mol/LNot Specified
Simson Pharma D-Glyceric acid6000-40-4Not SpecifiedCertificate of Analysis providedNot Specified

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in aqueous samples.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 0.1%).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Shodex SUGAR SH1011 or Bio-Rad Aminex HPX-87C (300 mm x 7.8 mm).[1][2]

  • Mobile Phase: 3-5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 70 °C.[1]

  • Injection Volume: 10 µL.[2]

  • Detection: UV at 210 nm and/or Refractive Index (RI).[1]

3. Rationale:

  • The ion-exchange mechanism of the Aminex or Shodex columns provides good separation for organic acids.

  • A dilute sulfuric acid mobile phase ensures that the this compound is in its protonated form for optimal retention.

  • Elevated column temperature can improve peak shape and reduce analysis time.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of non-volatile compounds like this compound requires a derivatization step to increase their volatility.

1. Sample Preparation and Derivatization:

  • Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 70 °C for 60 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 10 °C/min.

    • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

3. Rationale:

  • Derivatization with BSTFA replaces the acidic protons on the hydroxyl and carboxyl groups with nonpolar TMS groups, making the molecule volatile.[3]

  • The DB-5ms column is a versatile, low-polarity column suitable for a wide range of derivatized metabolites.

  • The temperature program is designed to separate the derivatized this compound from other potential components in the sample.

Visualization of Metabolic Pathway and Experimental Workflow

Understanding the metabolic context of this compound is crucial for interpreting experimental results. This compound is a key node in glycerol metabolism, linking it to glycolysis.

Glycerol_Metabolism cluster_workflow Analytical Workflow cluster_pathway Metabolic Pathway Sample Sample containing This compound Prep Sample Preparation (e.g., Derivatization for GC-MS) Sample->Prep Analysis HPLC or GC-MS Analysis Prep->Analysis Data Data Acquisition & Quantification Analysis->Data Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Glycerol Dehydrogenase GlycericAcid This compound Glyceraldehyde->GlycericAcid Aldehyde Dehydrogenase ThreePG 3-Phosphothis compound GlycericAcid->ThreePG Glycerate Kinase Glycolysis Glycolysis ThreePG->Glycolysis

References

A Comparative Guide to the Cross-Validation of Glyceric Acid Measurements Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites such as glyceric acid is paramount. As a key intermediate in various metabolic pathways, including glycolysis and serine biosynthesis, fluctuations in this compound levels can be indicative of disease states or therapeutic responses. The choice of analytical platform for its measurement can significantly impact the reliability and comparability of data. This guide provides an objective comparison of common analytical platforms for this compound quantification, supported by established experimental principles.

Data Presentation: A Comparative Overview of Analytical Platforms

The selection of an analytical platform for this compound measurement hinges on a balance of sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of three principal analytical methodologies.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Specificity High (with appropriate derivatization and chromatographic separation)Very High (distinguishes isomers with appropriate chromatography)High (dependent on enzyme specificity)
Sensitivity High, excellent for trace analysis.[1]Generally offers higher sensitivity, especially for biomolecules.[2]Good, with potential for sensitive colorimetric or fluorometric detection.[3]
Throughput Moderate; sample derivatization can be time-consuming.[1]High; compatible with autosamplers for large batches.High; well-suited for microplate formats.
Sample Matrix Requires clean samples; derivatization can be affected by matrix components.Robust for complex biological matrices like plasma and tissue extracts.[4]Can be susceptible to interference from components in the sample matrix.[5]
Quantification Excellent quantitative accuracy for volatile analytes.[2]Highly accurate and precise with the use of internal standards.Reliable quantification based on standard curves.[6]
Derivatization Often required to increase volatility.[1]Not typically required.Not applicable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline generalized protocols for the quantification of this compound using GC-MS, LC-MS/MS, and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[7] For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility.

Sample Preparation & Derivatization:

  • Extraction: Extract this compound from the biological sample (e.g., plasma, tissue homogenate) using a protein precipitation method with a cold solvent like methanol or acetonitrile.

  • Evaporation: Dry the supernatant containing the extracted metabolites under a stream of nitrogen.

  • Derivatization: Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to convert the this compound into its volatile trimethylsilyl (TMS) derivative.

GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the derivatized analytes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Detection: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring specific ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of polar and non-volatile molecules like this compound directly from complex biological matrices.[2][7]

Sample Preparation:

  • Extraction: Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., 13C-labeled this compound) to the sample.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis. The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used.[8]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for organic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity, monitoring the transition of a specific precursor ion to a product ion for this compound.

Enzymatic Assay

Enzymatic assays rely on the high specificity of an enzyme to convert the analyte into a product that can be easily quantified, often through a change in absorbance or fluorescence.

General Procedure:

  • Sample Preparation: Prepare samples and standards. This may involve dilution of the sample to fall within the linear range of the assay.

  • Reaction Mixture: Prepare a reaction mixture containing a specific enzyme (e.g., D-glycerate dehydrogenase), a cofactor (e.g., NAD+), and a buffer.

  • Incubation: Add the sample or standard to the reaction mixture in a microplate well and incubate for a specific time at a controlled temperature.

  • Signal Measurement: During the enzymatic reaction, the cofactor is reduced (e.g., NAD+ to NADH), leading to a change in absorbance at 340 nm. Measure this change using a microplate reader.

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance change to a standard curve generated with known concentrations of this compound.

Mandatory Visualizations

To better illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.

cluster_sample Sample Preparation cluster_platforms Analytical Platforms cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay cluster_data Data Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization Derivatization Extraction->Derivatization for GC-MS LC Separation LC Separation Extraction->LC Separation for LC-MS/MS Enzymatic Reaction Enzymatic Reaction Extraction->Enzymatic Reaction for Enzymatic Assay GC Separation GC Separation Derivatization->GC Separation MS Detection (EI) MS Detection (EI) GC Separation->MS Detection (EI) Quantification Quantification MS Detection (EI)->Quantification MS/MS Detection (ESI) MS/MS Detection (ESI) LC Separation->MS/MS Detection (ESI) MS/MS Detection (ESI)->Quantification Signal Detection Signal Detection Enzymatic Reaction->Signal Detection Signal Detection->Quantification Cross-Validation Cross-Validation Quantification->Cross-Validation

Caption: A generalized workflow for the cross-validation of this compound measurements.

Start Start Define Analytical Requirements Define Analytical Requirements Start->Define Analytical Requirements Select Platforms (e.g., GC-MS, LC-MS/MS, Enzymatic) Select Platforms (e.g., GC-MS, LC-MS/MS, Enzymatic) Define Analytical Requirements->Select Platforms (e.g., GC-MS, LC-MS/MS, Enzymatic) Analyze Identical Samples on All Platforms Analyze Identical Samples on All Platforms Select Platforms (e.g., GC-MS, LC-MS/MS, Enzymatic)->Analyze Identical Samples on All Platforms Compare Quantitative Data Compare Quantitative Data Analyze Identical Samples on All Platforms->Compare Quantitative Data Statistical Analysis (e.g., Bland-Altman, Correlation) Statistical Analysis (e.g., Bland-Altman, Correlation) Compare Quantitative Data->Statistical Analysis (e.g., Bland-Altman, Correlation) Assess Agreement and Bias Assess Agreement and Bias Statistical Analysis (e.g., Bland-Altman, Correlation)->Assess Agreement and Bias Determine Optimal Platform for Specific Application Determine Optimal Platform for Specific Application Assess Agreement and Bias->Determine Optimal Platform for Specific Application End End Determine Optimal Platform for Specific Application->End

Caption: Logical workflow for cross-platform validation of this compound measurements.

References

A Comparative Guide to the Production of Glyceric Acid and Lactic Acid from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

The valorization of crude glycerol, a major byproduct of the biodiesel industry, into value-added chemicals is a critical objective for enhancing the sustainability of biorefineries. Among the potential products, glyceric acid and lactic acid are two prominent organic acids with diverse applications in the polymer, food, and pharmaceutical industries. This guide provides an objective comparison of the microbial and catalytic production routes for both acids from glycerol, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Lactic Acid

The choice between producing this compound or lactic acid from glycerol depends on the desired product characteristics, available infrastructure (fermentative vs. catalytic), and target production metrics such as yield, titer, and productivity. Both microbial fermentation and chemical catalysis have been effectively employed for these conversions.

Microbial Production

Microbial routes offer high specificity, often producing a single enantiomer of the target acid, which is crucial for applications like bioresorbable polymers (e.g., polylactic acid).

Table 1: Comparison of Microbial Production of Glyceric and Lactic Acid from Glycerol

ParameterThis compound ProductionLactic Acid ProductionReference
Microorganism Gluconobacter frateurii NBRC103465Engineered Escherichia coli LA20[1][2]
Titer (g/L) 136.533.0[1][2]
Yield (g/g glycerol) ~0.76 (calculated from titer)0.82[2]
Productivity (g/L/h) ~0.810.46[2]
Key Conditions pH 6, 30°C, 0.5 vvm aerationMicroaerobic, defined minimal salts medium[1][2]
Purity 72% D-GA enantiomeric excess99.9% optical purity (L-lactate)[1][2]
Catalytic Production

Catalytic routes can offer faster reaction times and higher throughput compared to microbial fermentation. These methods typically involve heterogeneous or homogeneous catalysts under specific temperature and pressure conditions.

Table 2: Comparison of Catalytic Production of Glyceric and Lactic Acid from Glycerol

ParameterThis compound ProductionLactic Acid Production (Hydrothermal)Reference
Catalyst 1% Au/GraphiteNaOH (Homogeneous)[3][4]
Yield/Selectivity 100% Selectivity84.5% Yield[3][4]
Glycerol Conversion High (not specified)High (not specified)[3][4]
Temperature (°C) 60280[3][4]
Pressure 3 bar O₂Autogenous[3][4]
Solvent/Medium Aqueous NaOHAqueous[3][4]

Visualizing Production Pathways

Understanding the underlying biochemical and chemical transformations is key to optimizing production. The following diagrams illustrate the primary pathways from glycerol to glyceric and lactic acid.

Microbial_Glyceric_Acid_Pathway Microbial Production of this compound Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde  Membrane-bound  Alcohol Dehydrogenase (mADH) DHA Dihydroxyacetone (DHA) (Byproduct) Glycerol->DHA mADH Glyceric_Acid This compound Glyceraldehyde->Glyceric_Acid  Membrane-bound  Aldehyde Dehydrogenase (mALDH) Catalytic_Lactic_Acid_Pathway Catalytic Production of Lactic Acid Glycerol Glycerol Glyceraldehyde Glyceraldehyde (GLA) Glycerol->Glyceraldehyde Dehydrogenation / Oxidation Pyruvaldehyde Pyruvaldehyde (PAL) Glyceraldehyde->Pyruvaldehyde Dehydration Glyceric_Acid This compound (Oxidation Side-Product) Glyceraldehyde->Glyceric_Acid Oxidation Lactic_Acid Lactic Acid Pyruvaldehyde->Lactic_Acid 1,2-Hydride Shift (Base-promoted) Experimental_Workflow General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Conversion Process cluster_analysis 3. Analysis & Recovery Substrate Substrate Preparation (Glycerol Solution) Reactor Reactor Setup (Fermentor / Autoclave) Substrate->Reactor Catalyst Catalyst / Microorganism Preparation Catalyst->Reactor Reaction Reaction / Fermentation (Controlled T, P, pH) Reactor->Reaction Sampling Sampling & Quenching Reaction->Sampling Separation Product Separation (Filtration / Centrifugation) Sampling->Separation Analysis Product Quantification (HPLC) Separation->Analysis

References

D-Glyceric Acid vs. L-Glyceric Acid: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceric acid, a three-carbon sugar acid, exists as two stereoisomers, D-glyceric acid and L-glyceric acid. While structurally similar, these enantiomers exhibit distinct and divergent roles within biological systems. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to elucidate their unique metabolic fates and physiological significance.

Core Biological Roles: A Tale of Two Isomers

D-glyceric acid is emerging as a bioactive molecule with a positive influence on cellular energy metabolism. In contrast, L-glyceric acid is primarily recognized as a key biomarker for a rare inherited metabolic disorder.

D-Glyceric Acid: A Modulator of Mitochondrial Function

Recent studies have highlighted the role of D-glyceric acid (DGA) in enhancing mitochondrial metabolism. Oral administration of DGA in healthy middle-aged adults has been shown to activate mitochondrial processes, leading to a range of positive metabolic effects.[1][2][3] Key findings from a randomized, double-blind, placebo-controlled human study demonstrated that DGA supplementation led to:

  • Activation of Mitochondrial Metabolism: Upregulation of oxidative phosphorylation (OXPHOS) and NADH-utilizing anabolic reactions.[2]

  • Reduction in Plasma Lactate: A significant decrease in plasma lactate levels, indicating improved aerobic energy production.[2]

  • Anti-inflammatory Effects: Reduction in subclinical inflammation markers.[2][3]

  • Improved Cellular Membrane Integrity: A marked improvement in cellular membrane health.[2]

These findings suggest that D-glyceric acid may act as a signaling molecule that promotes a state of heightened energy demand, akin to the effects of physical exercise.[4]

L-Glyceric Acid: A Diagnostic Marker for Primary Hyperoxaluria Type 2

L-glyceric acid is most prominently associated with L-glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2).[5] This rare autosomal recessive disorder is characterized by the accumulation and excretion of L-glyceric acid in the urine.[6] The underlying cause of PH2 is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5][7] This enzyme deficiency leads to the accumulation of hydroxypyruvate, which is then converted to L-glyceric acid.[5] Therefore, the detection of elevated levels of L-glyceric acid is a cornerstone in the diagnosis of PH2.[6][8]

Comparative Data: Metabolism and Biological Effects

The distinct biological roles of D- and L-glyceric acid are rooted in their differential interactions with key metabolic enzymes. The following table summarizes the available quantitative data.

ParameterD-Glyceric AcidL-Glyceric AcidReference
Primary Metabolic Fate Enters glycolysis via phosphorylation by D-glycerate kinase.Excreted in urine in cases of GRHPR deficiency.[5][9]
Key Enzyme Interaction Substrate for D-glycerate kinase.Not a substrate for D-glycerate kinase.[10]
Effect on Mitochondrial Respiration Activates mitochondrial metabolism and oxygen consumption.No reported direct effect on mitochondrial respiration.[2][3]
Clinical Significance Potential therapeutic agent for metabolic enhancement.Diagnostic marker for Primary Hyperoxaluria Type 2.[2][5]
In Vitro Cytotoxicity Generally low toxicity observed in various cell lines.Data on direct comparative cytotoxicity is limited. A mixture of D- and L-glyceric acid showed low toxicity.[9][11]

Metabolic Pathways

The divergent metabolic pathways of D- and L-glyceric acid are central to their different biological impacts.

D-Glyceric Acid Metabolism

D-glyceric acid is integrated into the central energy-producing pathway of glycolysis. It is phosphorylated by the enzyme D-glycerate kinase to form 2-phosphoglycerate, a key glycolytic intermediate.

D_Glyceric_Acid_Pathway D_Glyceric_Acid D-Glyceric Acid Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (GLYCTK) Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis

Metabolic pathway of D-Glyceric Acid.
L-Glyceric Acid in Primary Hyperoxaluria Type 2

In individuals with PH2, a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) disrupts the normal metabolism of glyoxylate and hydroxypyruvate. This leads to the accumulation of hydroxypyruvate, which is then reduced to L-glyceric acid.

L_Glyceric_Acid_Pathway cluster_0 Normal Metabolism cluster_1 Primary Hyperoxaluria Type 2 (PH2) Hydroxypyruvate Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR Hydroxypyruvate2 Hydroxypyruvate L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate2->L_Glyceric_Acid Reduction GRHPR_Deficiency GRHPR Deficiency GRHPR_Deficiency->Hydroxypyruvate2 OCR_Workflow A Isolate Mitochondria or Permeabilize Cells B Resuspend in Respiration Buffer A->B C Add Substrates (e.g., pyruvate, malate) B->C D Add D-Glyceric Acid (Test) or Vehicle (Control) C->D E Measure Basal Oxygen Consumption Rate (OCR) D->E F Inject ADP to Stimulate State 3 Respiration E->F G Inject Oligomycin to Inhibit ATP Synthase (State 4o) F->G H Inject FCCP to Uncouple Respiration (Maximal OCR) G->H I Inject Rotenone/Antimycin A to Inhibit Complex I/III H->I J Analyze Data and Compare OCR between Groups I->J

References

A Comparative Guide to Enzymatic and Chromatographic Assays for L-Glycerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate measurement of L-glycerate, selecting the appropriate analytical method is a critical decision. This guide provides a detailed comparison of two prominent methods for L-glycerate quantification: a spectrophotometric enzymatic assay and a High-Performance Liquid Chromatography (HPLC) method. This comparison is based on their analytical performance, particularly accuracy and precision, and includes detailed experimental protocols and a visualization of the underlying biochemical pathway.

Performance Comparison

The choice between an enzymatic and an HPLC assay for L-glycerate quantification will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each method based on available data.

FeatureEnzymatic Assay (L-Lactate Dehydrogenase-based)High-Performance Liquid Chromatography (HPLC)
Principle Spectrophotometric measurement of NADH production coupled to the enzymatic oxidation of L-glycerate by L-lactate dehydrogenase.Separation of L-glycerate from other sample components followed by detection, often after derivatization.
Precision Data not readily available in a consolidated source. Precision is dependent on factors such as pipetting accuracy, temperature control, and reagent stability.Imprecision (Relative Standard Deviation): 4.5%[1].
Accuracy Data not readily available in a consolidated source. Accuracy is influenced by the purity of the enzyme and standards, as well as the effectiveness of product trapping.Recovery: 96.5 ± 6.8%[1].
Throughput Potentially higher throughput, amenable to 96-well plate format.Lower throughput, with each sample requiring a separate chromatographic run.
Instrumentation Spectrophotometer or microplate reader.HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
Specificity Generally high due to the specificity of the enzyme for its substrate.High, based on the chromatographic separation of the analyte of interest.

Experimental Protocols

Enzymatic Assay for L-Glycerate

This protocol is based on the enzymatic reaction catalyzed by L-lactate dehydrogenase (LDH), where L-glycerate is oxidized to hydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the L-glycerate concentration.

Materials:

  • L-Lactate Dehydrogenase (LDH) from a suitable source (e.g., rabbit muscle)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Hydrazine hydrate or semicarbazide hydrochloride (as a trapping agent for hydroxypyruvate)

  • Glycine-NaOH buffer (pH 9.5)

  • L-Glycerate standard solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Test tubes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a glycine-NaOH buffer (e.g., 0.5 M, pH 9.5).

    • Prepare a stock solution of NAD+ (e.g., 50 mg/mL in water).

    • Prepare a solution of the trapping agent (e.g., 0.4 M hydrazine in the glycine-NaOH buffer).

    • Prepare a stock solution of L-glycerate standard of known concentration.

    • Dilute the L-Lactate Dehydrogenase enzyme in buffer to an appropriate working concentration.

  • Assay Reaction:

    • In a test tube or microplate well, combine the following in order:

      • Glycine-hydrazine buffer

      • NAD+ solution

      • Sample or L-glycerate standard

      • Water to a final volume (e.g., 1 mL)

    • Mix and incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the L-Lactate Dehydrogenase solution.

    • Mix immediately.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm over time until the reaction reaches completion (a stable absorbance reading).

    • The change in absorbance (ΔA340) is proportional to the amount of L-glycerate in the sample.

  • Calculation:

    • Create a standard curve by plotting the ΔA340 of the L-glycerate standards against their known concentrations.

    • Determine the concentration of L-glycerate in the samples by interpolating their ΔA340 values on the standard curve.

High-Performance Liquid Chromatography (HPLC) Method for L-Glycerate

This protocol describes a method for the determination of L-glycerate in biological fluids, which involves a pre-column derivatization step to enhance detection.[1]

Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column

  • L-Lactate Dehydrogenase (for derivatization)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Phenylhydrazine hydrochloride

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • L-Glycerate standard solution

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of L-glycerate standards of known concentrations.

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation.

  • Derivatization:

    • To an aliquot of the sample or standard, add a solution containing L-lactate dehydrogenase, NAD+, and phenylhydrazine in a suitable buffer.

    • Incubate the mixture to allow for the enzymatic conversion of L-glycerate to β-hydroxypyruvate and its subsequent reaction with phenylhydrazine to form a stable phenylhydrazone derivative.

  • HPLC Analysis:

    • Inject the derivatized sample/standard onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile in a phosphate buffer is typically used.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: The phenylhydrazone derivative is monitored by its UV absorbance at a specific wavelength.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

  • Quantification:

    • Identify the peak corresponding to the L-glycerate derivative based on its retention time compared to the standard.

    • Quantify the peak area or height.

    • Construct a standard curve by plotting the peak area/height of the standards against their concentrations.

    • Calculate the L-glycerate concentration in the samples from the standard curve.

Visualizations

L-Glycerate in the Glycerate Pathway

The following diagram illustrates the position of L-glycerate within the glycerate pathway, a metabolic route linked to glycolysis and the biosynthesis of the amino acid serine.

L_Glycerate_Pathway cluster_glycolysis From Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycerate Glycerate 3-Phosphoglycerate->Glycerate Phosphoglycerate Phosphatase Hydroxypyruvate Hydroxypyruvate Glycerate->Hydroxypyruvate Glycerate Dehydrogenase Serine Serine Hydroxypyruvate->Serine Serine-Glyoxylate Aminotransferase

Caption: The Glycerate Pathway showing the conversion of 3-Phosphoglycerate to Serine via L-Glycerate.

Experimental Workflow for the Enzymatic Assay of L-Glycerate

This diagram outlines the key steps involved in the enzymatic determination of L-glycerate.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare Reagents Prepare Reagents Prepare Samples and Standards Prepare Samples and Standards Prepare Reagents->Prepare Samples and Standards Mix Reagents, Sample/Standard Mix Reagents, Sample/Standard Prepare Samples and Standards->Mix Reagents, Sample/Standard Initiate with LDH Initiate with LDH Mix Reagents, Sample/Standard->Initiate with LDH Incubate Incubate Initiate with LDH->Incubate Measure Absorbance at 340 nm Measure Absorbance at 340 nm Incubate->Measure Absorbance at 340 nm Generate Standard Curve Generate Standard Curve Measure Absorbance at 340 nm->Generate Standard Curve Calculate L-Glycerate Concentration Calculate L-Glycerate Concentration Generate Standard Curve->Calculate L-Glycerate Concentration

Caption: Workflow for the enzymatic assay of L-glycerate using L-lactate dehydrogenase.

References

A Comparative Analysis of the Toxicological Profiles of Glyceric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Toxicological Data for Glyceric Acid, Phosphoglyceric Acids, and Glyceryl Esters.

This guide provides a comparative overview of the toxicity profiles of this compound and its key derivatives, including 2-phosphothis compound, 3-phosphothis compound, and representative glycerate esters. The information is intended to support researchers and professionals in the fields of drug development and life sciences in evaluating the safety and potential applications of these compounds. While comprehensive toxicological data for all derivatives is not publicly available, this guide synthesizes the existing information from in vivo and in vitro studies.

Summary of Quantitative Toxicity Data

The available quantitative toxicity data for this compound and its derivatives is limited. This compound is generally recognized as having low toxicity, though specific LD50 and IC50 values are not readily found in published literature. For glycerate esters, some data is available, as exemplified by glyceryl monostearate. For 2-phosphothis compound and 3-phosphothis compound, specific toxicity data such as LD50 and IC50 values are not available in the public domain, as research has primarily focused on their central roles in metabolic pathways.

CompoundTest TypeSpeciesRoute of AdministrationLD50 / IC50Reference
This compound Acute Oral ToxicityRat, MouseOralNo data available[1]
In Vitro CytotoxicityHuman Cells-No data available[2]
Glyceryl Monostearate Acute Oral ToxicityMouseOral> 5000 mg/kg[3]
Acute Oral ToxicityRatOral> 2000 mg/kg[3]
2-Phosphothis compound Acute Oral Toxicity--No data available-
In Vitro Cytotoxicity--No data available-
3-Phosphothis compound Acute Oral Toxicity--No data available-
In Vitro Cytotoxicity--No data available-

Detailed Toxicological Profiles

This compound

This compound, a natural three-carbon sugar acid, is generally considered to have a low toxicity profile. In vivo studies in rats and mice have not established a definitive LD50 value, and safety data sheets often do not classify it as a hazardous substance.[1][4][5] Studies have shown no observable toxicity in animals at various doses, and it is considered well-tolerated and safe at recommended levels.[2] As a natural metabolite, D-glyceric acid is readily metabolized in the body through glycolysis.[2]

This compound Derivatives

2-Phosphothis compound and 3-Phosphothis compound: These compounds are crucial intermediates in central metabolic pathways, namely glycolysis and the Calvin cycle.[6][7] Their primary roles are in cellular energy production and biosynthesis. Due to their ubiquitous and essential nature within cellular metabolism, dedicated toxicological studies to determine parameters like LD50 or IC50 are scarce in publicly available literature. Their safety is often inferred from their natural occurrence and integral role in biological systems.

Glycerate Esters (e.g., Glyceryl Monostearate): This class of compounds includes various esters of glycerol and fatty acids. Glyceryl monostearate, a common food additive and cosmetic ingredient, has been studied for its toxicological profile. Acute oral toxicity studies in rodents have indicated a very low level of toxicity, with high LD50 values.[3] For instance, the oral LD50 in mice is reported to be greater than 5000 mg/kg, and in rats, it is greater than 2000 mg/kg.[3] Safety assessments have generally concluded that these esters are safe for their intended uses.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Exposure: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[9]

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[10][11]

Principle: The method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step, including the cessation of testing. The classification is based on the number of animals that die within a specified period after administration of the test substance at a given dose level.[10]

Detailed Protocol:

  • Animal Selection: Use healthy, young adult rodents (typically female rats) from a single strain.

  • Housing and Fasting: Acclimatize the animals to the laboratory conditions for at least 5 days. Fast the animals overnight before dosing (food, but not water, should be withheld).

  • Dose Administration: Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle like water or corn oil.[12]

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information about the substance's toxicity.

  • Observation Period: Observe the animals individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Daily observations should continue for a total of 14 days.[13]

  • Endpoints: Record mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Stepwise Procedure:

    • Start with a group of 3 animals at the selected dose level.

    • If no mortality or clear signs of toxicity are observed, proceed to the next higher dose level with a new group of animals.

    • If mortality is observed, the test is stopped, and the substance is classified based on the dose level and the number of mortalities.

Visualizations

Experimental_Workflow_MTT_Assay A Cell Seeding (96-well plate) B Compound Incubation (Varying Concentrations) A->B 24h C Add MTT Reagent B->C 24-72h D Incubation (Formazan Formation) C->D 4h E Solubilization (e.g., DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Signaling_Pathway_Glycolysis cluster_glycolysis Glycolysis Pathway Involvement cluster_derivatives This compound Derivatives Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps DPG 1,3-Bisphosphoglycerate G3P->DPG PGA3 3-Phosphoglycerate DPG->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate GA This compound GA->PGA3 Phosphorylation

Caption: Involvement of this compound derivatives in the glycolysis pathway.

References

Safety Operating Guide

Proper Disposal of Glyceric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of glyceric acid is paramount for any laboratory. Adherence to proper procedures not only ensures regulatory compliance but also mitigates health and safety risks, preventing potential contamination of soil and groundwater.[1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in a research and development setting.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound can cause skin and serious eye irritation.[2][3] Therefore, the following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any mists or vapors.[3][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and compliance. The following steps outline the recommended procedure from waste generation to final disposal.

Step 1: Waste Identification and Segregation

Properly identify the this compound waste stream. Determine if it is pure this compound, a solution, or mixed with other chemicals. This initial characterization is crucial for correct segregation.

  • Segregate from Incompatibles: this compound waste must be stored separately from incompatible materials such as bases, strong oxidizing agents, cyanides, and sulfides to prevent dangerous chemical reactions.[1][6][7]

  • Dedicated Waste Container: Collect this compound waste in a dedicated, clearly labeled, and compatible container.[7]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use containers made of materials that are compatible with acids, such as high-density polyethylene (HDPE). Avoid metal containers.[6][7]

  • Secure Closure: The container must have a secure, screw-top cap to prevent leakage.[6] Do not fill the container beyond 90% capacity to allow for expansion.[6]

  • Proper Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • Any other components in the mixture, with their approximate percentages[6]

    • The date of accumulation

Step 3: On-Site Neutralization (If Permitted)

In some cases, dilute solutions of organic acids may be neutralized for disposal down the sanitary sewer. However, this is strictly subject to local and institutional regulations. Always consult your institution's Environmental Health & Safety (EH&S) department and local wastewater regulations before proceeding. [1][8]

If neutralization is permitted, the following general protocol can be followed:

  • Work in a Fume Hood: Perform the neutralization in a fume hood with appropriate PPE.

  • Dilution: If the this compound is concentrated, it should first be diluted by slowly adding it to a large volume of cold water.

  • Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted this compound solution with constant stirring.[1][9] This should be done cautiously as the reaction may produce gas (carbon dioxide).

  • Monitor pH: Use a pH meter or pH paper to monitor the neutralization process. The target pH should be within the range permitted for drain disposal by your local wastewater authority, typically between 5.5 and 10.5.[8]

  • Final Disposal: Once the solution is neutralized and confirmed to be within the acceptable pH range, it may be permissible to pour it down the sanitary sewer with copious amounts of water.[8]

Step 4: Professional Waste Disposal

If in-lab neutralization is not permitted or the this compound waste is mixed with other hazardous materials, it must be disposed of through a licensed hazardous waste disposal company.[1][3]

  • Storage: Store the properly labeled and sealed waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment.

  • Arrange for Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the hazardous waste.[7]

Quantitative Data Summary

While specific disposal limits for this compound are not widely published and are subject to local regulations, the following table summarizes key hazard information and general guidelines for the disposal of organic acids.

ParameterGuideline/ValueSource
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A)[2][3]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing[4]
Incompatible Materials Strong bases, strong oxidizing agents, cyanides, sulfides[1][6]
Recommended Container Chemically compatible (e.g., HDPE), with a secure cap[6][7]
pH for Drain Disposal (General) 5.5 - 10.5 (after neutralization and subject to local regulations)[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Identify and Segregate Waste - Is it pure, a solution, or mixed? - Separate from incompatibles (bases, oxidizers). A->B C Step 2: Select and Label Container - Use compatible container (e.g., HDPE). - Label with 'Hazardous Waste', chemical name, and concentration. B->C D Check Local and Institutional Regulations C->D E Is In-Lab Neutralization Permitted? D->E F Step 3: Neutralize with Weak Base - Slowly add sodium bicarbonate. - Monitor pH to target range (e.g., 5.5-10.5). E->F Yes H Step 4: Arrange for Professional Disposal - Store in designated hazardous waste area. - Contact EH&S for pickup. E->H No G Dispose via Sanitary Sewer with Copious Water F->G I End: Waste Disposed G->I H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Glyceric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Glyceric acid, offering procedural, step-by-step guidance for its use, storage, and disposal. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound's hazard classification can vary depending on its concentration and form. While some safety data sheets (SDS) do not classify it as hazardous, others, particularly for solutions, indicate potential risks.[1] A 20% solution in water, for example, is classified as causing skin and serious eye irritation.[2][3] It is crucial to consult the specific SDS for the product in use.

Summary of Potential Hazards:

Hazard Classification Description GHS Hazard Statement Source
Skin Irritation/Corrosion Causes skin irritation.[2][3] H315 [2][3]
Eye Irritation/Damage Causes serious eye irritation.[2][3] H319 [2][3]
Acute Oral Toxicity Harmful if swallowed.[3] H302 [3]

| Respiratory Irritation | May cause respiratory irritation.[3] | H335 |[3] |

Precautionary statements advise avoiding contact with skin, eyes, and clothing, and avoiding breathing in dust, fumes, gas, mist, vapors, or spray.[3]

Section 2: Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

Level of Protection PPE Component Specifications & Use Case
Standard Laboratory Use Eye/Face Protection Wear safety glasses with side shields or goggles.[4] A face shield may be necessary for splash hazards.[5]
Skin Protection Wear protective gloves (nitrile or butyl rubber recommended) and a lab coat or other protective clothing.[4][5][6]
Hand Washing Wash hands and skin thoroughly after handling.[2]
Spills & Emergencies Respiratory Protection For significant spills or where ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[4] In the event of a fire, a self-contained breathing apparatus is necessary.[1][4]

| | Body Protection | Wear chemical-resistant clothing to prevent skin contact.[7] |

Section 3: Operational Plan: Handling and Storage

Proper handling and storage practices are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Avoid Ingestion/Inhalation: Do not ingest or inhale the substance.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2] Remove and wash contaminated clothing before reuse.[2]

  • Eating and Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

Storage Conditions:

Parameter Recommendation
Temperature Store in a cool, dry place.[4] Some sources recommend a storage temperature between 10°C - 25°C.
Container Keep containers tightly closed in an upright position to prevent leakage.[4] The material can be hygroscopic.
Ventilation Ensure the storage area is well-ventilated.[4]

| Incompatible Materials | Keep away from incompatible substances such as strong oxidizing agents.[4][8] |

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do.[3] Consult an ophthalmologist or physician.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2]
Inhalation Move the person to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4]

| Ingestion | Rinse the mouth with water, provided the person is conscious.[1] Do not induce vomiting.[9] Call a physician immediately. |

Accidental Release (Spill) Protocol:

  • Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Wear PPE: Use appropriate personal protective equipment, including respiratory protection if necessary.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the substance to enter drains or soil.

  • Clean-up: Collect the spill using an inert absorbent material.[10]

  • Disposal: Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[4][10]

  • Decontamination: Thoroughly clean the contaminated area.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_disposal Phase 3: Disposal & Decontamination spill This compound Spill Occurs evacuate Evacuate Immediate Area Ensure Proper Ventilation spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill Prevent entry into drains ppe->contain absorb Collect with Inert Absorbent Material contain->absorb container Place in Labeled, Sealed Container for Waste absorb->container decontaminate Clean & Decontaminate Spill Area container->decontaminate dispose Dispose of Waste via Licensed Disposal Company decontaminate->dispose

Caption: Workflow for a safe and effective response to a this compound spill.

Section 5: Disposal Plan

The disposal of this compound and its contaminated waste must be handled responsibly to protect the environment and comply with regulations.

General Disposal Guidelines:

  • Regulatory Compliance: All disposal procedures must be in accordance with applicable local, state, and federal laws and regulations.[4]

  • Licensed Disposal Company: It is recommended to entrust the disposal of chemical waste to a licensed waste disposal company.[2]

  • Methods: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air system. Neutralization with a mild base may be an option, but this should be confirmed with local regulations.[11]

  • Containers: Do not reuse empty containers.[4] They should be completely emptied before disposal according to regulations.[2] Contaminated packaging should be disposed of as unused product.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyceric acid
Reactant of Route 2
Glyceric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.